molecular formula C36H64N7O17P3S B15549098 11-Methyltetradecanoyl-CoA

11-Methyltetradecanoyl-CoA

Cat. No.: B15549098
M. Wt: 991.9 g/mol
InChI Key: IUGVUVHGZQRWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyltetradecanoyl-CoA is a useful research compound. Its molecular formula is C36H64N7O17P3S and its molecular weight is 991.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H64N7O17P3S

Molecular Weight

991.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyltetradecanethioate

InChI

InChI=1S/C36H64N7O17P3S/c1-5-13-24(2)14-11-9-7-6-8-10-12-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)

InChI Key

IUGVUVHGZQRWSO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Endogenous Function of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

11-Methyltetradecanoyl-CoA is a saturated, methyl-branched, long-chain acyl-Coenzyme A (CoA). While direct research on this specific molecule is limited, its endogenous functions can be largely inferred from the well-established principles of branched-chain fatty acid (BCFA) metabolism. BCFAs are known to play significant roles in cellular membrane composition, energy metabolism, and as signaling molecules. This technical guide synthesizes the current understanding of BCFA metabolism to postulate the biosynthesis, degradation, and potential physiological roles of this compound. Furthermore, it provides detailed experimental protocols and hypothetical quantitative data to serve as a foundational resource for researchers investigating this and other novel BCFAs.

Introduction to this compound

This compound is the activated form of 11-methyltetradecanoic acid, a C15 saturated fatty acid with a methyl group at the 11th carbon position. As a branched-chain fatty acyl-CoA, it is an intermediate in the metabolism of BCFAs. These lipids are obtained from dietary sources, particularly ruminant fats, or synthesized endogenously. The presence of a methyl branch along the acyl chain introduces unique metabolic challenges and biological activities compared to their straight-chain counterparts.

Postulated Biosynthesis of this compound

The biosynthesis of methyl-branched fatty acids is understood to occur via the fatty acid synthase (FAS) complex, utilizing methylmalonyl-CoA as an extender unit in place of malonyl-CoA. The likely biosynthetic pathway for 11-methyltetradecanoic acid, the precursor to this compound, would originate from a branched-chain amino acid.

Postulated Biosynthesis of 11-Methyltetradecanoic Acid cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Activation BCAA Branched-Chain Amino Acid (e.g., Isoleucine) BCAT Branched-Chain Amino Acid Transaminase (BCAT) BCAA->BCAT Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCAT->BCKDH Oxidative Decarboxylation PropionylCoA Propionyl-CoA BCKDH->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC Carboxylation MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA FAS Fatty Acid Synthase (FAS) MethylmalonylCoA->FAS Transport to Cytosol Elongation Chain Elongation Cycles FAS->Elongation Incorporation of Methylmalonyl-CoA Release Thioesterase Elongation->Release C15_BCFA 11-Methyltetradecanoic Acid Release->C15_BCFA ACSL Acyl-CoA Synthetase Long-Chain (ACSL) C15_BCFA->ACSL ATP, CoA-SH Target This compound ACSL->Target

Figure 1: Postulated biosynthetic pathway of this compound.

Inferred Metabolic Degradation Pathway

The degradation of this compound is expected to proceed via peroxisomal and mitochondrial β-oxidation. Due to the methyl group at an odd-numbered carbon (C11), the initial cycles of β-oxidation can proceed normally until the branch point approaches the carboxyl end.

Inferred Degradation Pathway of this compound cluster_0 Peroxisomal/Mitochondrial β-Oxidation cluster_1 Handling of the Methyl Branch cluster_2 Final Products Start This compound (C15) BetaOx1 4 Cycles of β-Oxidation Start->BetaOx1 Intermediate 3-Methylheptanoyl-CoA (C8) BetaOx1->Intermediate AcetylCoA1 4x Acetyl-CoA BetaOx1->AcetylCoA1 releases AlphaOx α-Oxidation Intermediate->AlphaOx β-oxidation blocked TCA TCA Cycle AcetylCoA1->TCA PristanicAcidLike 2-Methylhexanoyl-CoA AlphaOx->PristanicAcidLike releases CO2 PropionylCoA Propionyl-CoA PristanicAcidLike->PropionylCoA Peroxisomal β-Oxidation AcetylCoA2 2x Acetyl-CoA PristanicAcidLike->AcetylCoA2 releases Gluconeogenesis Gluconeogenesis PropionylCoA->Gluconeogenesis via Succinyl-CoA AcetylCoA2->TCA

Figure 2: Inferred degradation pathway of this compound.

Potential Endogenous Functions and Signaling Roles

Based on the known functions of other BCFAs, this compound may have several endogenous roles:

  • Structural Component of Membranes: BCFAs are known to be incorporated into the phospholipids (B1166683) of cell membranes, particularly in bacteria, where they influence membrane fluidity.[1] It is plausible that this compound serves as a precursor for the synthesis of such specialized lipids in mammalian systems, potentially impacting membrane protein function and signaling.

  • Energy Metabolism: The degradation of this compound yields both acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is anaplerotic, replenishing TCA cycle intermediates, or can be a substrate for gluconeogenesis.

  • Signaling Molecule: Certain BCFAs and their derivatives can act as signaling molecules. For instance, phytanic acid and pristanic acid are known ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3] It is conceivable that this compound or its free acid form could modulate the activity of nuclear receptors or other signaling pathways.[4][5]

Quantitative Data (Hypothetical)

As there is no available quantitative data for this compound, the following tables present hypothetical values to serve as a reference for experimental design. These are plausible estimates based on data for other long-chain acyl-CoAs.

Table 1: Hypothetical Tissue Distribution of this compound

TissueHypothetical Concentration (pmol/mg protein)Rationale
Liver15.0 ± 3.5Central hub of fatty acid metabolism.
Adipose Tissue25.0 ± 5.0Storage site for fatty acids.
Heart10.0 ± 2.0High fatty acid oxidation rate for energy.
Skeletal Muscle8.0 ± 1.5Utilizes fatty acids for energy.
Brain2.0 ± 0.5Lower levels of peripheral fatty acid metabolism.

Table 2: Hypothetical Kinetic Parameters of a Putative Acyl-CoA Dehydrogenase for this compound

SubstrateKm (µM)Vmax (nmol/min/mg protein)
Tetradecanoyl-CoA (Straight-chain)5.0150
This compound12.095
Palmitoyl-CoA (C16)4.5180

Experimental Protocols

Protocol for Extraction and Quantification of this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound from biological samples.

1. Materials:

  • Internal Standard: ¹³C-labeled Palmitoyl-CoA

  • Extraction Solvent: 2:1:0.8 Methanol (B129727):Chloroform:Water

  • Solid Phase Extraction (SPE) Columns: C18

  • LC-MS/MS system with ESI source

2. Sample Preparation:

  • Homogenize ~50 mg of tissue in 1 mL of ice-cold extraction solvent.

  • Spike the homogenate with the internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of 50% methanol.

3. Solid Phase Extraction (SPE):

  • Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.

  • Load the reconstituted sample onto the column.

  • Wash the column with 1 mL of 50% methanol.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under nitrogen and reconstitute in 100 µL of mobile phase A.

4. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A suitable gradient to separate long-chain acyl-CoAs.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific transitions for this compound and the internal standard would need to be determined by infusion of a synthesized standard.

In Vitro Assay for a Putative Acyl-CoA Dehydrogenase

This protocol describes an assay to measure the activity of a candidate acyl-CoA dehydrogenase on this compound.

1. Reaction Mixture (100 µL total volume):

  • 50 mM HEPES buffer, pH 7.5

  • 100 µM FAD

  • 200 µM Phenazine ethosulfate (PES)

  • 50 µM Dichlorophenolindophenol (DCPIP)

  • 10-50 µg of purified recombinant enzyme or mitochondrial extract

  • 10-100 µM this compound (substrate)

2. Procedure:

  • Assemble the reaction mixture without the substrate in a 96-well plate.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

  • Calculate the specific activity based on the molar extinction coefficient of DCPIP.

Mandatory Visualizations

Experimental Workflow for Investigating this compound Hypothesis Hypothesis Generation: This compound has a role in lipid signaling. Synthesis Chemical Synthesis: Synthesize this compound and stable isotope-labeled standards. Hypothesis->Synthesis EnzymeAssays Enzymatic Studies: Identify and characterize enzymes involved in its metabolism. Hypothesis->EnzymeAssays MethodDev Analytical Method Development: Develop LC-MS/MS method for quantification. Synthesis->MethodDev Quantification In Vivo Quantification: Measure levels in different tissues and conditions (e.g., diet, disease models). MethodDev->Quantification CellCulture Cell-Based Assays: Treat cells (e.g., hepatocytes) with the compound. Quantification->CellCulture GeneExpression Gene Expression Analysis: Measure expression of target genes (e.g., PPARα targets) by qPCR or RNA-seq. CellCulture->GeneExpression Validation In Vivo Validation: Use animal models (e.g., knockouts of metabolic enzymes) to confirm function. GeneExpression->Validation EnzymeAssays->Validation Conclusion Conclusion: Elucidate the endogenous function. Validation->Conclusion

Figure 3: A logical workflow for the functional investigation of a novel BCFA.

Conclusion and Future Directions

While direct experimental evidence for the endogenous function of this compound is currently lacking, a robust framework for its likely roles can be constructed based on our understanding of branched-chain fatty acid metabolism. It is a plausible component of cellular lipids, a substrate for energy production, and a potential signaling molecule.

Future research should focus on the chemical synthesis of this compound and its corresponding free fatty acid to enable direct experimental investigation. The development of specific analytical methods will be crucial for its detection and quantification in biological systems. Subsequent studies using cell culture and animal models can then be employed to validate the hypothesized metabolic pathways and elucidate its specific physiological and pathophysiological roles. Such investigations will not only shed light on this particular molecule but also contribute to a broader understanding of the complex and varied functions of branched-chain fatty acids in health and disease.

References

11-Methyltetradecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular metabolism of branched-chain fatty acyl-CoAs, with a specific focus on the inferred metabolic pathways of 11-methyltetradecanoyl-CoA. While specific research on this compound is limited, this document extrapolates from the broader knowledge of branched-chain fatty acid (BCFA) metabolism to outline its likely biosynthesis, degradation, and physiological roles. This guide includes generalized experimental protocols for the analysis of BCFAs and their CoA esters, alongside logical diagrams of key metabolic pathways to serve as a foundational resource for researchers in this area.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are fatty acids containing one or more methyl groups on their carbon backbone. They are found in various organisms, particularly bacteria, and play crucial roles in maintaining cell membrane fluidity.[1] The activated form of these fatty acids, their coenzyme A (CoA) thioesters, are the central intermediates in their metabolic pathways. This compound is a specific BCFA-CoA, and its metabolism is integral to the cellular processes of organisms that synthesize it, such as certain bacteria.

Biosynthesis of this compound

The biosynthesis of mid-chain methyl-branched fatty acids like 11-methyltetradecanoic acid typically involves the fatty acid synthase (FAS) system, utilizing a methylmalonyl-CoA extender unit in place of the usual malonyl-CoA.[2]

The general pathway for the synthesis of a methyl-branched fatty acid is as follows:

  • Primer Selection: The synthesis can be initiated with a standard primer like acetyl-CoA or a branched-chain primer derived from branched-chain amino acids (e.g., isobutyryl-CoA from valine, isovaleryl-CoA from leucine, or 2-methylbutyryl-CoA from isoleucine).[3]

  • Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.

  • Methyl Branch Insertion: To introduce a methyl branch at a specific position, the fatty acid synthase incorporates a three-carbon unit from methylmalonyl-CoA instead of malonyl-CoA. The position of the methyl group is determined by the timing of this incorporation during the elongation cycles.

  • Activation: The newly synthesized 11-methyltetradecanoic acid is then activated to this compound by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction.

General Biosynthesis of a Methyl-Branched Fatty Acyl-CoA cluster_0 Mitochondria / Cytosol BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BC_Primer Branched-Chain Acyl-CoA Primers BCAA->BC_Primer Transamination & Decarboxylation FAS Fatty Acid Synthase (FAS) BC_Primer->FAS Primer AcetylCoA Acetyl-CoA AcetylCoA->FAS Primer MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS Extender Unit (for methyl branch) MalonylCoA Malonyl-CoA MalonylCoA->FAS Extender Unit BCFA 11-Methyltetradecanoic Acid FAS->BCFA Elongation Cycles BCFA_CoA This compound BCFA->BCFA_CoA Activation ACS Acyl-CoA Synthetase AMP_PPi AMP + PPi ACS->AMP_PPi ATP ATP ATP->ACS

General biosynthesis of a methyl-branched fatty acyl-CoA.

Degradation of this compound

The degradation of BCFAs is more complex than that of straight-chain fatty acids. The presence of a methyl group can block standard β-oxidation. Therefore, organisms often employ α-oxidation to bypass the branch point.

A likely degradation pathway for this compound is as follows:

  • Initial β-oxidation: Standard β-oxidation proceeds until the methyl branch is near the carboxyl end of the fatty acyl-CoA.

  • α-Oxidation: When the methyl group is at the β-position, β-oxidation is blocked. An α-oxidation step is required to remove one carbon, thus shifting the position of the methyl group.

  • Resumption of β-oxidation: With the methyl group now at the α-position, β-oxidation can continue. The final products of the complete oxidation would be a mixture of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

General Degradation Pathway of a Methyl-Branched Fatty Acyl-CoA cluster_1 Mitochondria BCFA_CoA This compound Beta_Ox1 β-Oxidation Cycles BCFA_CoA->Beta_Ox1 Intermediate Branched-Chain Acyl-CoA (methyl group at β-position) Beta_Ox1->Intermediate Alpha_Ox α-Oxidation Intermediate->Alpha_Ox Shortened_AcylCoA Shortened Acyl-CoA (methyl group at α-position) Alpha_Ox->Shortened_AcylCoA Beta_Ox2 Further β-Oxidation Cycles Shortened_AcylCoA->Beta_Ox2 AcetylCoA Acetyl-CoA Beta_Ox2->AcetylCoA PropionylCoA Propionyl-CoA Beta_Ox2->PropionylCoA TCA Citric Acid Cycle AcetylCoA->TCA PropionylCoA->TCA via Succinyl-CoA

General degradation of a methyl-branched fatty acyl-CoA.

Quantitative Data

Acyl-CoA SpeciesTypical Concentration Range (in liver)Reference
Acetyl-CoA~50-100 nmol/g wet weight[4][5]
Other Short-Chain Acyl-CoAsMuch less abundant, often near or below detection limits[4]
Long-Chain Acyl-CoAsVaries significantly with metabolic stateGeneral knowledge

Experimental Protocols

The analysis of branched-chain acyl-CoAs typically requires sensitive and specific analytical techniques due to their low abundance and structural similarity to other fatty acyl-CoAs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

General Protocol for Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of acyl-CoAs from biological samples.

1. Sample Preparation and Extraction:

  • Quenching: Rapidly quench metabolic activity in cell or tissue samples, often using liquid nitrogen.

  • Homogenization: Homogenize the frozen sample in a suitable extraction solvent. A common choice is an acidic solution (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and stabilize the acyl-CoAs.[6]

  • Internal Standards: Add a mixture of stable isotope-labeled internal standards of various acyl-CoAs to correct for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography with an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention and peak shape.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for a specific acyl-CoA and then monitoring a specific fragment ion after collision-induced dissociation. This provides high specificity and sensitivity.[5][6]

    • Transitions: The fragmentation of acyl-CoAs often yields characteristic daughter ions that can be used for detection.[5][6]

3. Data Analysis:

  • Quantification: Quantify the endogenous acyl-CoAs by comparing the peak areas of the endogenous analytes to those of their corresponding stable isotope-labeled internal standards.

  • Calibration Curve: Generate a calibration curve using known concentrations of analytical standards to determine the absolute concentrations of the acyl-CoAs in the samples.

Experimental Workflow for Acyl-CoA Quantification cluster_2 Workflow Sample Biological Sample (Cell or Tissue) Quench Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quench Extract Extraction & Homogenization (with Internal Standards) Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Ion-Pairing LC, MRM) Supernatant->LCMS Data Data Analysis (Quantification) LCMS->Data

Workflow for acyl-CoA quantification.

Potential Roles and Future Directions

While the specific functions of this compound are not well-defined, BCFAs in general are known to be important components of bacterial cell membranes, influencing their fluidity and permeability. The presence of 11-methyltetradecanoic acid has been noted in the context of bacterial antibiotic resistance, suggesting a role in membrane-related defense mechanisms.[7][8]

Future research should focus on:

  • Organism-Specific Pathways: Elucidating the specific biosynthetic and degradative pathways of this compound in organisms known to produce it, such as Streptomyces species.

  • Enzyme Characterization: Identifying and characterizing the specific enzymes involved in its metabolism.

  • Physiological Function: Investigating its precise role in membrane biology, signaling, and its potential as a biomarker or therapeutic target in relevant contexts, such as infectious diseases.

  • Advanced Analytics: Developing more targeted and sensitive analytical methods for the specific detection and quantification of this compound and other mid-chain BCFAs.

Conclusion

This compound is a representative of the broad class of branched-chain fatty acyl-CoAs. While detailed information on this specific molecule is sparse, an understanding of its metabolism can be inferred from the general principles governing BCFA synthesis and degradation. This guide provides a foundational framework for researchers, highlighting the key metabolic pathways and experimental approaches. Further targeted research is necessary to fully elucidate the specific roles of this compound in cellular metabolism and its potential applications in science and medicine.

References

The Biosynthetic Pathway of 11-Methyltetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 11-methyltetradecanoyl-CoA, an anteiso-branched-chain fatty acid. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom from the methyl end of the acyl chain. The synthesis of these molecules is initiated with a branched-chain primer, 2-methylbutyryl-CoA, derived from the amino acid L-isoleucine. Subsequent elongation of this primer occurs through the iterative action of the Type II fatty acid synthase (FAS) system, which utilizes malonyl-CoA as the two-carbon donor in a cyclic series of reactions. This document details the enzymatic steps involved, presents available quantitative data for the key enzymes, outlines relevant experimental protocols, and provides visualizations of the pathway and experimental workflows.

Introduction to Anteiso-Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. BCFAs are categorized into two main series: iso- and anteiso-fatty acids. Anteiso-fatty acids, such as this compound, possess a methyl group on the antepenultimate carbon atom.

The biosynthesis of anteiso-fatty acids diverges from that of straight-chain fatty acids at the initiation step. While straight-chain fatty acid synthesis typically starts with an acetyl-CoA primer, anteiso-fatty acid synthesis begins with a branched-chain acyl-CoA primer. Specifically, the synthesis of odd-numbered anteiso-fatty acids is initiated by 2-methylbutyryl-CoA, a metabolite derived from the catabolism of L-isoleucine.[1]

The Biosynthetic Pathway of this compound

The synthesis of this compound, a 15-carbon anteiso-fatty acid, involves two major stages: the formation of the 2-methylbutyryl-CoA primer and the subsequent elongation of this primer by the fatty acid synthase (FAS) system.

Stage 1: Formation of the 2-Methylbutyryl-CoA Primer

The initial step in the biosynthesis of this compound is the conversion of L-isoleucine to 2-methylbutyryl-CoA. This conversion is a multi-step process analogous to the initial steps of branched-chain amino acid degradation. The key enzyme in this priming step is the branched-chain α-keto acid decarboxylase (BCKA), which decarboxylates the α-keto acid derived from isoleucine.[1]

Stage 2: Elongation by the Fatty Acid Synthase (FAS) System

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) cycle for elongation. In bacteria, this is typically a Type II FAS system, where the individual enzymes are discrete, soluble proteins. The elongation process involves the sequential addition of two-carbon units from malonyl-CoA. To synthesize the 15-carbon acyl chain of this compound from the 5-carbon 2-methylbutyryl-CoA primer, five cycles of elongation are required.

Each elongation cycle consists of four enzymatic reactions:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS), this step involves the condensation of the growing acyl chain (bound to an acyl carrier protein, ACP) with malonyl-ACP.[2][3]

  • Reduction: The resulting β-ketoacyl-ACP is then reduced by β-ketoacyl-ACP reductase (KAR) to a β-hydroxyacyl-ACP, utilizing NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP by 3-hydroxyacyl-ACP dehydratase (DH) to form a trans-2-enoyl-ACP.

  • Reduction: Finally, the double bond in the trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (ENR), using NADPH or NADH as the reductant, to yield a saturated acyl-ACP that is two carbons longer than the starting acyl chain.

This elongated acyl-ACP then serves as the substrate for the next condensation reaction. After five such cycles, the 15-carbon acyl-ACP, 11-methyltetradecanoyl-ACP, is formed. The final step is the release of the fatty acid from the ACP, which can then be activated to its CoA ester form, this compound, by an acyl-CoA synthetase.

Quantitative Data

Quantitative kinetic data specifically for the biosynthesis of this compound is limited in the literature. However, kinetic parameters for the key enzymes of the bacterial Type II FAS system have been determined using various substrates. These values provide an approximation of the enzymatic efficiency of the pathway.

EnzymeAbbreviationEC NumberSubstrate(s)Km (µM)kcat (s-1)Source
β-Ketoacyl-ACP Synthase IFabB2.3.1.41Acyl-ACP, Malonyl-ACPVariesVaries[2]
β-Ketoacyl-ACP Synthase IIFabF2.3.1.179Acyl-ACP, Malonyl-ACPVariesVaries[2]
β-Ketoacyl-ACP Synthase IIIFabH2.3.1.180Acetyl-CoA, Malonyl-ACP~1-10~1-5[2]
β-Ketoacyl-ACP ReductaseFabG1.1.1.100β-Ketoacyl-ACP, NADPH~10-50~100-500[4]
3-Hydroxyacyl-ACP DehydrataseFabZ4.2.1.59β-Hydroxyacyl-ACP~20-100~10-100[4]
Enoyl-ACP ReductaseFabI1.3.1.9Enoyl-ACP, NADH/NADPH~5-50~50-200[4]

Note: The kinetic parameters for KAS enzymes are highly dependent on the length of the acyl-ACP substrate. The values for FabH are for its priming reaction with acetyl-CoA. The substrate specificity of the KAS enzymes plays a crucial role in determining the final chain length of the fatty acid.[2][3]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the biosynthesis of this compound.

In Vitro Fatty Acid Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into fatty acids.

Materials:

  • Purified FAS enzymes (FabB, FabF, FabH, FabG, FabZ, FabI) and Acyl Carrier Protein (ACP)

  • 2-methylbutyryl-CoA (as primer)

  • [2-14C]Malonyl-CoA (radiolabeled substrate)

  • NADPH and NADH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid, TCA)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified FAS enzymes, ACP, 2-methylbutyryl-CoA, NADPH, and NADH.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding [2-14C]Malonyl-CoA.

  • Incubate for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the amount of synthesized fatty acid based on the specific activity of the [2-14C]Malonyl-CoA.

Purification of Fatty Acid Synthase Components

The individual enzymes of the bacterial Type II FAS system can be overexpressed in E. coli and purified using standard chromatography techniques.

General Workflow:

  • Cloning and Overexpression: Clone the gene for each FAS enzyme into an expression vector with a purification tag (e.g., His-tag). Transform the vector into an E. coli expression strain. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a suitable lysis buffer.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column and elute the protein.

  • Size-Exclusion Chromatography: For further purification, subject the eluted protein to size-exclusion chromatography to remove aggregates and other contaminants.

  • Purity Analysis: Assess the purity of the protein using SDS-PAGE.

Analysis of Fatty Acid Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the fatty acid composition of a sample.

Procedure:

  • Lipid Extraction: Extract total lipids from the bacterial cell pellet using a method such as the Bligh-Dyer extraction.

  • Saponification and Methylation: Saponify the extracted lipids to release the fatty acids. Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system.

    • Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column.

    • Mass Spectrometry (MS): The separated FAMEs are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each FAME.

  • Identification and Quantification: Identify the FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid by integrating the peak area and comparing it to an internal standard.[5][6][7]

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound.

Experimental Workflow for Fatty Acid Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Lipid_Extraction Total Lipid Extraction (e.g., Bligh-Dyer) Cell_Harvesting->Lipid_Extraction Saponification_Methylation Saponification & Fatty Acid Methylation (FAMEs) Lipid_Extraction->Saponification_Methylation GC_MS_Analysis GC-MS Analysis Saponification_Methylation->GC_MS_Analysis Data_Processing Data Processing (Peak Integration, Spectral Matching) GC_MS_Analysis->Data_Processing Identification_Quantification Identification & Quantification (Comparison to Standards) Data_Processing->Identification_Quantification

Caption: Workflow for GC-MS analysis of fatty acids.

References

A Technical Guide on the Role of Branched-Chain Acyl-CoA Intermediates in Anteiso-Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the pivotal role of branched-chain acyl-CoA molecules, such as 11-methyltetradecanoyl-CoA and its isomers, in the biosynthesis of fatty acids. While direct scientific literature on this compound is sparse, this intermediate is structurally representative of the acyl-CoAs involved in the synthesis of branched-chain fatty acids (BCFAs). BCFAs are crucial components of the cell membranes of many bacterial species, influencing membrane fluidity and environmental adaptation. This whitepaper will provide an in-depth exploration of the synthesis of anteiso-fatty acids, a major class of BCFAs, where intermediates structurally similar to this compound are integral. The focus will be on the biosynthetic pathways, quantitative analysis of BCFA composition, and the detailed experimental protocols for their study.

Biosynthesis of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids, which feature a methyl branch on the antepenultimate carbon, diverges from straight-chain fatty acid synthesis at the initial priming step. The primary precursor for odd-numbered anteiso-fatty acids is the branched-chain amino acid L-isoleucine.

The biosynthetic pathway can be summarized in the following key stages:

  • Precursor Formation: L-isoleucine is converted to α-keto-β-methylvalerate through the action of a branched-chain amino acid transaminase (BCAT).

  • Primer Synthesis: The α-keto-β-methylvalerate undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, to form 2-methylbutyryl-CoA.[1] This short, branched-chain acyl-CoA serves as the primer for the fatty acid synthase (FAS) system.

  • Chain Elongation: The fatty acid synthase II (FASII) system, a key player in bacterial fatty acid synthesis, catalyzes the subsequent elongation of the 2-methylbutyryl-CoA primer. This process involves the sequential addition of two-carbon units derived from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase. Each elongation cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction, ultimately extending the acyl chain. For instance, five cycles of elongation following priming with 2-methylbutyryl-CoA will produce 12-methyltetradecanoyl-CoA, the activated form of the C15 anteiso-fatty acid.

The following diagram illustrates the biochemical pathway from L-isoleucine to the formation of a C15 anteiso-fatty acid.

Anteiso_Fatty_Acid_Synthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT Primer_CoA 2-Methylbutyryl-CoA (Primer) KetoAcid->Primer_CoA BCKDH Complex FAS_System Fatty Acid Synthase (FAS II) Primer_CoA->FAS_System Intermediate_CoA 12-Methyltetradecanoyl-CoA FAS_System->Intermediate_CoA 5 cycles of elongation Malonyl_CoA Malonyl-CoA (x5) Malonyl_CoA->FAS_System Final_FA Anteiso-C15:0 Fatty Acid (12-Methyltetradecanoic Acid) Intermediate_CoA->Final_FA Thioesterase

Biosynthesis of C15 Anteiso-Fatty Acid from L-Isoleucine.

Quantitative Analysis of Branched-Chain Fatty Acid Composition

The relative abundance of different fatty acids, including iso and anteiso BCFAs, is a characteristic feature of many bacterial species and can change in response to environmental conditions such as temperature. Below is a summary of the fatty acid composition in selected bacterial species known for their high BCFA content.

Fatty AcidBacillus subtilis ONU551 (%)[2]Staphylococcus aureus (Control) (%)Listeria monocytogenes (37°C) (%)[3]
Branched-Chain
iso-C14:00.52--
iso-C15:034.7216.39.3
anteiso-C15:033.7234.546.6
iso-C16:01.853.2-
iso-C17:07.119.8-
anteiso-C17:010.2414.734.7
Straight-Chain
n-C12:00.36--
n-C14:00.281.9-
n-C16:01.308.9-
n-C18:0-10.7-
Total BCFAs 88.16 78.5 >90

Note: Values for S. aureus are approximated from graphical data. The composition can vary based on strain and growth conditions.

Experimental Protocols

The analysis of BCFAs and their acyl-CoA intermediates requires specific and sensitive analytical techniques. The following sections detail standardized protocols for their extraction and quantification.

Analysis of Total Fatty Acid Composition by GC-MS

This protocol describes the conversion of cellular fatty acids into volatile fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Cell Harvesting:

    • Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary).

    • Harvest approximately 40-50 mg of cell paste by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Saponification:

    • To the cell pellet in a glass tube, add 1.0 mL of saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml distilled water).[4]

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat in a boiling water bath for 30 minutes, with vigorous vortexing at 5-minute intervals to ensure complete hydrolysis of lipids.[4]

  • Methylation:

    • Cool the tube to room temperature and add 2.0 mL of methylation reagent (e.g., 325ml 6.0N HCl, 275ml methanol).[4]

    • Reseal the tube and heat at 80°C for 10 minutes. This step converts the free fatty acids to their methyl esters.[4]

  • Extraction:

    • Cool the tube and add 1.25 mL of extraction solvent (e.g., 1:1 methyl-tert-butyl ether and hexane).

    • Mix by gentle inversion for 10 minutes.

    • Centrifuge to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.

  • Base Wash:

    • Add 3.0 mL of a dilute NaOH solution (e.g., 10.8g NaOH in 900ml distilled water) to the extracted FAMEs.[4]

    • Mix gently and allow the phases to separate.

    • Transfer the final organic phase to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient to separate the FAMEs based on their boiling points and retention times.

    • Identify and quantify the individual FAMEs by comparing their mass spectra and retention times to known standards.

FAME_Analysis_Workflow Start Bacterial Cell Pellet Sapon Saponification (NaOH, Methanol, Heat) Start->Sapon Methyl Methylation (HCl, Methanol, Heat) Sapon->Methyl Extract Extraction (Hexane/MTBE) Methyl->Extract Wash Base Wash (Dilute NaOH) Extract->Wash GCMS GC-MS Analysis Wash->GCMS End Fatty Acid Profile GCMS->End

Experimental workflow for FAME analysis by GC-MS.
Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol outlines a method for the extraction and quantification of short-chain acyl-CoAs, including the primers for BCFA synthesis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Quenching and Extraction:

    • Rapidly quench bacterial metabolism by adding a cold solvent mixture (e.g., acetonitrile/methanol/water) to the cell culture.

    • Lyse the cells using physical methods such as bead beating or sonication at a low temperature to prevent enzymatic degradation of acyl-CoAs.

    • Deproteinize the sample by adding an acid, such as 5-sulfosalicylic acid (SSA), which allows for the retention of polar metabolites like CoA and its derivatives.[5]

  • Sample Cleanup (Optional):

    • While SSA extraction can often be directly analyzed, some protocols may use solid-phase extraction (SPE) to remove interfering substances and concentrate the acyl-CoAs. However, this may lead to the loss of more polar CoA species.[5]

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Separate the acyl-CoAs using a reverse-phase C18 column with an ion-pairing agent in the mobile phase to improve chromatographic resolution.

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a characteristic fragment ion after collision-induced dissociation.

    • Quantify the acyl-CoAs by comparing their peak areas to those of a standard curve generated using authentic standards. An internal standard (e.g., a stable isotope-labeled acyl-CoA) should be used to correct for variations in extraction efficiency and matrix effects.

AcylCoA_Analysis_Workflow Start Bacterial Culture Quench Metabolic Quenching (Cold Solvent) Start->Quench Lysis Cell Lysis & Deproteinization (e.g., SSA) Quench->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS End Acyl-CoA Quantification LCMS->End

Experimental workflow for Acyl-CoA analysis by LC-MS/MS.

Conclusion

The synthesis of branched-chain fatty acids is a vital metabolic process for many bacteria, with anteiso-fatty acids playing a significant role in maintaining membrane fluidity and enabling survival in diverse environments. The biosynthesis is initiated by branched-chain acyl-CoA primers derived from amino acids, such as 2-methylbutyryl-CoA from isoleucine. The subsequent elongation, involving intermediates like 11- or 12-methyltetradecanoyl-CoA, is carried out by the fatty acid synthase system. Understanding this pathway is crucial for microbiology and has potential applications in drug development, as the enzymes involved are unique to bacteria and could serve as targets for novel antimicrobial agents. The analytical methods detailed in this guide provide a robust framework for researchers to investigate the intricate regulation and function of these essential bacterial lipids.

References

11-Methyltetradecanoyl-CoA: A Potential Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, and explores its potential as a biomarker for a range of metabolic disorders. While direct research on this specific molecule is emerging, this document synthesizes current knowledge on the metabolism of analogous branched-chain fatty acids (BCFAs) and their established links to metabolic dysregulation. We delve into the putative metabolic pathways of this compound, detail state-of-the-art methodologies for its quantification, and present a framework for its investigation as a clinical and research biomarker. This guide is intended to serve as a foundational resource for scientists, researchers, and professionals in drug development who are interested in the burgeoning field of lipidomics and its application to metabolic diseases.

Introduction to Branched-Chain Fatty Acyl-CoAs in Metabolism

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular signaling, membrane fluidity, and energy metabolism.[1][2] The metabolism of BCFAs is distinct from that of straight-chain fatty acids and often involves specialized enzymatic pathways.[3][4] Disruptions in these pathways can lead to the accumulation of specific BCFA metabolites, which have been increasingly associated with various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and obesity.[5][6][7]

This compound is a specific C15 iso-branched-chain fatty acyl-CoA. Its structure, with a methyl group at the 11th carbon position, suggests its origin from the metabolism of branched-chain amino acids or through the elongation of shorter branched-chain acyl-CoAs. The presence and concentration of this compound in biological matrices may reflect the activity of specific metabolic pathways and could serve as a sensitive indicator of metabolic health.

Putative Metabolic Pathways of this compound

The precise metabolic fate of this compound in humans is not yet fully elucidated. However, based on our understanding of other BCFAs, we can propose a putative metabolic pathway.

Metabolic Pathway of this compound cluster_synthesis Synthesis cluster_degradation Degradation Branched-Chain Amino Acids Branched-Chain Amino Acids Propionyl-CoA Propionyl-CoA Branched-Chain Amino Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Methylmalonyl-CoA->Fatty Acid Synthase incorporation This compound This compound Fatty Acid Synthase->this compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Peroxisomal Beta-Oxidation->Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Propionyl-CoA_degradation Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA_degradation

Caption: Putative metabolic pathway of this compound.

Synthesis: this compound is likely synthesized via the fatty acid synthase (FAS) system, incorporating a methyl-branched primer derived from the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine, which generate propionyl-CoA and subsequently methylmalonyl-CoA.

Degradation: Due to the methyl branch, the initial steps of β-oxidation of this compound are expected to occur in peroxisomes, as the methyl group can hinder the activity of mitochondrial enzymes.[3][4] Peroxisomal β-oxidation would shorten the fatty acyl chain, and the resulting shorter-chain acyl-CoAs could then be further metabolized in the mitochondria to yield acetyl-CoA and propionyl-CoA.

Quantitative Data Summary

While specific quantitative data for this compound as a biomarker is not yet widely available in the literature, we can extrapolate from studies on related BCFAs. The following table provides a template for how such data could be structured and will be populated as research in this specific area progresses.

BiomarkerPatient GroupControl GroupFold Changep-valueReference
Plasma this compound
Type 2 DiabetesMean ± SD (µM)Mean ± SD (µM)
ObesityMean ± SD (µM)Mean ± SD (µM)
Non-alcoholic Fatty Liver DiseaseMean ± SD (µM)Mean ± SD (µM)
Adipose Tissue this compound
Insulin ResistanceMean ± SD (nmol/g)Mean ± SD (nmol/g)

This table is a template for future data presentation.

Experimental Protocols

The accurate quantification of this compound in biological samples is critical for its validation as a biomarker. The recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation and Extraction
  • Biological Sample Collection: Collect plasma, serum, or tissue samples and immediately freeze them at -80°C to prevent enzymatic degradation.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain fatty acyl-CoA) to the sample.

  • Protein Precipitation and Extraction:

    • For plasma/serum: Add a 3:1 (v/v) mixture of ice-cold isopropanol (B130326) and acetonitrile (B52724).

    • For tissues: Homogenize the tissue in a suitable buffer and then perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection and Drying: Collect the supernatant containing the lipids and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions would be specific for the precursor ion (the molecular ion of this compound) and a characteristic product ion.

Experimental Workflow for this compound Quantification Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification Logical Relationship of this compound as a Biomarker Metabolic Disease State Metabolic Disease State Altered BCAA Metabolism Altered BCAA Metabolism Metabolic Disease State->Altered BCAA Metabolism Dysregulated Fatty Acid Synthesis Dysregulated Fatty Acid Synthesis Metabolic Disease State->Dysregulated Fatty Acid Synthesis Impaired Peroxisomal Beta-Oxidation Impaired Peroxisomal Beta-Oxidation Metabolic Disease State->Impaired Peroxisomal Beta-Oxidation Altered Levels of this compound Altered Levels of this compound Altered BCAA Metabolism->Altered Levels of this compound Dysregulated Fatty Acid Synthesis->Altered Levels of this compound Impaired Peroxisomal Beta-Oxidation->Altered Levels of this compound Biomarker of Disease Biomarker of Disease Altered Levels of this compound->Biomarker of Disease

References

An In-depth Technical Guide to the Enzymatic Reactions Involving 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 11-Methyltetradecanoyl-CoA

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are important molecules in various biological systems, playing roles in maintaining membrane fluidity and participating in cellular signaling pathways.[1] The metabolism of BCFAs is a crucial area of study, as defects in these pathways can lead to serious metabolic disorders. This guide provides a comprehensive overview of the known and putative enzymatic reactions involving this compound, drawing on the broader understanding of BCFA metabolism.

Overview of Branched-Chain Fatty Acid Metabolism

The metabolism of BCFAs differs from that of straight-chain fatty acids due to the presence of methyl branches. These branches can sterically hinder the enzymes of the classical β-oxidation pathway. Consequently, organisms have evolved specialized enzymatic machinery to handle these unique structures. The primary site for the oxidation of many BCFAs is the peroxisome, which contains enzymes capable of bypassing the methyl-branched carbons.[2][3]

The initial step in the catabolism of 11-methyltetradecanoic acid is its activation to this compound. This reaction is catalyzed by an acyl-CoA synthetase. Once activated, this compound is expected to enter a modified β-oxidation pathway.

Putative Enzymatic Reactions Involving this compound

Based on the known metabolism of other BCFAs, the following enzymatic steps are proposed for the degradation of this compound.

Activation to this compound

The first committed step is the conversion of 11-methyltetradecanoic acid to its active CoA thioester.

  • Enzyme: Long-chain acyl-CoA synthetase (putative)

  • Reaction: 11-methyltetradecanoic acid + ATP + CoASH → this compound + AMP + PPi

Peroxisomal β-Oxidation

Due to the methyl group at an odd-numbered carbon, direct β-oxidation can proceed until the branch point is reached. The key initial enzyme in the peroxisomal β-oxidation of BCFAs is a branched-chain fatty acyl-CoA oxidase.[2][3]

  • Enzyme: Branched-chain fatty acyl-CoA oxidase (e.g., Pristanoyl-CoA oxidase)[2][3]

  • Reaction: this compound + O₂ → trans-2,3-dehydro-11-methyltetradecanoyl-CoA + H₂O₂[4]

Subsequent steps would involve the action of a multi-functional enzyme possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, followed by a thiolase to shorten the chain.

Quantitative Data

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Source
This compound Putative Branched-Chain Acyl-CoA Oxidase1525010Hypothetical
Pristanoyl-CoAPristanoyl-CoA Oxidase1030012.5[2][3]
Palmitoyl-CoAPristanoyl-CoA Oxidase251506.25[2][3]

Disclaimer: The kinetic data for this compound are hypothetical and intended for illustrative purposes only, as specific experimental data is not available in the reviewed literature. The data for pristanoyl-CoA and palmitoyl-CoA are representative values from literature on branched-chain acyl-CoA oxidases.[2][3]

Experimental Protocols

Purification of a Peroxisomal Branched-Chain Fatty Acyl-CoA Oxidase

This protocol is adapted from the purification of pristanoyl-CoA oxidase from rat liver.[2][3]

1. Homogenization and Subcellular Fractionation:

  • Homogenize fresh rat liver in ice-cold 0.25 M sucrose (B13894) buffer.
  • Perform differential centrifugation to isolate the light mitochondrial fraction, which is enriched in peroxisomes.

2. Solubilization:

  • Resuspend the peroxisome-enriched fraction in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane-bound proteins.

3. Heat Treatment and Ammonium (B1175870) Sulfate (B86663) Fractionation:

  • Subject the solubilized protein solution to a controlled heat treatment to denature and precipitate thermolabile proteins.
  • Perform a stepwise ammonium sulfate precipitation to fractionate the remaining proteins.

4. Chromatographic Steps:

  • Anion Exchange Chromatography: Load the protein fraction onto an anion exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
  • Hydroxylapatite Chromatography: Apply the active fractions to a hydroxylapatite column and elute with a phosphate (B84403) gradient.
  • Gel Filtration Chromatography: Perform a final purification step using a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size and obtain the purified enzyme.[2][3]

Enzyme Assay for Branched-Chain Acyl-CoA Oxidase

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.[2][3]

1. Reaction Mixture:

  • Prepare a reaction buffer containing potassium phosphate, FAD, and a chromogenic peroxidase substrate (e.g., 4-hydroxyphenylacetic acid).
  • Add horseradish peroxidase to the mixture.

2. Substrate:

  • Synthesize this compound from 11-methyltetradecanoic acid.

3. Assay Procedure:

  • Add the purified enzyme to the reaction mixture and pre-incubate.
  • Initiate the reaction by adding this compound.
  • Monitor the increase in absorbance at a specific wavelength (e.g., 510 nm) corresponding to the oxidized chromogen.

4. Calculation:

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation Peroxisomal β-Oxidation 11-Methyltetradecanoic_Acid 11-Methyltetradecanoic Acid 11-Methyltetradecanoyl_CoA This compound 11-Methyltetradecanoic_Acid->11-Methyltetradecanoyl_CoA Acyl-CoA Synthetase trans-2,3-Dehydro-11-methyltetradecanoyl-CoA trans-2,3-Dehydro-11-methyltetradecanoyl-CoA 11-Methyltetradecanoyl_CoA->trans-2,3-Dehydro-11-methyltetradecanoyl-CoA Branched-Chain Acyl-CoA Oxidase 3-Hydroxy-11-methyltetradecanoyl-CoA 3-Hydroxy-11-methyltetradecanoyl-CoA trans-2,3-Dehydro-11-methyltetradecanoyl-CoA->3-Hydroxy-11-methyltetradecanoyl-CoA Enoyl-CoA Hydratase 3-Keto-11-methyltetradecanoyl-CoA 3-Keto-11-methyltetradecanoyl-CoA 3-Hydroxy-11-methyltetradecanoyl-CoA->3-Keto-11-methyltetradecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 9-Methyl-dodecanoyl-CoA 9-Methyl-dodecanoyl-CoA 3-Keto-11-methyltetradecanoyl-CoA->9-Methyl-dodecanoyl-CoA Thiolase Acetyl_CoA Acetyl_CoA 3-Keto-11-methyltetradecanoyl-CoA->Acetyl_CoA Further_Cycles Further_Cycles 9-Methyl-dodecanoyl-CoA->Further_Cycles Further β-Oxidation Cycles

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for Enzyme Purification

Experimental_Workflow Start Start: Rat Liver Homogenization Homogenization & Subcellular Fractionation Start->Homogenization Solubilization Solubilization of Peroxisomal Proteins Homogenization->Solubilization Heat_Treatment Heat Treatment Solubilization->Heat_Treatment Ammonium_Sulfate Ammonium Sulfate Fractionation Heat_Treatment->Ammonium_Sulfate Anion_Exchange Anion Exchange Chromatography Ammonium_Sulfate->Anion_Exchange Hydroxylapatite Hydroxylapatite Chromatography Anion_Exchange->Hydroxylapatite Gel_Filtration Gel Filtration Chromatography Hydroxylapatite->Gel_Filtration Purified_Enzyme Purified Branched-Chain Acyl-CoA Oxidase Gel_Filtration->Purified_Enzyme

Caption: Workflow for the purification of branched-chain acyl-CoA oxidase.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of cellular lipids, originating from both dietary sources and endogenous synthesis. While their roles in maintaining membrane fluidity and cellular signaling are increasingly recognized, the metabolic pathways governing their degradation are complex and can be disrupted by genetic defects, leading to severe pathological conditions. This technical guide provides an in-depth exploration of the metabolism of 11-methyltetradecanoyl-CoA, a representative monomethyl-branched acyl-CoA, and its putative links to genetic diseases. We delineate the enzymatic steps of its presumed beta-oxidation, highlight known genetic disorders affecting these pathways, and present detailed experimental protocols for the analysis of BCFAs and related enzyme activities. This document serves as a comprehensive resource for researchers investigating the intricate relationship between BCFAs and inborn errors of metabolism, with a view toward advancing diagnostic and therapeutic strategies.

Introduction to Branched-Chain Fatty Acids and this compound

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on their carbon backbone. They are found in various dietary sources, including dairy products and ruminant meats, and can also be synthesized by the gut microbiota. This compound is a specific C15 monomethyl-branched acyl-CoA. Its metabolic fate is intrinsically linked to the cellular machinery responsible for fatty acid oxidation. Unlike fatty acids with a methyl group at the β-carbon (such as phytanic acid), which require an initial alpha-oxidation step, BCFAs with methyl groups at other positions are expected to be substrates for the beta-oxidation pathway.

Metabolic Pathways of this compound

The metabolism of this compound is presumed to proceed via the mitochondrial beta-oxidation spiral. The presence of a methyl group at an odd-numbered carbon (C11) allows the initial steps of beta-oxidation to occur.

A defect in any of the enzymes involved in beta-oxidation could potentially lead to the accumulation of this compound or its metabolites. The final products of the complete oxidation of this compound are acetyl-CoA and propionyl-CoA. Propionyl-CoA is further metabolized to succinyl-CoA, which can then enter the Krebs cycle.

Beta_Oxidation_of_11_Methyltetradecanoyl_CoA cluster_Mitochondrial_Matrix Mitochondrial Matrix mol1 This compound mol2 Trans-Δ2-11-Methyltetradecenoyl-CoA mol1->mol2 Acyl-CoA Dehydrogenase (FAD -> FADH2) mol3 3-Hydroxy-11-methyltetradecanoyl-CoA mol2->mol3 Enoyl-CoA Hydratase (H2O) mol4 3-Keto-11-methyltetradecanoyl-CoA mol3->mol4 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) mol5 9-Methyl-dodecanoyl-CoA mol4->mol5 β-Ketothiolase (CoA-SH) acetyl_coa1 Acetyl-CoA mol4->acetyl_coa1 ... ... mol5->... Multiple Cycles of β-Oxidation krebs Krebs Cycle acetyl_coa1->krebs propionyl_coa Propionyl-CoA ...->propionyl_coa Multiple Cycles of β-Oxidation succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase succinyl_coa->krebs

Figure 1: Inferred Beta-Oxidation Pathway of this compound.

Genetic Diseases Associated with Defective Branched-Chain Fatty Acid Metabolism

Genetic defects in the enzymes responsible for fatty acid oxidation can lead to a group of disorders known as fatty acid oxidation disorders (FAODs). While a specific genetic disease has not been definitively linked to the accumulation of this compound, deficiencies in various acyl-CoA dehydrogenases are known to cause the buildup of specific acyl-CoA esters.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is one of the most common FAODs, caused by mutations in the ACADM gene[1][2]. This deficiency impairs the breakdown of medium-chain fatty acids (C6-C12). Given that intermediates in the beta-oxidation of this compound would fall into this range, it is plausible that individuals with MCADD could accumulate metabolites of this BCF.

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency , resulting from mutations in the ACADVL gene, affects the oxidation of long-chain fatty acids[3]. While the initial substrate is C15, the chain length would decrease with each cycle of beta-oxidation, potentially involving other acyl-CoA dehydrogenases with different chain-length specificities.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency , caused by mutations in the ACADSB gene, is a rare disorder affecting the metabolism of the branched-chain amino acid isoleucine[4]. The SBCAD enzyme has specificity for short branched-chain acyl-CoAs, and while not directly implicated in the metabolism of C15 BCFAs, it highlights the existence of enzymes specific for branched-chain structures.

Refsum Disease , in contrast, is caused by a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is essential for the alpha-oxidation of phytanic acid[5][6][7][8][9]. This leads to the accumulation of phytanic acid in tissues and plasma. This serves as a key example of a genetic disorder specifically linked to the metabolism of a BCF.

Genetic_Disorders_BCFA_Metabolism BCFA Branched-Chain Fatty Acids (e.g., 11-Methyltetradecanoic Acid, Phytanic Acid) Acyl_CoA Branched-Chain Acyl-CoA BCFA->Acyl_CoA Acyl-CoA Synthetase Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox β-carbon not methylated Alpha_Ox α-Oxidation Acyl_CoA->Alpha_Ox β-carbon methylated Metabolites Metabolites (Acetyl-CoA, Propionyl-CoA) Beta_Ox->Metabolites Disease1 Fatty Acid Oxidation Disorders (e.g., MCADD, VLCADD) Beta_Ox->Disease1 Alpha_Ox->Beta_Ox Disease2 Refsum Disease Alpha_Ox->Disease2 GCMS_Workflow start Biological Sample (Plasma, Tissue) step1 Lipid Extraction & Saponification start->step1 step2 Derivatization to FAMEs step1->step2 step3 GC-MS Analysis step2->step3 end Quantitative Data step3->end HPLC_Workflow start Tissue Sample step1 Acid Extraction start->step1 step2 Solid-Phase Extraction (Purification) step1->step2 step3 HPLC-UV Analysis step2->step3 end Acyl-CoA Quantification step3->end

References

In-Depth Technical Guide to 11-Methyltetradecanoyl-CoA: Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic significance, and analytical methodologies for 11-Methyltetradecanoyl-CoA. As a branched-chain acyl-CoA, this molecule plays a role in lipid metabolism and may be of interest in various research and drug development contexts. This document consolidates available data and presents general experimental protocols that can be adapted for the study of this specific acyl-CoA thioester.

Introduction

This compound is a branched-chain fatty acyl-CoA, an activated form of 11-methyltetradecanoic acid (also known as isopentadecanoic acid). Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] Branched-chain fatty acids and their CoA esters are found in various organisms and are involved in maintaining membrane fluidity and other cellular functions. Understanding the properties and behavior of specific branched-chain acyl-CoAs like this compound is crucial for elucidating their biological roles and potential as therapeutic targets or biomarkers.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and its Corresponding Fatty Acid

Property13-Methyltetradecanoic AcidThis compound (Calculated/Inferred)Data Source
Synonyms Isopentadecanoic acid, 13-Methylmyristic acidIsopentadecanoyl-CoAPubChem
Molecular Formula C₁₅H₃₀O₂C₃₆H₆₄N₇O₁₇P₃SCalculated
Molecular Weight 242.40 g/mol 991.91 g/mol PubChem / Calculated
Melting Point 50.2 °CNot availableChemicalBook[2]
Boiling Point 189 °C (at 12 Torr)Not availableChemicalBook[2]
Solubility Soluble in chloroform, ethanol, and ether.[2]Expected to be soluble in water and mixtures of chloroform, methanol, and water.[3]Inferred from similar long-chain acyl-CoAs[3]
Stability Stable solid.Store at -20°C in a freezer for up to three months. Aqueous solutions should be used within a day.[3]Inferred from similar long-chain acyl-CoAs[3]

Note: The properties for this compound are largely inferred from general data on long-chain acyl-CoAs and calculated based on the structure of Coenzyme A and 13-methyltetradecanoic acid.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not published. However, established methods for the synthesis and analysis of other long-chain acyl-CoAs can be adapted.

Chemical Synthesis of this compound

A general method for the synthesis of acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A. One common method is the carbonyldiimidazole (CDI) activation method.[4]

Materials:

  • 11-Methyltetradecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve 1,1'-Carbonyldiimidazole (e.g., 4.2 mg, 0.026 mmol, 4 equivalents) in anhydrous THF (e.g., 200 µL).

  • Add 11-methyltetradecanoic acid (e.g., 7.5 mg, 0.031 mmol, 4.8 equivalents) to the CDI solution.

  • Stir the mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • In a separate tube, dissolve Coenzyme A (e.g., 5 mg, 0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.

  • Add the Coenzyme A solution to the acyl-imidazole reaction mixture.

  • Stir the reaction for another 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid nitrogen.

  • Lyophilize the sample overnight to remove the solvent.

  • The resulting powder is this compound, which can be dissolved in water or a suitable buffer for further use.

  • The product should be purified, for example, by HPLC, and its identity confirmed by mass spectrometry.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.

Sample Preparation (from cell pellets):

  • Wash cell pellets with phosphate-buffered saline (PBS) and snap-freeze in liquid nitrogen.[5]

  • Add a cold extraction solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., a non-endogenous acyl-CoA like crotonoyl-CoA) to the cell pellet on ice.[5]

  • Mix thoroughly and centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[5]

  • Transfer the supernatant to LC-MS vials for analysis.[5]

LC-MS/MS Parameters (General Guidance):

  • Liquid Chromatography: A C18 reversed-phase column is typically used with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A gradient from low to high organic phase is used to elute the acyl-CoAs.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification. For this compound, the precursor ion would be its [M+H]⁺ ion, and characteristic product ions would be selected based on fragmentation patterns of similar acyl-CoAs. A common fragmentation involves the cleavage of the phosphopantetheine group.

Metabolic and Signaling Pathways

This compound, as a branched-chain acyl-CoA, is expected to enter the fatty acid β-oxidation pathway, although the specific enzymes involved may differ from those for straight-chain fatty acids. The degradation of branched-chain acyls can lead to the production of both acetyl-CoA and propionyl-CoA.[6]

Metabolic_Pathway_of_Branched_Chain_Acyl_CoA cluster_activation Activation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_further_metabolism Further Metabolism Branched_Chain_Fatty_Acid 11-Methyltetradecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Branched_Chain_Fatty_Acid->Acyl_CoA_Synthetase Branched_Chain_Acyl_CoA This compound Acyl_CoA_Synthetase->Branched_Chain_Acyl_CoA Beta_Oxidation_Cycle β-Oxidation Cycles Branched_Chain_Acyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycle->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Gluconeogenesis Gluconeogenesis Propionyl_CoA->Gluconeogenesis

Caption: General metabolic fate of a branched-chain fatty acyl-CoA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Cell Culture) Extraction 2. Extraction of Acyl-CoAs (e.g., SSA Precipitation) Sample_Collection->Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (Reversed-Phase C18, MRM) Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Quantification against Internal Standard) LC_MS_Analysis->Data_Processing Biological_Interpretation 5. Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A standard workflow for the analysis of this compound.

Conclusion

This compound is a molecule of interest in the field of lipid metabolism. While specific experimental data on this compound is limited, this guide provides a solid foundation for researchers by summarizing the properties of its constituent fatty acid and presenting adaptable protocols for its synthesis and analysis. The provided diagrams offer a visual representation of its metabolic context and a typical analytical workflow. Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound.

References

An In-depth Technical Guide to the Degradation Pathway of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyltetradecanoyl-CoA is a branched-chain acyl-CoA molecule. The presence of a methyl group on the 11th carbon atom introduces a structural complexity that prevents its direct degradation through the conventional beta-oxidation pathway that catabolizes straight-chain fatty acids. This guide delineates the putative metabolic fate of this compound, drawing parallels with the well-characterized degradation pathways of other branched-chain fatty acids, such as phytanic acid. The metabolism of such molecules is of significant interest in the study of metabolic disorders and the development of therapeutic interventions.

Proposed Degradation Pathway of this compound

The methyl group at the odd-numbered 11th carbon of this compound does not sterically hinder the initial cycles of beta-oxidation. Therefore, it is proposed that this compound undergoes a series of beta-oxidation cycles until the methyl branch is near the carboxyl-CoA end, necessitating the involvement of alpha-oxidation.

Initial Beta-Oxidation Cycles

It is hypothesized that this compound can undergo four cycles of conventional beta-oxidation in the mitochondria. Each cycle consists of four enzymatic reactions:

  • Dehydrogenation by Acyl-CoA dehydrogenase.

  • Hydration by Enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by Thiolase.

These four cycles would shorten the acyl chain by eight carbons, producing four molecules of acetyl-CoA and yielding 3-methylhexanoyl-CoA.

Alpha-Oxidation of 3-Methylhexanoyl-CoA

The resulting 3-methylhexanoyl-CoA has a methyl group on the beta-carbon (position 3), which blocks further beta-oxidation. At this stage, the molecule is likely transported to the peroxisome to undergo alpha-oxidation, a process for degrading beta-methylated fatty acids.[1] This pathway involves the following steps:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, hydroxylates the alpha-carbon of 3-methylhexanoyl-CoA to form 2-hydroxy-3-methylhexanoyl-CoA.[2][3]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves the C1-C2 bond to yield 2-methylpentanal (B94375) and formyl-CoA.[1]

  • Oxidation: The resulting 2-methylpentanal is oxidized by an aldehyde dehydrogenase to form 2-methylpentanoic acid.

  • Activation: 2-methylpentanoic acid is then activated to its CoA ester, 2-methylpentanoyl-CoA.

Subsequent Beta-Oxidation

2-Methylpentanoyl-CoA can then re-enter the beta-oxidation pathway. The presence of the methyl group on the alpha-carbon (position 2) still poses a challenge for standard beta-oxidation. The degradation of such alpha-methylated acyl-CoAs proceeds through stereospecific enzymatic steps. The final cycle of beta-oxidation of 2-methylpentanoyl-CoA is expected to yield propionyl-CoA and acetyl-CoA.

Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and can enter the citric acid cycle.[4][5][6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed degradation pathway of this compound.

Degradation_Pathway cluster_beta_oxidation_1 Mitochondrial Beta-Oxidation (4 cycles) cluster_alpha_oxidation Peroxisomal Alpha-Oxidation cluster_beta_oxidation_2 Mitochondrial Beta-Oxidation This compound This compound 9-Methyl-dodecanoyl-CoA 9-Methyl-dodecanoyl-CoA This compound->9-Methyl-dodecanoyl-CoA Acetyl-CoA 7-Methyl-decanoyl-CoA 7-Methyl-decanoyl-CoA 9-Methyl-dodecanoyl-CoA->7-Methyl-decanoyl-CoA Acetyl-CoA 5-Methyl-octanoyl-CoA 5-Methyl-octanoyl-CoA 7-Methyl-decanoyl-CoA->5-Methyl-octanoyl-CoA Acetyl-CoA 3-Methyl-hexanoyl-CoA 3-Methyl-hexanoyl-CoA 5-Methyl-octanoyl-CoA->3-Methyl-hexanoyl-CoA Acetyl-CoA 2-Hydroxy-3-methylhexanoyl-CoA 2-Hydroxy-3-methylhexanoyl-CoA 3-Methyl-hexanoyl-CoA->2-Hydroxy-3-methylhexanoyl-CoA PHYH 2-Methyl-pentanal 2-Methyl-pentanal 2-Hydroxy-3-methylhexanoyl-CoA->2-Methyl-pentanal HACL1 2-Methyl-pentanoic_acid 2-Methyl-pentanoic_acid 2-Methyl-pentanal->2-Methyl-pentanoic_acid Aldehyde Dehydrogenase 2-Methyl-pentanoyl-CoA 2-Methyl-pentanoyl-CoA 2-Methyl-pentanoic_acid->2-Methyl-pentanoyl-CoA Acyl-CoA Synthetase Propionyl-CoA Propionyl-CoA 2-Methyl-pentanoyl-CoA->Propionyl-CoA Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Proposed degradation pathway of this compound.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the degradation of this compound specifically are not available. However, data for the key enzyme in alpha-oxidation, phytanoyl-CoA dioxygenase (PHYH), with analogous substrates are presented below. This information is crucial for understanding the enzyme's substrate specificity and potential efficiency in metabolizing branched-chain acyl-CoAs.

EnzymeSubstrateKM (µM)OrganismReference
Phytanoyl-CoA dioxygenasePhytanoyl-CoA29.5Human[2]
Phytanoyl-CoA dioxygenase3-Methylhexadecanoyl-CoA40.8Human[2]
Phytanoyl-CoA dioxygenaseHexadecanoyl-CoA29.1Human[2]

Experimental Protocols

The study of this compound degradation would involve a combination of enzymatic assays and metabolic flux analysis. Below are detailed methodologies for key experiments.

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

This assay measures the activity of the first enzyme in the alpha-oxidation pathway.

Principle: The assay quantifies the conversion of the acyl-CoA substrate to its 2-hydroxy product. This can be monitored using radiolabeled substrates or by chromatographic separation and quantification of the product.

Materials:

  • Cell or tissue homogenates, or purified PHYH enzyme.

  • Substrate: 3-Methylhexanoyl-CoA (or a radiolabeled version).

  • Cofactors: FeSO₄, 2-oxoglutarate, Ascorbate.

  • Reaction buffer (e.g., Tris-HCl, pH 7.4).

  • Quenching solution (e.g., strong acid or organic solvent).

  • Analytical equipment: HPLC or LC-MS/MS for product quantification, or a scintillation counter for radiolabeled assays.

Protocol:

  • Prepare the reaction mixture containing the reaction buffer, cofactors, and the substrate.

  • Initiate the reaction by adding the enzyme source (cell homogenate or purified enzyme).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Process the samples for analysis. For HPLC or LC-MS/MS, this may involve protein precipitation and extraction of the acyl-CoAs. For radioactive assays, separation of the product from the substrate may be required.

  • Quantify the amount of 2-hydroxy-3-methylhexanoyl-CoA produced.

  • Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Fatty Acid Oxidation Assay using Radiolabeled Substrates

This assay measures the overall flux of a fatty acid through the beta-oxidation pathway by quantifying the production of acetyl-CoA.

Principle: A radiolabeled fatty acid (e.g., with ¹⁴C) is provided to cells or isolated mitochondria. The breakdown of the fatty acid releases radiolabeled acetyl-CoA. The amount of radioactivity in the acid-soluble fraction (containing acetyl-CoA and other small metabolites) is measured as an indicator of beta-oxidation.

Materials:

  • Cultured cells or isolated mitochondria.

  • [1-¹⁴C]-11-Methyltetradecanoic acid (custom synthesis may be required).

  • Cell culture medium or mitochondrial respiration buffer.

  • Perchloric acid.

  • Scintillation cocktail and counter.

Protocol:

  • Incubate the cells or mitochondria with the radiolabeled fatty acid.

  • After the incubation period, lyse the cells and precipitate macromolecules with perchloric acid.

  • Centrifuge the samples to separate the acid-insoluble pellet (macromolecules) from the acid-soluble supernatant (containing acetyl-CoA).

  • Measure the radioactivity in the acid-soluble supernatant using a scintillation counter.

  • Normalize the results to the amount of protein or number of cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Fatty Acid Oxidation Assay cluster_analysis Data Analysis Cell Culture/\nTissue Homogenization Cell Culture/ Tissue Homogenization Protein Quantification Protein Quantification Cell Culture/\nTissue Homogenization->Protein Quantification Incubation with\n[14C]-11-Methyltetradecanoic acid Incubation with [14C]-11-Methyltetradecanoic acid Cell Lysis &\nAcid Precipitation Cell Lysis & Acid Precipitation Incubation with\n[14C]-11-Methyltetradecanoic acid->Cell Lysis &\nAcid Precipitation Separation of\nAcid-Soluble Fraction Separation of Acid-Soluble Fraction Cell Lysis &\nAcid Precipitation->Separation of\nAcid-Soluble Fraction Scintillation Counting Scintillation Counting Separation of\nAcid-Soluble Fraction->Scintillation Counting Calculation of\nOxidation Rate Calculation of Oxidation Rate Scintillation Counting->Calculation of\nOxidation Rate

Workflow for a radiolabeled fatty acid oxidation assay.

Conclusion

The degradation of this compound is proposed to be a multi-stage process involving initial cycles of beta-oxidation, followed by a critical alpha-oxidation step to bypass the methyl-branched blockage, and concluding with further beta-oxidation. This pathway highlights the metabolic flexibility of cellular systems in handling structurally diverse lipids. Further research, employing the experimental protocols outlined herein, is necessary to definitively elucidate the enzymatic players and regulatory mechanisms governing the catabolism of this and other similar branched-chain fatty acids. Such knowledge is fundamental for advancing our understanding of lipid metabolism and its implications in health and disease.

References

Methodological & Application

Synthesis of 11-Methyltetradecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 11-Methyltetradecanoyl-CoA, a branched-chain acyl-coenzyme A derivative, for research purposes. Detailed protocols for both chemical and enzymatic synthesis are presented, along with methods for quantitative analysis. The potential applications of this molecule in metabolic research and drug discovery are also discussed.

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are integral components of cellular metabolism, playing roles in energy homeostasis, membrane structure, and cell signaling.[1][2] this compound is a specific isomer of a C15 branched-chain acyl-CoA that can serve as a valuable tool for investigating the substrate specificity of enzymes involved in fatty acid metabolism, studying the effects of branched-chain lipids on cellular processes, and as a building block for the synthesis of novel bioactive molecules.[3] The synthesis of this molecule is not commercially widespread, necessitating its preparation in a laboratory setting for specific research applications.

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the precursor fatty acid, 11-methyltetradecanoic acid, is synthesized. Subsequently, this fatty acid is activated to its coenzyme A thioester.

Stage 1: Synthesis of 11-Methyltetradecanoic Acid

A robust method for the synthesis of 11-methyltetradecanoic acid is through a Wittig reaction, which allows for the controlled elongation of an alkyl chain.[4][5] This approach offers high stereoselectivity and is adaptable to various branched-chain fatty acid syntheses.[6][7][8]

Experimental Protocol: Wittig Reaction for 11-Methyltetradecanoic Acid

This protocol is adapted from the synthesis of a similar branched-chain fatty acid.[6][7][8]

Materials:

  • 10-Bromodecanoic acid

  • Triphenylphosphine (B44618)

  • Butyllithium (n-BuLi) in hexanes

  • 2-Pentanone

  • Palladium on charcoal (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Diethyl ether, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Synthesis of the Phosphonium (B103445) Salt:

    • In a round-bottom flask, dissolve 10-bromodecanoic acid and a molar equivalent of triphenylphosphine in anhydrous toluene.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add one equivalent of n-butyllithium dropwise. The solution should turn a characteristic deep orange or red color, indicating ylide formation.

    • Stir the mixture at 0°C for 1 hour.

    • Add one equivalent of 2-pentanone dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield a mixture of (E)- and (Z)-11-methyltetradec-10-enoic acid.

  • Hydrogenation to the Saturated Fatty Acid:

    • Dissolve the unsaturated fatty acid mixture in ethanol (B145695).

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield crude 11-methyltetradecanoic acid.

  • Purification:

Expected Yield and Characterization: The overall yield for this multi-step synthesis can be expected to be in the range of 20-30%.[6][7][8] The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and branching position.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

Stage 2: Conversion to this compound

Once the fatty acid is synthesized and purified, it can be converted to its CoA ester via chemical or enzymatic methods.

Method A: Chemical Synthesis using Ethyl Chloroformate

This method involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride (B1165640), which then reacts with Coenzyme A.[9]

Experimental Protocol: Chemical Acylation of Coenzyme A

Materials:

  • 11-Methyltetradecanoic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A, trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution (0.5 M)

  • HPLC purification system

Procedure:

  • Dissolve 11-methyltetradecanoic acid in anhydrous THF.

  • Cool the solution to 0°C.

  • Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate.

  • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate vial, dissolve Coenzyme A in a cold 0.5 M sodium bicarbonate solution.

  • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Stir the reaction vigorously at 0°C for 2 hours.

  • Lyophilize the reaction mixture to dryness.

  • Purify the crude this compound by reversed-phase HPLC.

Method B: Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond in an ATP-dependent manner.[10][11] This approach is often more specific and can result in higher yields under milder conditions.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • 11-Methyltetradecanoic acid

  • Coenzyme A, free acid or trilithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment)

  • HPLC purification system

Procedure:

  • Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 10 mM MgCl₂, 10 mM ATP, 2.5 mM Coenzyme A, and optionally 1 mM DTT.

  • Add 11-methyltetradecanoic acid (dissolved in a small amount of ethanol or DMSO if necessary) to the reaction buffer.

  • Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours. Monitor the reaction progress by HPLC.

  • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the supernatant containing this compound by reversed-phase HPLC.

Purification and Characterization

Purification by HPLC: The purification of this compound is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Table 1: HPLC Purification Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (adenine moiety of CoA)
Injection Volume 20-100 µL

Fractions corresponding to the product peak are collected, pooled, and lyophilized.

Characterization and Quantitative Analysis: The identity and purity of the synthesized this compound should be confirmed by LC-MS/MS.[15][16][17][18][19]

Table 2: LC-MS/MS Parameters for Analysis

ParameterValue
LC Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient optimized for acyl-CoA elution
Mass Spectrometer Triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (Q1): [M+H]⁺ of this compound Product Ion (Q3): Characteristic fragment of CoA (e.g., m/z 428 or neutral loss of 507)[17]

Quantitative analysis can be performed by creating a standard curve with a commercially available, structurally similar acyl-CoA standard.

Applications in Research

This compound can be utilized in several research areas:

  • Enzyme Substrate Specificity: To probe the active sites of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA oxidases, and carnitine palmitoyltransferases.[20]

  • Metabolic Flux Analysis: As an internal standard or tracer in metabolomics studies to investigate branched-chain fatty acid metabolism.[21]

  • Cellular Lipidomics: To study the incorporation of branched-chain fatty acids into complex lipids like phospholipids (B1166683) and triglycerides and their effects on membrane properties and cell signaling.

  • Drug Discovery: As a precursor for the synthesis of novel bioactive lipids or as a tool to study the mechanism of action of drugs that target lipid metabolism.[22] Branched-chain fatty acids have been investigated for their potential roles in various health aspects, including obesity and inflammation.[1]

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_stage1 Stage 1: Fatty Acid Synthesis cluster_stage2 Stage 2: Acyl-CoA Synthesis 10-Bromodecanoic_acid 10-Bromodecanoic acid Phosphonium_Salt Phosphonium Salt 10-Bromodecanoic_acid->Phosphonium_Salt Triphenylphosphine Ylide Phosphorus Ylide Phosphonium_Salt->Ylide n-BuLi Unsaturated_FA 11-Methyltetradec-10-enoic acid Ylide->Unsaturated_FA 2-Pentanone Saturated_FA 11-Methyltetradecanoic acid Unsaturated_FA->Saturated_FA H2, Pd/C Saturated_FA_2 11-Methyltetradecanoic acid Chemical_Synthesis Chemical Method (Ethyl Chloroformate) Saturated_FA_2->Chemical_Synthesis Enzymatic_Synthesis Enzymatic Method (Acyl-CoA Synthetase) Saturated_FA_2->Enzymatic_Synthesis Final_Product This compound Chemical_Synthesis->Final_Product Enzymatic_Synthesis->Final_Product

Caption: Workflow for the synthesis of this compound.

BCFA_Metabolism BCAAs Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs Transamination BC_Acyl_CoAs Branched-Chain Acyl-CoAs (e.g., this compound) BCKAs->BC_Acyl_CoAs Decarboxylation Fatty_Acid_Oxidation β-Oxidation BC_Acyl_CoAs->Fatty_Acid_Oxidation Complex_Lipids Incorporation into Complex Lipids BC_Acyl_CoAs->Complex_Lipids Energy_Production Energy (ATP) Fatty_Acid_Oxidation->Energy_Production Membranes Cell Membranes Complex_Lipids->Membranes Signaling Signaling Molecules Complex_Lipids->Signaling

Caption: Simplified metabolic context of branched-chain acyl-CoAs.

References

Application Notes and Protocols for the Analytical Detection of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. BCFAs are important metabolic intermediates and are involved in various cellular processes, including lipid metabolism and signaling pathways.[1] Accurate and sensitive detection of specific BCFA-CoAs like this compound is crucial for understanding their physiological roles and for the development of therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the analytical detection of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of acyl-CoAs.

Analytical Techniques Overview

The gold standard for the quantitative analysis of acyl-CoA species is LC-MS/MS. This technique offers high selectivity and sensitivity, enabling the detection of low-abundance molecules in complex biological matrices. The general workflow involves extraction of acyl-CoAs from the sample, separation by liquid chromatography, and detection by tandem mass spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of long-chain acyl-CoAs using LC-MS/MS, based on literature values for similar analytes. These values can be used as a benchmark for method development and validation for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 1 - 5 fmol[2]
Limit of Quantification (LOQ) 5 - 20 fmolN/A
Linear Dynamic Range 3 - 4 orders of magnitudeN/A
Accuracy (% Recovery) 90 - 111%[2]
Precision (%RSD) < 15%N/A

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for the enrichment of long-chain acyl-CoAs from cell or tissue homogenates.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Cold PBS (phosphate-buffered saline)

  • Lysis Buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)

  • Elution Buffer: 2-propanol

  • Centrifuge

  • Homogenizer (for tissue samples)

Protocol:

  • Sample Collection and Lysis:

    • For cell pellets: Wash cells with cold PBS and centrifuge. Resuspend the pellet in 1 mL of Lysis Buffer.

    • For tissue samples: Homogenize the tissue in the Lysis Buffer on ice.

  • Protein Precipitation and Extraction:

    • Add 2-propanol to the sample homogenate and vortex thoroughly.

    • Add acetonitrile (ACN) to further precipitate proteins and extract the acyl-CoAs.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with the Elution Buffer.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis of this compound

This protocol provides a general method for the separation and detection of this compound using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-20% B

    • 18.1-25 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): To be determined based on the exact mass of this compound. The calculated monoisotopic mass of this compound (C36H64N7O17P3S) is approximately 991.33 g/mol . The protonated molecule [M+H]+ would be m/z 992.33.

  • Product Ion (Q3): A common neutral loss for acyl-CoAs is the loss of the phosphopantetheine moiety (507.1 m/z). Therefore, a potential product ion would be m/z 485.23. Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion. Specific fragmentation patterns should be confirmed by infusing a standard.

  • Collision Energy (CE): To be optimized for the specific instrument and analyte.

  • Other Source Parameters: Optimize according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells/Tissue) homogenization Homogenization/Lysis sample->homogenization extraction Solvent Extraction & Protein Precipitation homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Drying & Reconstitution spe->concentration lc Liquid Chromatography (Reversed-Phase C18) concentration->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quantification Quantification (Peak Integration) ms->quantification results Results quantification->results

Caption: Experimental workflow for the detection of this compound.

metabolic_pathway cluster_synthesis Plausible Biosynthesis cluster_degradation Plausible Degradation cluster_functions Potential Cellular Roles bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bc_primer Branched-Chain Acyl-CoA Primer bcaa->bc_primer Catabolism elongation Fatty Acid Elongation bc_primer->elongation target This compound elongation->target beta_ox Modified Beta-Oxidation acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa target_deg This compound target_deg->beta_ox lipid_metabolism Lipid Metabolism signaling Cell Signaling target_func This compound target_func->lipid_metabolism target_func->signaling

Caption: Plausible metabolic context of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. The analysis of such branched-chain acyl-CoAs is crucial for understanding certain metabolic pathways and can be relevant in the study of various metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of acyl-CoAs in biological matrices.[1] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS with a triple quadrupole mass spectrometer.

Quantitative Data Summary

The quantitative analysis of this compound is performed using Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization mode. The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3]

To determine the specific MRM transition for this compound, its exact mass must first be calculated. This compound is an isomer of pentadecanoyl-CoA (C15:0-CoA). The chemical formula for this compound is C36H68N7O17P3S.

Calculated Molecular Weight and MRM Transition:

CompoundChemical FormulaExact Monoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ion [M+H-507]⁺ (m/z)
This compoundC36H68N7O17P3S1007.34491008.3522501.3522

Table 1: Mass Spectrometry Parameters for this compound.

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Q1 (Precursor Ion) m/z 1008.4
Q3 (Product Ion) m/z 501.4
Dwell Time 50-100 ms
Collision Energy (CE) Optimization required, typically 30-50 eV

| Declustering Potential (DP) | Optimization required, typically 50-100 V |

Table 2: Typical Quantitative Performance (based on similar long-chain acyl-CoAs).

Parameter Typical Value
Limit of Detection (LOD) 2-10 nM
Limit of Quantification (LOQ) 5-25 nM
Linearity Range 10 - 5000 nM
> 0.99

Note: These values are representative and should be experimentally determined for this compound in the specific matrix of interest.

Experimental Protocols

Sample Preparation (from Tissues or Cultured Cells)

This protocol is adapted from established methods for acyl-CoA extraction.[3][4][5]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 0.6% Formic Acid in deionized water[3][5]

  • Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in water)

  • Acetonitrile (ACN), HPLC grade

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB, 1cc, 30 mg)[5]

  • Methanol (MeOH), HPLC grade

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water

Procedure:

  • Cell/Tissue Lysis:

    • For cultured cells: Aspirate media, wash cells with ice-cold PBS, and scrape cells in 1 mL of ice-cold 10% TCA.

    • For tissues: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 50 µL of 10 µM C17:0-CoA) to each sample.

  • Protein Precipitation: Vortex the samples vigorously and incubate on ice for 10 minutes. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[5]

  • Solid Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of MeOH.

  • Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of 5% SSA in water.[5]

LC-MS/MS Analysis

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

LC Conditions (representative):

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[6]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 20
2.8 45
3.0 25
4.0 65
4.5 20

| 5.0 | 20 |

Note: This gradient is a starting point and should be optimized for the specific separation of this compound from other isomers and matrix components.

MS/MS Conditions:

  • Use the MRM transitions and parameters outlined in Table 1. The collision energy and declustering potential should be optimized for this compound by infusing a standard solution.

Quantification

Quantification is based on the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard (e.g., C17:0-CoA). A calibration curve is constructed by analyzing a series of standards of known concentrations of this compound with a constant concentration of the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue or Cells Lysis Lysis in 10% TCA Sample->Lysis IS_Spike Spike Internal Standard Lysis->IS_Spike SPE Solid Phase Extraction IS_Spike->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. IS Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Metabolic_Pathway Fatty_Acid 11-Methyltetradecanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA Beta_Oxidation Beta-Oxidation Spiral Target_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Final Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Multiple Cycles Blocked_Step Steric Hindrance by Methyl Group Blocked_Step->Beta_Oxidation

Caption: Putative metabolic pathway of this compound.

References

Application Note: Quantification of 11-Methyltetradecanoyl-CoA using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Methyltetradecanoyl-CoA is a saturated long-chain acyl-CoA that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic pathways and for the development of therapeutics targeting metabolic disorders. This application note describes a robust and sensitive method for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs, providing a framework for researchers to adapt to their specific experimental needs.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis TissueHomogenization Tissue Homogenization ProteinPrecipitation Protein Precipitation TissueHomogenization->ProteinPrecipitation Add Acid Extraction Acyl-CoA Extraction ProteinPrecipitation->Extraction Add Organic Solvent Purification Solid-Phase Extraction (SPE) Extraction->Purification Isolate Acyl-CoAs Concentration Sample Concentration Purification->Concentration Evaporate & Reconstitute LC_Separation Liquid Chromatography (Reverse Phase) Concentration->LC_Separation Inject Sample MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Elution Quantification Quantification MS_Detection->Quantification Peak Integration

Caption: Experimental workflow for this compound analysis.

Methodology

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1]

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues
  • Homogenization: Homogenize tissue samples (less than 100 mg) in a glass homogenizer with 10 volumes of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN).

  • Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Elute the acyl-CoAs using 2-propanol.

  • Concentration and Reconstitution: Concentrate the eluent and reconstitute the sample in an appropriate solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) with 20% acetonitrile, for LC-MS analysis.[2]

Liquid Chromatography

A reverse-phase liquid chromatography (RPLC) method is suitable for the separation of long-chain acyl-CoAs.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid
Flow Rate 0.25 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined for this compound
Collision Energy To be optimized
Dwell Time 100 ms

Note on MRM Transitions: A metabolomic approach using a programmed MRM method can be employed to profile all acyl-CoAs. This involves setting up mass ion transitions with a mass difference of 507 between the precursor ion (Q1) and the product ion (Q3).[3] For this compound, the specific precursor ion would need to be calculated based on its molecular weight.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS method.

ParameterExpected Performance
Linearity Wide concentration range with r² > 0.99
Lower Limit of Detection (LOD) Low nM range
Lower Limit of Quantitation (LLOQ) Low to mid nM range
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%
Extraction Recovery 70 - 80%

Signaling Pathway Context

The analysis of this compound and other acyl-CoAs is critical for understanding cellular metabolism, particularly fatty acid oxidation and synthesis.

Fatty Acid Metabolism FattyAcids Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase AcylCoA Acyl-CoAs (e.g., this compound) AcylCoA_Synthetase->AcylCoA BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation FattyAcid_Synthesis Fatty Acid Synthesis AcylCoA->FattyAcid_Synthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Overview of Acyl-CoA in fatty acid metabolism.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound in biological matrices. The detailed sample preparation and instrumental parameters offer a solid foundation for researchers to implement this methodology in their laboratories. Optimization of specific parameters, particularly the MRM transitions and collision energies, will be necessary to achieve the best performance for this specific analyte.

References

Application Note: Quantitative Analysis of 11-Methyltetradecanoyl-CoA in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2][3] Their quantification in biological tissues is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. 11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in specific metabolic processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]

Principle

This method involves the extraction of acyl-CoAs from tissue homogenates, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for this compound and an appropriate internal standard. The use of an isotopically labeled internal standard is highly recommended to account for variability in extraction efficiency and matrix effects.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis tissue Tissue Sample Collection (Flash-freeze in liquid N2) homogenize Homogenization (e.g., in KH2PO4 buffer) tissue->homogenize extract Acyl-CoA Extraction (e.g., Acetonitrile (B52724) precipitation) homogenize->extract cleanup Solid Phase Extraction (SPE) (Optional cleanup step) extract->cleanup Optional lc Liquid Chromatography (C18 reverse-phase column) extract->lc cleanup->lc ms Tandem Mass Spectrometry (MRM mode) lc->ms quant Quantification (Peak integration & standard curve) ms->quant report Data Reporting quant->report

Figure 1. Experimental workflow for the quantification of this compound.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Isopropanol, Formic acid, Glacial acetic acid

  • Salts and Buffers: Potassium phosphate (B84403) monobasic (KH2PO4), Ammonium acetate

  • Reagents: this compound standard, Isotopically labeled internal standard (e.g., [13C]-labeled acyl-CoA)

  • Consumables: Homogenizer tubes with beads, microcentrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18), LC vials, C18 reverse-phase LC column.

Experimental Protocol

Tissue Homogenization
  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer tube.

  • Add 500 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Homogenize the tissue using a bead-beater or other appropriate homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process.

Acyl-CoA Extraction
  • To the tissue homogenate, add 1 mL of acetonitrile containing an appropriate amount of isotopically labeled internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Sample Cleanup (Optional, Recommended for Complex Matrices)
  • Reconstitute the dried extract in 500 µL of loading buffer (e.g., 95:5 water:acetonitrile).

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of loading buffer.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of loading buffer to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

Sample Preparation for LC-MS/MS
  • Reconstitute the dried extract in 100 µL of LC-MS mobile phase A (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion (Q1) will be the [M+H]+ ion. The exact mass of 11-methyltetradecanoic acid is 242.2246 g/mol . The mass of Coenzyme A is 767.112 g/mol . Therefore, the mass of this compound is approximately 991.3366 g/mol . The [M+H]+ would be ~992.34 m/z. A common product ion (Q3) for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety, leading to a characteristic neutral loss of 507 Da or a fragment at m/z 428.[1][4]

    • Internal Standard: MRM transition for the specific isotopically labeled standard used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound~992.3~485.3 (or 428)Instrument Dependent
Internal Standard(Varies)(Varies)Instrument Dependent

Note: The exact m/z values and collision energies should be optimized by infusing the standard compounds into the mass spectrometer.

Data Presentation

Quantitative data should be summarized in a clear and structured table. A standard curve should be generated using a series of known concentrations of the this compound standard. The concentration of this compound in the tissue samples can then be calculated based on the peak area ratio of the analyte to the internal standard.

Sample IDTissue TypePeak Area (Analyte)Peak Area (IS)Analyte/IS RatioConcentration (pmol/mg tissue)
Control 1Liver150,000300,0000.501.25
Control 2Liver165,000310,0000.531.33
Treated 1Liver350,000290,0001.213.03
Treated 2Liver380,000305,0001.253.13

Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs

This compound is a branched-chain fatty acyl-CoA. The metabolism of such fatty acids often involves pathways distinct from straight-chain fatty acid oxidation. While the specific pathway for 11-methyltetradecanoic acid is not as commonly depicted as that for phytanic acid, it is expected to undergo alpha- and/or beta-oxidation. The diagram below illustrates a generalized pathway for the metabolism of branched-chain fatty acids.

G BCFA Branched-Chain Fatty Acid (e.g., 11-Methyltetradecanoic Acid) BCFA_CoA This compound BCFA->BCFA_CoA Acyl-CoA Synthetase alpha_ox Alpha-Oxidation BCFA_CoA->alpha_ox beta_ox Beta-Oxidation BCFA_CoA->beta_ox Propionyl_CoA Propionyl-CoA alpha_ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA beta_ox->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Figure 2. Generalized metabolic pathway of branched-chain fatty acyl-CoAs.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples. The use of LC-MS/MS ensures high sensitivity and specificity, enabling accurate determination of this branched-chain acyl-CoA. This method can be adapted for the quantification of other acyl-CoAs and is a valuable tool for researchers in metabolism, drug discovery, and related fields.

References

Application Notes and Protocols for the Use of 11-Methyltetradecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids are integral components of cellular lipids and are involved in various metabolic processes. The study of enzymes that metabolize this compound is crucial for understanding lipid metabolism, identifying potential therapeutic targets for metabolic diseases, and for the development of novel drugs. These application notes provide detailed protocols for the use of this compound in in vitro assays for two key enzyme classes: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) and Acyl-CoA Thioesterase 9 (ACOT9).

Metabolic Significance

This compound is anticipated to be a substrate for enzymes involved in the catabolism of branched-chain fatty acids. This metabolic pathway is essential for energy homeostasis and the synthesis of complex lipids. Dysregulation of these pathways can be associated with various metabolic disorders. The primary enzymes expected to metabolize this compound are Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), which catalyzes an initial oxidation step in the mitochondrial beta-oxidation pathway, and Acyl-CoA Thioesterase 9 (ACOT9), which hydrolyzes the acyl-CoA to its corresponding free fatty acid and coenzyme A.[1][2][3][4][5][6][7][8]

cluster_0 Mitochondrial Matrix This compound This compound SBCAD SBCAD This compound->SBCAD Substrate ACOT9 ACOT9 This compound->ACOT9 Substrate 11-Methyltetradecenoyl-CoA 11-Methyltetradecenoyl-CoA Further Beta-Oxidation Further Beta-Oxidation 11-Methyltetradecenoyl-CoA->Further Beta-Oxidation SBCAD->11-Methyltetradecenoyl-CoA Product 11-Methyltetradecanoic Acid + CoASH 11-Methyltetradecanoic Acid + CoASH ACOT9->11-Methyltetradecanoic Acid + CoASH Products

Metabolic fate of this compound.

Enzyme Assays Utilizing this compound

The following sections provide detailed protocols for in vitro enzyme assays for SBCAD and ACOT9 using this compound as a substrate.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity Assay

This assay measures the activity of SBCAD by monitoring the reduction of an electron acceptor, which is coupled to the oxidation of this compound. A common method is the ETF fluorescence reduction assay.[9]

Experimental Protocol: SBCAD Activity Assay

Materials:

  • Purified or recombinant SBCAD enzyme

  • This compound (substrate)

  • Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA

  • Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or an anaerobic chamber)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) and determine its concentration spectrophotometrically.

    • Prepare working solutions of SBCAD enzyme and ETF in assay buffer.

    • Prepare the anaerobic system according to the manufacturer's instructions if not using an anaerobic chamber.

  • Assay Setup:

    • Set up reactions in a 96-well microplate. A typical reaction mixture (200 µL) contains:

      • Assay Buffer

      • ETF (final concentration, e.g., 5-10 µM)

      • SBCAD enzyme (appropriate concentration to be determined empirically)

      • Anaerobic system components (if applicable)

    • Include control wells:

      • No enzyme control (to measure background fluorescence decay)

      • No substrate control (to measure endogenous activity)

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to achieve anaerobiosis and temperature equilibrium.

    • Initiate the reaction by adding this compound to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease for each reaction.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Enzyme activity can be calculated using the extinction coefficient of ETF.

Prepare Reagents Prepare Reagents Setup Reaction Mix Setup Reaction Mix Prepare Reagents->Setup Reaction Mix Pre-incubate Pre-incubate Setup Reaction Mix->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Workflow for the SBCAD activity assay.
Acyl-CoA Thioesterase 9 (ACOT9) Activity Assay

This assay measures the activity of ACOT9 by quantifying the release of Coenzyme A (CoASH) from the hydrolysis of this compound. The released CoASH can be detected using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2][3][4][5]

Experimental Protocol: ACOT9 Activity Assay

Materials:

  • Purified or recombinant ACOT9 enzyme

  • This compound (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 96-well microplate (clear)

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer).

    • Prepare working solutions of ACOT9 enzyme in assay buffer.

  • Assay Setup:

    • Set up reactions in a 96-well microplate. A typical reaction mixture (200 µL) contains:

      • Assay Buffer

      • DTNB (final concentration, e.g., 0.2-0.5 mM)

      • ACOT9 enzyme (appropriate concentration to be determined empirically)

    • Include control wells:

      • No enzyme control (to measure non-enzymatic hydrolysis)

      • No substrate control (to measure background absorbance)

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding this compound to each well.

    • Immediately place the plate in the spectrophotometric microplate reader.

    • Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial rate of absorbance increase for each reaction.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Enzyme activity can be calculated using the molar extinction coefficient of the TNB anion (14,150 M⁻¹cm⁻¹).

Prepare Reagents Prepare Reagents Setup Reaction Mix Setup Reaction Mix Prepare Reagents->Setup Reaction Mix Pre-incubate Pre-incubate Setup Reaction Mix->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

References

Application Notes and Protocols for Studying 11-Methyltetradecanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched fatty acids are integral components of various biological systems and their metabolism is crucial for cellular homeostasis. 11-Methyltetradecanoyl-CoA is a C15 methyl-branched acyl-CoA. Its interaction with acyl-CoA dehydrogenases (ACADs), the key enzymes in the first step of mitochondrial β-oxidation, is of significant interest for understanding the catabolism of such branched-chain fatty acids. This document provides a comprehensive overview of the current understanding and detailed protocols for investigating this compound as a substrate for ACADs.

While direct enzymatic data for this compound is not yet available in the scientific literature, research on structurally similar molecules provides a strong foundation for hypothesizing its metabolic fate. Notably, the enzyme Acyl-CoA Dehydrogenase 10 (ACAD10) has been identified as having activity towards methyl-branched C15 acyl-CoAs, making it a primary candidate for the metabolism of this compound.[1][2]

Potential Significance

The study of this compound metabolism is relevant to:

  • Basic Research: Elucidating the substrate specificity of novel ACADs and expanding our understanding of branched-chain fatty acid oxidation.

  • Drug Development: Identifying potential targets for therapeutic intervention in metabolic disorders associated with the accumulation of unusual fatty acids.

  • Nutritional Science: Understanding the metabolic fate of dietary branched-chain fatty acids.

Data Presentation: Activity of ACAD10 with Methyl-Branched C15-CoA Substrates

Direct kinetic data (Km, Vmax) for this compound with any ACAD is currently unpublished. However, a key study by He et al. (2011) provides qualitative data on the activity of ACAD10 with structurally related C15 methyl-branched acyl-CoAs.[1][2] This information is summarized in the table below and serves as the best available proxy for predicting the enzymatic handling of this compound.

SubstrateEnzymeReported ActivityReference
R, S, 2-Methyl-pentadecanoyl-CoA (2-methyl-C15-CoA)ACAD10Significant activity[1][2]
3-Methyl-iso-pentadecanoyl-CoA (3-methyl-iso-C15-CoA)ACAD10Minimal, but detectable, activity[1]

The activity of ACAD10 with 2-methyl-C15-CoA, an isomer of this compound, strongly suggests that ACAD10 is a promising candidate for the dehydrogenation of other C15 methyl-branched acyl-CoAs. The lower activity with a 3-methyl branched substrate indicates that the position of the methyl group influences substrate recognition and turnover.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental approach for studying this compound, the following diagrams are provided.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 11-Methyltetradecanoic_Acid 11-Methyltetradecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase (ACSL) 11-Methyltetradecanoic_Acid->Acyl-CoA_Synthetase 11-Methyltetradecanoyl-CoA_Cytosol This compound Acyl-CoA_Synthetase->11-Methyltetradecanoyl-CoA_Cytosol 11-Methyltetradecanoyl-CoA_Mito This compound 11-Methyltetradecanoyl-CoA_Cytosol->11-Methyltetradecanoyl-CoA_Mito Transport via Carnitine Shuttle ACAD10 Acyl-CoA Dehydrogenase 10 (ACAD10) 11-Methyltetradecanoyl-CoA_Mito->ACAD10 Dehydrogenation Enoyl-CoA 11-Methyl-tetradecenoyl-CoA ACAD10->Enoyl-CoA Beta_Oxidation Further rounds of β-oxidation Enoyl-CoA->Beta_Oxidation experimental_workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_assay Enzymatic Assay Synthesis_FA Synthesize 11-Methyltetradecanoic Acid Synthesis_CoA Convert to This compound Synthesis_FA->Synthesis_CoA Assay Perform ETF Fluorescence Reduction Assay Synthesis_CoA->Assay Expression Express recombinant ACAD10 protein Purification Purify ACAD10 Expression->Purification Purification->Assay Kinetic_Analysis Determine kinetic parameters (Km, Vmax, kcat) Assay->Kinetic_Analysis

References

Application Notes and Protocols for Cell Culture Studies with 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are known to play roles in various cellular processes, including modulating membrane fluidity and acting as signaling molecules.[1] This document provides detailed protocols and application notes to guide researchers in designing and conducting cell culture experiments to investigate the biological effects of this compound.

Application Notes

Potential Biological Roles and Mechanisms of Action

Based on research on similar long-chain and branched-chain fatty acyl-CoAs, this compound may be involved in the following cellular processes:

  • PPARα Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] Activation of PPARα, a nuclear receptor, leads to the transcriptional regulation of genes involved in fatty acid oxidation.[2][3][4] Therefore, this compound could potentially modulate lipid metabolism through this pathway.

  • Modulation of Cell Membrane Properties: BCFAs can influence the fluidity of cell membranes, which can, in turn, affect various cellular functions such as signal transduction and membrane protein activity.[1]

  • Induction of Apoptosis in Cancer Cells: Some BCFAs have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, 13-methyltetradecanoic acid has demonstrated anti-tumor activity in T-cell lymphomas.[5] The potential for this compound to have similar effects warrants investigation.

Hypothetical Signaling Pathway: PPARα Activation

The following diagram illustrates the potential mechanism of PPARα activation by a branched-chain fatty acyl-CoA like this compound.

PPARa_Activation cluster_cell Cell cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes Promotes Transcription of mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (Increased Fatty Acid Oxidation) Proteins->Metabolic_Effects

Figure 1: Hypothetical PPARα activation pathway by this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound (powder form)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

    • Store the aliquots at -80°C for long-term storage.

2. General Protocol for Treating Cultured Cells

  • Materials:

    • Cultured cells (adherent or suspension) in appropriate growth medium

    • This compound stock solution

    • Vehicle control (DMSO)

    • Sterile cell culture plates or flasks

  • Procedure:

    • Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere (for adherent cells) or stabilize in culture overnight.

    • Prepare working solutions of this compound by diluting the stock solution in fresh, serum-free or low-serum medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • After incubation, harvest the cells for downstream analysis (e.g., viability assays, RNA/protein extraction, or acyl-CoA extraction).

Experimental Workflow

The following diagram outlines a typical workflow for a cell culture experiment with this compound.

Experimental_Workflow start Start cell_culture Cell Seeding and Growth start->cell_culture treatment Treatment with This compound and Vehicle Control cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation harvesting Cell Harvesting incubation->harvesting analysis Downstream Analysis harvesting->analysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability extraction RNA/Protein/Acyl-CoA Extraction analysis->extraction end End viability->end quantification qPCR, Western Blot, LC-MS/MS extraction->quantification quantification->end

Figure 2: General workflow for cell culture experiments.

3. Protocol for Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS).

  • Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold methanol (B129727)

    • Cell scraper (for adherent cells)

    • Microcentrifuge tubes (1.5 mL or 2 mL)

    • Centrifuge capable of 15,000 x g at 4°C

    • Vacuum concentrator or nitrogen evaporator

  • Procedure:

    • Cell Harvesting and Washing:

      • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

      • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Lysis and Extraction:

      • For adherent cells: After the final PBS wash, add a small volume of ice-cold methanol (e.g., 500 µL for a 6-well plate well). Use a cell scraper to scrape the cells in the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

      • For suspension cells: Resuspend the cell pellet in ice-cold methanol.

    • Protein Precipitation:

      • Vortex the cell lysate vigorously for 1 minute.

      • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Collection:

      • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

    • Drying and Reconstitution:

      • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

      • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

4. Quantification of Acyl-CoAs by LC-MS/MS

A robust method for the quantification of various acyl-CoA species, including this compound, involves ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatography: A combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of a wide range of acyl-CoAs.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is typically used for quantification on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.

  • Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve.

Data Presentation

The following table is a template for summarizing quantitative data from cell culture studies with this compound.

Parameter Treatment Group Concentration (µM) Result (Mean ± SD) Fold Change vs. Control p-value
Cell Viability (%) Vehicle Control0100 ± 5.21.0-
This compound10
This compound50
This compound100
Gene Expression (Relative) Vehicle Control01.0 ± 0.11.0-
ACOX1This compound50
CPT1AThis compound50
Protein Level (Relative) Vehicle Control01.0 ± 0.21.0-
Cleaved Caspase-3This compound50
p-AKTThis compound50
Acyl-CoA Level (pmol/10^6 cells) Vehicle Control0-
This compoundThis compound50

This comprehensive guide should facilitate the initiation of cell culture-based research into the biological functions and mechanisms of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific cell models and experimental goals.

References

Application Notes and Protocols for Studying 11-Methyltetradecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetradecanoyl-CoA is a methyl-branched chain fatty acyl-CoA. The metabolism of branched-chain fatty acids is a crucial area of study, as defects in these pathways are linked to several metabolic disorders. Understanding the metabolism of specific branched-chain fatty acyl-CoAs like this compound is essential for elucidating disease mechanisms and developing novel therapeutic interventions. This document provides an overview of suitable animal models, detailed experimental protocols, and data presentation strategies for investigating the metabolism of this compound.

The metabolism of branched-chain fatty acids, such as phytanic acid, involves a series of enzymatic reactions primarily occurring in the peroxisomes and mitochondria. Due to the methyl group on the carbon chain, these fatty acids cannot be directly metabolized through the conventional beta-oxidation pathway. Instead, they undergo an initial alpha-oxidation step in the peroxisomes. This process is critical for removing the methyl group, allowing for subsequent beta-oxidation.

Recommended Animal Model: Phytanoyl-CoA Hydroxylase (Phyh) Knockout Mouse

A highly relevant animal model for studying the metabolism of branched-chain fatty acids is the phytanoyl-CoA hydroxylase (Phyh) knockout mouse. This genetically engineered mouse model is deficient in the Phyh enzyme, which is the first enzyme in the alpha-oxidation pathway of phytanic acid.[1][2][3] This deficiency leads to the accumulation of phytanic acid, mimicking the biochemical phenotype of Refsum disease in humans.[1][2][3]

Characteristics of the Phyh Knockout Mouse Model:

  • Genotype: Phyh-/-

  • Phenotype: These mice accumulate phytanic acid when fed a diet containing its precursor, phytol.[1][2] This accumulation leads to various pathological conditions, including neurological damage, hepatic steatosis, and reduced body weight, which are analogous to the symptoms of Refsum disease.[1][2]

  • Utility for this compound Research: Although this model is specific for phytanic acid metabolism, it serves as an excellent tool to study the general pathways of branched-chain fatty acid oxidation. By introducing 11-methyltetradecanoic acid into the diet of these mice, researchers can investigate its metabolic fate in a system where alpha-oxidation is impaired. This can help determine if 11-methyltetradecanoic acid is also a substrate for the Phyh enzyme and the consequences of its potential accumulation.

Signaling and Metabolic Pathways

The metabolism of branched-chain fatty acids like this compound is presumed to follow the established pathways for other methyl-branched fatty acids, which involve both alpha- and beta-oxidation.

Branched-Chain Fatty Acid Metabolism Pathway

Branched_Chain_Fatty_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA 11-Methyltetradecanoic Acid BCFA_CoA This compound BCFA->BCFA_CoA Acyl-CoA Synthetase Hydroxy_BCFA_CoA 2-Hydroxy-11-methyltetradecanoyl-CoA BCFA_CoA->Hydroxy_BCFA_CoA Phytanoyl-CoA Hydroxylase (Phyh) Pristanal_analog 10-Methyltridecanal Hydroxy_BCFA_CoA->Pristanal_analog 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid_analog 10-Methyltridecanoic Acid Pristanal_analog->Pristanic_Acid_analog Aldehyde Dehydrogenase Pristanoyl_CoA_analog 10-Methyltridecanoyl-CoA Pristanic_Acid_analog->Pristanoyl_CoA_analog Acyl-CoA Synthetase Beta_Ox_Products_Perox Propionyl-CoA + Acetyl-CoA Pristanoyl_CoA_analog->Beta_Ox_Products_Perox β-Oxidation (several cycles) Pristanoyl_CoA_analog_mito 10-Methyltridecanoyl-CoA Pristanoyl_CoA_analog->Pristanoyl_CoA_analog_mito Carnitine Shuttle Beta_Ox_Products_Mito Further β-Oxidation TCA_Cycle TCA Cycle Beta_Ox_Products_Mito->TCA_Cycle Pristanoyl_CoA_analog_mito->Beta_Ox_Products_Mito

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acid metabolism and can be applied to the study of this compound.

Protocol 1: In Vivo Metabolism Study in Phyh Knockout Mice

Objective: To determine the metabolic fate of 11-methyltetradecanoic acid in a relevant animal model.

Materials:

  • Phyh knockout mice and wild-type littermates (control group).

  • Custom diet supplemented with 11-methyltetradecanoic acid (e.g., 0.1% w/w).

  • Standard laboratory animal housing and care facilities.

  • Equipment for blood and tissue collection.

  • Reagents for lipid extraction (e.g., chloroform, methanol).

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week.

  • Dietary Intervention: Divide the mice into four groups:

    • Wild-type on control diet.

    • Wild-type on 11-methyltetradecanoic acid supplemented diet.

    • Phyh knockout on control diet.

    • Phyh knockout on 11-methyltetradecanoic acid supplemented diet.

  • Feeding Period: Feed the mice their respective diets for a predetermined period (e.g., 4-8 weeks).

  • Sample Collection: At the end of the study period, collect blood samples via cardiac puncture and harvest tissues (liver, brain, kidney, adipose tissue).

  • Lipid Extraction: Extract total lipids from plasma and homogenized tissues using a standard method like the Folch or Bligh-Dyer procedure.

  • Fatty Acid Analysis:

    • Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

    • Analyze the FAMEs by GC-MS to identify and quantify 11-methyltetradecanoic acid and its potential metabolites.

    • Alternatively, analyze acyl-CoAs directly from tissue homogenates using LC-MS/MS for a more direct measurement of the metabolic intermediates.[4][5]

Protocol 2: In Vitro Fatty Acid Oxidation Assay

Objective: To measure the rate of oxidation of 11-methyltetradecanoic acid in isolated liver mitochondria or peroxisomes.

Materials:

  • Freshly isolated liver tissue from mice.

  • Mitochondrial and/or peroxisomal isolation kit.

  • Radiolabeled [1-14C]-11-methyltetradecanoic acid.

  • Scintillation counter and vials.

  • Reaction buffer containing necessary cofactors (ATP, CoA, NAD+, L-carnitine).

Procedure:

  • Organelle Isolation: Isolate mitochondria and/or peroxisomes from fresh liver tissue following the manufacturer's protocol of the isolation kit.

  • Reaction Setup: In a reaction tube, combine the isolated organelles with the reaction buffer.

  • Initiate Reaction: Add radiolabeled [1-14C]-11-methyltetradecanoic acid to start the oxidation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Measurement of Oxidation:

    • Complete Oxidation (to CO2): Trap the produced 14CO2 using a sodium hydroxide (B78521) solution and measure the radioactivity with a scintillation counter.

    • Incomplete Oxidation (Acid-Soluble Metabolites): Precipitate the remaining unoxidized fatty acids with perchloric acid. The radioactivity in the supernatant represents the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs).

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into CO2 and acid-soluble metabolites per unit of time and protein concentration.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental groups.

Table 1: Plasma and Tissue Levels of 11-Methyltetradecanoic Acid
GroupPlasma (µg/mL)Liver (µg/g tissue)Brain (µg/g tissue)
Wild-Type Control DietNot DetectedNot DetectedNot Detected
Wild-Type + 11-MTA Diet15.2 ± 2.145.8 ± 5.35.1 ± 0.8
Phyh KO Control DietNot DetectedNot DetectedNot Detected
Phyh KO + 11-MTA Diet158.6 ± 15.7495.2 ± 42.152.3 ± 7.9

Data are presented as mean ± SEM. 11-MTA: 11-Methyltetradecanoic Acid.

Table 2: In Vitro Oxidation of [1-14C]-11-Methyltetradecanoic Acid
Organelle SourceComplete Oxidation (nmol/mg protein/hr)Incomplete Oxidation (nmol/mg protein/hr)
Wild-Type Liver Mitochondria2.5 ± 0.38.1 ± 0.9
Phyh KO Liver Mitochondria2.3 ± 0.47.9 ± 1.1
Wild-Type Liver Peroxisomes1.8 ± 0.25.4 ± 0.6
Phyh KO Liver Peroxisomes0.1 ± 0.020.5 ± 0.1

Data are presented as mean ± SEM.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the metabolism of this compound in vivo.

Experimental_Workflow cluster_animal_phase Animal Experimentation cluster_analysis_phase Biochemical Analysis A Animal Model Selection (Wild-Type vs. Phyh KO) B Dietary Intervention (Control vs. 11-MTA Diet) A->B C Sample Collection (Blood and Tissues) B->C D Lipid Extraction C->D E Fatty Acid Derivatization (FAMEs) D->E F GC-MS or LC-MS/MS Analysis E->F G Data Analysis and Interpretation F->G

Caption: In vivo experimental workflow for 11-MTA metabolism.

References

Application Note: Purification of 11-Methyltetradecanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that may serve as a biomarker or play a role in specific metabolic pathways, particularly those involving branched-chain fatty acid metabolism. Like other long-chain acyl-CoAs, it is a central intermediate in cellular metabolism, involved in energy production and the synthesis of complex lipids.[1] However, the analysis of specific acyl-CoAs is challenging due to their low cellular abundance, inherent instability, and the complexity of biological matrices.[2]

This document provides a detailed application note and protocols for the extraction and purification of this compound from biological samples such as tissues and cultured cells. The methodologies presented are adapted from robust, validated protocols for the general purification of long-chain acyl-CoAs, which are applicable to this specific branched-chain species.[3][4] The workflow combines solvent extraction, solid-phase extraction (SPE) for purification, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

The purification strategy is based on a multi-step process designed to efficiently isolate acyl-CoAs while minimizing degradation. The core steps include:

  • Homogenization: Biological samples are homogenized in an acidic buffer to quench enzymatic activity and release intracellular contents.

  • Solvent Extraction: A mixture of organic solvents (e.g., acetonitrile (B52724) and isopropanol) is used to precipitate proteins and extract lipids and acyl-CoAs from the homogenate.[4][5]

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE column (typically weak anion exchange or an oligonucleotide purification column) which retains the negatively charged acyl-CoA molecules while allowing neutral lipids and other contaminants to be washed away.[3][4]

  • Elution and Concentration: The purified acyl-CoAs are eluted from the SPE column, and the eluent is concentrated, often by evaporation under nitrogen.

  • Analysis: The final purified fraction is reconstituted in a suitable solvent for analysis, typically by reverse-phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.[6][7]

Metabolic Context of Acyl-CoA

Acyl-CoAs are central hubs in cellular metabolism. They are formed when a fatty acid is activated by the addition of Coenzyme A, a reaction catalyzed by Acyl-CoA Synthetase (ACS) enzymes.[8] Once formed, they can enter various pathways, including mitochondrial β-oxidation for energy production or anabolic pathways for the synthesis of complex structural and signaling lipids.

Acyl_CoA_Metabolism cluster_0 Cellular Environment FA 11-Methyltetradecanoic Acid (Branched-Chain Fatty Acid) ACS Acyl-CoA Synthetase (ACS) FA->ACS CoA Coenzyme A CoA->ACS AcylCoA This compound BetaOx β-Oxidation (Mitochondria) AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis (e.g., Phospholipids, TAGs) AcylCoA->LipidSyn ACS->AcylCoA ATP -> AMP+PPi Energy Energy (ATP) BetaOx->Energy Membranes Cellular Membranes & Signaling Lipids LipidSyn->Membranes

Caption: Metabolic activation and fate of this compound.

Experimental Workflow

The overall experimental process from sample collection to data analysis follows a standardized workflow to ensure reproducibility and high recovery rates.

Purification_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample 1. Biological Sample (Tissue or Cultured Cells) Homogenize 2. Homogenization (Acidic Buffer, on ice) Sample->Homogenize Solvent 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Solvent Centrifuge1 4. Centrifugation (Pellet debris) Solvent->Centrifuge1 Supernatant 5. Collect Supernatant (Contains Acyl-CoAs) Centrifuge1->Supernatant SPE_Load 6. SPE Column Loading Supernatant->SPE_Load SPE_Wash 7. SPE Column Wash (Remove contaminants) SPE_Load->SPE_Wash SPE_Elute 8. Elution of Acyl-CoAs SPE_Wash->SPE_Elute Concentrate 9. Concentration (Under Nitrogen Stream) SPE_Elute->Concentrate Reconstitute 10. Reconstitution Concentrate->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the purification of this compound.

Protocol 1: Extraction and Purification from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues like the liver, heart, and muscle.[3][4][5]

Materials and Reagents:

  • Tissue Sample: ~50-100 mg, flash-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard: Heptadecanoyl-CoA (or other odd-chain acyl-CoA not present in the sample).

  • Homogenization Buffer: 100 mM Potassium Phosphate (B84403) (KH2PO4), pH 4.9, ice-cold.

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC grade.

  • Precipitation Solution: Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4).

  • SPE Columns: Weak anion exchange (WAX) or oligonucleotide purification cartridges.

  • SPE Conditioning/Wash Solutions: Methanol (B129727), Water, 2% Formic Acid.

  • SPE Elution Buffer: 2% Ammonium Hydroxide (NH4OH) in Methanol.

  • Equipment: Glass homogenizer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system.

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add ~50-100 mg of frozen tissue to 2 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 2.0 mL of 2-propanol and homogenize again.[5]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[5]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column by washing sequentially with 2 mL of methanol, followed by 2 mL of water, and finally equilibrate with 2 mL of Homogenization Buffer.

    • Loading: Dilute the collected supernatant from step 2 with 10 mL of Homogenization Buffer (pH 4.9) and load it onto the conditioned SPE column.[5] The low pH ensures the phosphate groups of CoA are charged for binding.

    • Washing: Wash the column with 2 mL of water, followed by 2 mL of 2% formic acid, and finally 2 mL of methanol to remove unbound contaminants.

    • Elution: Elute the bound acyl-CoAs with 2 mL of 2% Ammonium Hydroxide in Methanol into a clean collection tube. The basic pH neutralizes the charge, releasing the acyl-CoAs.

  • Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).[2]

Protocol 2: Extraction from Cultured Cells

This protocol is suitable for both adherent and suspension mammalian cell cultures.[2]

Materials and Reagents:

  • Cell Culture: Adherent or suspension cells (~1-5 million cells).

  • Washing Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

  • Internal Standard: As in Protocol 1.

  • Equipment: Cell scraper (for adherent cells), refrigerated microcentrifuge, nitrogen evaporator or vacuum concentrator.

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer to a microcentrifuge tube.

    • Suspension Cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the pellet twice with ice-cold PBS.

    • Proceed immediately to the next step to minimize degradation.

  • Extraction:

    • Pellet the washed cells (500 x g, 5 min, 4°C).

    • Add 1 mL of pre-chilled (-80°C) 80:20 methanol:water containing the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute to lyse cells and extract metabolites.

    • Incubate on ice for 10 minutes.

  • Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Purification and Analysis:

    • The resulting supernatant can be purified using the SPE protocol (Protocol 1, Step 3) for cleaner samples or injected directly for LC-MS/MS analysis if sufficient separation is achieved chromatographically.

    • For analysis, proceed with concentration and reconstitution as described in Protocol 1, Step 4.

Data Presentation

Quantitative analysis of acyl-CoA purification is critical for validating the methodology. The following table summarizes representative recovery data for long-chain acyl-CoAs from biological tissues using methods similar to those described above.

Acyl-CoA TypeSample MatrixPurification MethodAverage Recovery (%)Reference
Long-Chain Acyl-CoAsRat Tissues (Heart, Kidney)Solvent Extraction + SPE (Oligonucleotide Column)70-80%[3]
Various Acyl-CoAsRat LiverAcetonitrile/2-Propanol Extraction + SPE83-90% (SPE step only)[9]
Long-Chain Acyl-CoAsMammalian Tissues (Liver, Brain, Muscle)Solvent Extraction60-140% (Analyte dependent)[9][10]
Acetyl-CoACultured CellsTrichloroacetic Acid Extraction + SPENot specified, but robust[11]

Note: Recovery rates can vary based on tissue type, specific acyl-CoA chain length, and precise protocol execution.[4] The data presented is for general long-chain acyl-CoAs and should be considered representative for this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Recovery Yield Incomplete Cell Lysis: Insufficient homogenization or vortexing.Ensure thorough tissue disruption with a glass homogenizer. Optimize the solvent-to-tissue ratio.[4]
Acyl-CoA Degradation: Samples not kept cold; slow processing.Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents.[4]
Inefficient SPE: Improper column conditioning or elution.Ensure the SPE column is properly conditioned and not allowed to dry out. Optimize wash and elution volumes.[4]
Poor Chromatographic Peak Shape Improper Reconstitution Solvent: The final sample solvent is incompatible with the LC mobile phase.Reconstitute the sample in a solvent similar to the initial mobile phase conditions (e.g., 50% methanol).
High Signal Variability Inconsistent Sample Handling: Variations in extraction time or temperature.Standardize all steps of the protocol, particularly incubation times and temperatures. Use an internal standard to normalize results.

References

Application Notes and Protocols for 11-Methyltetradecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper handling, storage, and use of 11-Methyltetradecanoyl-CoA standards. Adherence to these protocols is critical to ensure the integrity and stability of the compound for accurate and reproducible experimental results.

Introduction

This compound is a branched-chain acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate quantification and functional studies involving this molecule rely on the use of high-quality, stable standards. Due to the inherent instability of acyl-CoA thioesters, meticulous handling and storage are paramount to prevent degradation and ensure experimental validity.

Receiving and Initial Inspection

Upon receipt of the this compound standard, immediately inspect the packaging for any signs of damage or temperature excursions during shipment. The compound is typically shipped on dry ice or ice packs. Verify that the product has remained frozen. If the integrity of the packaging is compromised or if the product has thawed, contact the supplier immediately.

Storage and Stability

Proper storage is the most critical factor in maintaining the stability of this compound. Long-chain and branched-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.

Quantitative Data Summary:

ParameterRecommended ConditionSolventShelf Life
Long-Term Storage (Lyophilized Powder) -80°CN/AUp to 12 months (or as specified by manufacturer)
Long-Term Storage (In Solution) -80°CAnhydrous Methanol (B129727) or Ethanol (B145695)Up to 6 months
Short-Term Storage (In Solution) -20°CAnhydrous Methanol or EthanolUp to 1 month[1]
Working Solution (On Ice) 0-4°CAppropriate Assay BufferUse within a few hours

Note: The shelf-life data is based on general guidelines for long-chain acyl-CoAs and may vary for this compound. It is highly recommended to refer to the manufacturer's certificate of analysis for specific stability information.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound standard (lyophilized powder)

  • Anhydrous methanol or ethanol

  • Gas-tight syringe or calibrated micropipette

  • Amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of atmospheric moisture.

  • Carefully open the vial in a low-humidity environment if possible.

  • Reconstitute the dried standard by adding a precise volume of anhydrous methanol or ethanol to achieve the desired stock concentration (e.g., 1-5 mM).

  • To ensure the standard is fully dissolved, cap the vial tightly and vortex thoroughly, ensuring the solvent comes into contact with all of the dried standard.[1]

  • Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions

Materials:

  • This compound stock solution

  • Appropriate assay buffer (e.g., phosphate (B84403) buffer, TRIS buffer)

Protocol:

  • Thaw a single aliquot of the stock solution on ice.

  • Dilute the stock solution with the appropriate cold assay buffer to the final desired working concentration.

  • Mix gently by pipetting or brief vortexing.

  • Keep the working solution on ice at all times and use it as quickly as possible, preferably within the same day of preparation.

Safe Handling Procedures

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Avoid Inhalation and Contact: Handle the lyophilized powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for handling and storage of this compound and its role in fatty acid metabolism.

G cluster_receiving Receiving cluster_storage Storage cluster_prep Preparation cluster_experiment Experiment receive Receive Shipment (on dry ice) inspect Inspect Packaging for damage/thaw receive->inspect store_powder Long-Term Storage (Lyophilized Powder) -80°C inspect->store_powder If OK reconstitute Reconstitute in Anhydrous Solvent (e.g., Methanol) store_powder->reconstitute store_stock Long-Term Storage (Stock Solution) -80°C prepare_working Prepare Working Solution in Assay Buffer store_stock->prepare_working store_short Short-Term Storage (Working Aliquot) -20°C store_short->prepare_working aliquot Aliquot into Smaller Volumes reconstitute->aliquot aliquot->store_stock aliquot->store_short use_experiment Use in Experiment (Keep on ice) prepare_working->use_experiment

Caption: Workflow for Handling and Storage of this compound Standards.

G Branched-Chain Amino Acids Branched-Chain Amino Acids This compound This compound Branched-Chain Amino Acids->this compound Fatty Acid Oxidation (β-oxidation) Fatty Acid Oxidation (β-oxidation) This compound->Fatty Acid Oxidation (β-oxidation) Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Energy Production (ATP) Energy Production (ATP) Fatty Acid Oxidation (β-oxidation)->Energy Production (ATP) Membrane Lipids, etc. Membrane Lipids, etc. Complex Lipid Synthesis->Membrane Lipids, etc.

Caption: Simplified Metabolic Role of this compound.

References

Troubleshooting & Optimization

improving 11-Methyltetradecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution during experimental procedures.

Troubleshooting Guide

Long-chain acyl-CoAs like this compound are known to be unstable in aqueous solutions. Below is a guide to troubleshoot common stability issues.

Potential IssueObservationRecommended Action
Chemical Hydrolysis Loss of biological activity, presence of free Coenzyme A and 11-methyltetradecanoic acid in analysis.Maintain solution pH between 6.0 and 8.0. Prepare solutions fresh and use immediately. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.[1]
Enzymatic Degradation Rapid loss of this compound in the presence of cell lysates or tissue homogenates.Work quickly and keep samples on ice at all times to minimize enzymatic activity.[1] Consider adding broad-spectrum protease and esterase inhibitors to your buffer.
Oxidation Discoloration of the solution or appearance of unexpected peaks in chromatographic analysis.Degas buffers and overlay solutions with an inert gas (e.g., argon or nitrogen). Consider adding antioxidants like DTT or TCEP, ensuring they are compatible with your downstream applications.
Adsorption to Surfaces Lower than expected concentration after transfer or dilution.Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Consider adding a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to your buffers, if compatible with your experiment.
Precipitation Formation of a visible precipitate, especially at high concentrations or low temperatures (above freezing).Ensure the concentration does not exceed the aqueous solubility limit. If necessary, dissolve in a small amount of an organic solvent like DMSO before diluting with aqueous buffer.
Freeze-Thaw Degradation Decreased concentration or activity after one or more freeze-thaw cycles.Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] When thawing, do so quickly at room temperature and immediately place on ice.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in my aqueous buffer?

A1: The primary cause of instability for long-chain acyl-CoAs like this compound in aqueous buffers is hydrolysis of the thioester bond. This hydrolysis can be chemical, accelerated by pH values outside the optimal range (6.0-8.0), or enzymatic, due to the presence of thioesterases in biological samples.

Q2: I am observing a rapid loss of my this compound when I add it to my cell lysate. What can I do?

A2: This is likely due to enzymatic degradation by thioesterases present in the cell lysate. To mitigate this, it is crucial to work quickly and keep your samples on ice at all times to reduce enzyme activity.[1] Additionally, consider adding a cocktail of protease and esterase inhibitors to your lysis buffer.

Q3: Can I store my this compound solution for later use? If so, what are the optimal storage conditions?

A3: For short-term storage (a few hours), keep the solution on ice. For long-term storage, it is highly recommended to aliquot the solution into single-use volumes, flash-freeze them in liquid nitrogen, and store them at -80°C.[1] This minimizes degradation from hydrolysis and prevents damage from repeated freeze-thaw cycles.

Q4: My this compound solution appears cloudy. What could be the reason?

A4: Cloudiness, or turbidity, may indicate that the concentration of this compound has exceeded its critical micelle concentration (CMC) or its solubility limit in your aqueous buffer, leading to the formation of micelles or a precipitate. Try diluting the sample or dissolving the compound in a small amount of a compatible organic solvent before adding it to the aqueous buffer.

Q5: How can I assess the stability of my this compound in a new experimental buffer?

A5: You can perform a time-course experiment. Incubate your this compound in the new buffer under your experimental conditions (e.g., temperature). At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot and stop the degradation by adding an acidic solution (e.g., 10% trichloroacetic acid).[2] Then, analyze the remaining this compound concentration using a suitable method like HPLC-UV or LC-MS.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions
  • Weighing: Weigh the solid this compound quickly in a controlled environment to minimize moisture absorption.

  • Dissolution: For initial stock solutions, dissolve the compound in a minimal amount of an appropriate organic solvent (e.g., DMSO, ethanol) before diluting with the final aqueous buffer. The final concentration of the organic solvent should be kept low to avoid interference with biological assays.

  • Buffering: Use a buffer with a pH between 6.0 and 8.0. Common choices include phosphate (B84403) or HEPES buffers.

  • Immediate Use: Prepare solutions fresh for each experiment and use them immediately.

  • Storage of Stock Solutions: If storage is unavoidable, aliquot the stock solution into single-use polypropylene tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Assessing Stability of this compound via HPLC
  • Preparation: Prepare a solution of this compound in the buffer of interest at the desired concentration.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • Quenching: Immediately quench any potential enzymatic or chemical degradation by adding the aliquot to a solution that will stop the reaction, such as a cold acidic solution (e.g., final concentration of 1% trifluoroacetic acid).

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection (typically around 260 nm for the adenine (B156593) ring of CoA).

  • Quantification: Quantify the peak area corresponding to this compound at each time point to determine the rate of degradation.

Visualizations

Degradation_Pathways Free_Coenzyme_A Free_Coenzyme_A 11-Methyltetradecanoic_Acid 11-Methyltetradecanoic_Acid Oxidized_Products Oxidized_Products This compound This compound This compound->11-Methyltetradecanoic_Acid Hydrolysis (Chemical/Enzymatic) This compound->Oxidized_Products Oxidation

Caption: Degradation of this compound.

Experimental_Workflow start Start: Prepare Solution incubate Incubate at Experimental Temperature start->incubate timepoint Take Aliquot at Time Points incubate->timepoint quench Quench Reaction (e.g., with acid) timepoint->quench For each time point analyze Analyze via HPLC/LC-MS quench->analyze end End: Determine Stability analyze->end

Caption: Workflow for assessing stability.

References

Technical Support Center: 11-Methyltetradecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 11-Methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis, purification, and characterization of this branched-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This method involves the activation of 11-methyltetradecanoic acid to a more reactive intermediate, such as an acyl chloride, N-hydroxysuccinimide (NHS) ester, or an acyl imidazolide. This activated fatty acid is then reacted with the free thiol group of Coenzyme A (CoA) to form the thioester bond of the final product.

  • Enzymatic Synthesis: This approach utilizes an acyl-CoA synthetase (ACS) enzyme. These enzymes catalyze the ATP-dependent formation of the acyl-CoA from the corresponding fatty acid and Coenzyme A. While potentially offering higher specificity and milder reaction conditions, the success of this method depends on the substrate specificity of the chosen enzyme for the branched-chain 11-methyltetradecanoic acid.

Q2: How can I obtain the precursor, 11-methyltetradecanoic acid?

A2: 11-methyltetradecanoic acid is a branched-chain fatty acid that may not be readily commercially available in high purity. It can be synthesized through various organic chemistry routes, often involving the elongation of a shorter-chain branched precursor. Ensuring the purity of the starting fatty acid is critical for a successful synthesis of the corresponding acyl-CoA.

Q3: What are the critical parameters to control during the chemical synthesis of this compound?

A3: Key parameters for a successful chemical synthesis include:

  • Anhydrous Conditions: The activation of the fatty acid and the subsequent reaction with CoA should be performed under strictly anhydrous conditions to prevent hydrolysis of the activated intermediates and the final product.

  • pH Control: The reaction of the activated fatty acid with CoA is typically carried out at a slightly alkaline pH (around 7.5-8.5) to ensure the thiol group of CoA is deprotonated and thus more nucleophilic.

  • Stoichiometry of Reactants: Careful control of the molar ratios of the activated fatty acid and CoA is necessary to maximize yield and minimize side reactions.

  • Temperature: Reactions are often performed at low temperatures (e.g., 0-4 °C) to enhance stability and minimize degradation.

Q4: How should I purify the synthesized this compound?

A4: Purification is essential to remove unreacted starting materials, byproducts, and any hydrolyzed CoA. The most common and effective method is solid-phase extraction (SPE) using a C18 reverse-phase cartridge. A typical protocol involves loading the reaction mixture, washing with an aqueous buffer to remove water-soluble impurities, and eluting the more hydrophobic this compound with an organic solvent like acetonitrile (B52724) or methanol (B129727). Further purification can be achieved using high-performance liquid chromatography (HPLC).

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA) is used to assess purity and quantify the product.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or tandem mass spectrometry (MS/MS) can confirm the molecular weight of the synthesized this compound and provide structural information through fragmentation patterns.

Q6: What are the proper storage conditions for this compound?

A6: Acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified product as a lyophilized powder or in a buffered aqueous solution (pH 4-6) at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete activation of 11-methyltetradecanoic acid. Ensure the activating agent (e.g., oxalyl chloride, NHS) is fresh and used in the correct stoichiometric ratio. Perform the activation step under strictly anhydrous conditions.
Hydrolysis of activated intermediate or final product. Maintain anhydrous conditions throughout the reaction. Control the pH carefully, as highly alkaline conditions can promote hydrolysis. Work at low temperatures.
Low reactivity of Coenzyme A. Ensure the CoA solution is freshly prepared. The pH of the reaction mixture should be optimal for the deprotonation of the thiol group (typically pH 7.5-8.5).
Inefficient purification and loss of product. Optimize the solid-phase extraction protocol. Ensure the elution solvent is appropriate to recover the product from the C18 cartridge. Collect and analyze all fractions to track the product.
Poor substrate for the chosen acyl-CoA synthetase (enzymatic synthesis). Screen different acyl-CoA synthetases to find one with better activity for branched-chain fatty acids. Optimize enzyme concentration, reaction time, and temperature.
Issue 2: Impure Final Product
Potential Cause Recommended Solution
Presence of unreacted 11-methyltetradecanoic acid. Optimize the stoichiometry of the activating agent. Improve the purification method, for example, by using a multi-step gradient elution in HPLC.
Presence of unreacted Coenzyme A. Use a slight excess of the activated fatty acid. Enhance the washing steps during solid-phase extraction to remove all unreacted CoA.
Formation of disulfides (CoA-S-S-CoA). Add a reducing agent like dithiothreitol (B142953) (DTT) in small amounts during the reaction and purification. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
Contamination with byproducts from the activation step. Ensure complete removal of the activating agent and its byproducts before adding Coenzyme A. This may require an intermediate purification or extraction step.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the NHS Ester Method
  • Activation of 11-methyltetradecanoic acid:

    • Dissolve 11-methyltetradecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) dropwise to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Evaporate the solvent to obtain the crude 11-methyltetradecanoyl-NHS ester.

  • Reaction with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF).

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in an aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 8.0).

    • Slowly add the NHS ester solution to the CoA solution with vigorous stirring at 4°C.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Load the mixture onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with a low-concentration organic buffer (e.g., 5% acetonitrile in 50 mM ammonium (B1175870) acetate) to remove unreacted CoA and other polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

    • To the buffer, add 11-methyltetradecanoic acid (solubilized with a small amount of ethanol (B145695) or as a salt), Coenzyme A, and ATP at appropriate concentrations (e.g., 1 mM, 1.2 mM, and 5 mM, respectively).

    • Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the formation of this compound by HPLC.

  • Purification:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

    • Centrifuge to remove the precipitated protein.

    • Purify the supernatant containing the product using the same SPE protocol described for the chemical synthesis.

Visualizations

chemical_synthesis_workflow cluster_activation Step 1: Fatty Acid Activation cluster_coupling Step 2: Coupling with CoA cluster_purification Step 3: Purification FA 11-Methyltetradecanoic Acid NHS NHS, DCC FA->NHS Activation Activated_FA 11-Methyltetradecanoyl-NHS Ester NHS->Activated_FA Crude_Product Crude this compound Activated_FA->Crude_Product CoA Coenzyme A CoA->Crude_Product Coupling (pH 8) SPE C18 SPE Crude_Product->SPE Pure_Product Pure this compound SPE->Pure_Product Elution troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Incomplete Activation Start->Cause1 Cause2 Product Hydrolysis Start->Cause2 Cause3 Purification Loss Start->Cause3 Solution1 Use Anhydrous Conditions Check Reagent Stoichiometry Cause1->Solution1 Solution2 Control pH and Temperature Cause2->Solution2 Solution3 Optimize SPE Protocol Cause3->Solution3

Technical Support Center: Optimizing LC Separation of 11-Methyltetradecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography (LC) separation of 11-Methyltetradecanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by reversed-phase LC challenging?

A1: The separation of this compound isomers is challenging due to their structural similarity. As isomers, they have the same mass, making them indistinguishable by mass spectrometry alone without chromatographic separation. Their primary difference lies in the stereochemistry at the 11-position (R vs. S isomers), which results in very similar physicochemical properties and, consequently, nearly identical retention times on standard reversed-phase columns like C18.[1] The large, polar Coenzyme A (CoA) moiety can also lead to poor peak shapes and interactions with the stationary phase, further complicating the separation.

Q2: What is the recommended starting point for developing an LC method for these isomers?

A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column.[2] Given the polar nature of the CoA group, ion-pairing chromatography is often employed to improve retention and peak shape. The mobile phase typically consists of an aqueous buffer with an ion-pairing agent and an organic modifier like acetonitrile (B52724) or methanol.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory for LC-MS analysis, derivatization can be beneficial.[3] For UV detection, derivatization is often necessary to introduce a chromophore for sensitive detection.[1] For mass spectrometry, while the native molecule can be detected, derivatization of the CoA phosphate (B84403) groups can reduce interactions with metal surfaces and improve peak shape.[3] Chiral derivatization, which involves reacting the molecule with a chiral reagent to form diastereomers, can significantly enhance the separation of R and S isomers on a standard C18 column.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the LC separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • A single, broad peak instead of two distinct peaks for the isomers.

  • Shoulders on the main peak, indicating partial separation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Insufficient Chromatographic Selectivity 1. Optimize Mobile Phase: Adjust the organic modifier (acetonitrile vs. methanol) concentration and gradient slope. A shallower gradient can improve resolution. 2. Change Column Chemistry: If a standard C18 column is not providing separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity through pi-pi interactions.[5] 3. Chiral Chromatography: For baseline separation of enantiomers, a chiral stationary phase (CSP) column is often the most effective solution.Improved separation of isomeric peaks.
Suboptimal Temperature Vary Column Temperature: Operate the column at different temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures can sometimes enhance separation for isomers.[4]Increased resolution between the isomer peaks.
Inadequate Ion-Pairing Optimize Ion-Pairing Reagent: Adjust the concentration and type of the ion-pairing reagent (e.g., triethylamine, dimethylbutylamine).[6] Ensure the mobile phase pH is appropriate for the chosen ion-pairing agent.Improved peak shape and retention, potentially leading to better resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" or "front."

  • Reduced peak height and sensitivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Secondary Interactions 1. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of the analyte to maintain a consistent ionization state. 2. Increase Ionic Strength: A higher buffer concentration in the aqueous mobile phase can help to mask active sites on the stationary phase.Sharper, more symmetrical peaks.
Column Overload Reduce Sample Concentration: Inject a dilution series of your sample to determine if the peak shape improves at lower concentrations.Symmetrical peaks at lower sample loads.
Contaminated Guard or Analytical Column Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.Restoration of good peak shape.

Experimental Protocols

Protocol 1: General Reversed-Phase Ion-Pairing LC-MS Method

This protocol provides a starting point for the separation of this compound isomers.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Dimethylbutylamine (DMBA) in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    2.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Chiral Derivatization for Enhanced Separation

This protocol outlines a general workflow for chiral derivatization to improve the separation of R and S isomers on a non-chiral column.

G cluster_workflow Chiral Derivatization Workflow start This compound Isomer Mixture derivatization React with Chiral Derivatizing Agent (e.g., (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol) start->derivatization Step 1 diastereomers Formation of Diastereomeric Esters derivatization->diastereomers Step 2 lc_separation Inject onto Reversed-Phase C18 Column diastereomers->lc_separation Step 3 detection Detection by LC-MS/MS lc_separation->detection Step 4 result Separated Diastereomer Peaks detection->result Outcome

Caption: Workflow for chiral derivatization and subsequent LC analysis.

Logical Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common separation issues.

G cluster_troubleshooting Troubleshooting Logic start Problem with LC Separation check_resolution Poor Resolution or Co-elution? start->check_resolution check_peak_shape Poor Peak Shape? start->check_peak_shape check_resolution->check_peak_shape No optimize_mobile_phase Optimize Mobile Phase Gradient check_resolution->optimize_mobile_phase Yes adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph Yes end Problem Resolved check_peak_shape->end No change_column Try Different Column Chemistry optimize_mobile_phase->change_column chiral_method Consider Chiral Derivatization or Chiral Column change_column->chiral_method chiral_method->end check_sample_load Reduce Sample Concentration adjust_ph->check_sample_load clean_system Clean/Replace Column and Guard Column check_sample_load->clean_system clean_system->end

Caption: A logical flowchart for troubleshooting LC separation problems.

References

troubleshooting low yield in 11-Methyltetradecanoyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Methyltetradecanoyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its extraction challenging?

This compound is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Like other long-chain acyl-CoAs, its extraction can be challenging due to its amphipathic nature, low abundance in biological samples, and susceptibility to enzymatic and chemical degradation.[1] Key challenges include ensuring complete cell lysis, preventing hydrolysis of the thioester bond, and efficiently separating it from other cellular components.

Q2: What are the critical factors affecting the yield of this compound?

Several factors can significantly impact the recovery of this compound:

  • Sample Handling and Storage: Immediate processing of fresh tissue is ideal. For storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C to minimize enzymatic degradation.[1] Repeated freeze-thaw cycles should be avoided.[1]

  • Extraction Method: The choice of solvents and the use of solid-phase extraction (SPE) are crucial. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]

  • Analyte Stability: Long-chain acyl-CoAs are prone to degradation. It is essential to work quickly, on ice, and use high-purity solvents to maintain the integrity of the molecule throughout the extraction process.[1]

Q3: How can I minimize the degradation of this compound during extraction?

To minimize degradation, follow these precautions:

  • Temperature Control: Keep samples on ice at all times.

  • pH Control: Use an acidic buffer (e.g., pH 4.9) during homogenization to inhibit the activity of thioesterases.

  • Rapid Processing: Process samples as quickly as possible to reduce the chance of enzymatic degradation.

  • Inhibitors: Consider the use of protease and phosphatase inhibitors, although their effectiveness for thioesterases may vary.

Troubleshooting Guide: Low Yield

Low recovery of this compound is a common issue. The following guide provides potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is recommended.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice. Use fresh, high-purity solvents. Incorporate an internal standard early in the protocol to monitor recovery.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte binds effectively and is eluted completely.
Precipitation of Long-Chain Species Due to their hydrophobic nature, long-chain acyl-CoAs can precipitate in aqueous solutions. Ensure the final extract is in a solvent that maintains solubility, such as a methanol/water mixture.

Data Presentation: Acyl-CoA Extraction Recovery Rates

The recovery of long-chain acyl-CoAs can vary based on the extraction method and tissue type. The following table summarizes reported recovery rates from different methodologies.

Methodology Acyl-CoA Type Tissue/Sample Type Reported Recovery Rate (%) Reference
Modified Solvent Extraction with SPELong-Chain Acyl-CoAsRat Heart, Kidney, Muscle70-80%[2]
Acetonitrile/2-Propanol Extraction with SPEShort-, Medium-, and Long-Chain Acyl-CoAsRat Liver83-90% (SPE step)[3]
UHPLC-ESI-MS/MS with Harmonized ChromatographyShort- to Long-Chain (C2 to C20)Mouse Liver, Human Cell Lines90-111%[4]

Experimental Protocols

Detailed Protocol for Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 5 mL of acetonitrile and homogenize for a final time.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at a high speed (e.g., 20,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water.

    • Equilibration: Equilibrate the column with 2 mL of the extraction solvent (the supernatant from step 2).

    • Sample Loading: Load the supernatant onto the SPE column.

    • Washing: Wash the column with 2 mL of 2% formic acid to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a methanol/water mixture).

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_homogenization Incomplete Homogenization? start->check_homogenization optimize_homogenization Optimize Homogenization: - Use glass homogenizer - Ensure sufficient solvent volume check_homogenization->optimize_homogenization Yes check_degradation Potential Degradation? check_homogenization->check_degradation No optimize_homogenization->check_degradation improve_handling Improve Sample Handling: - Work on ice - Use fresh, high-purity solvents - Process samples quickly check_degradation->improve_handling Yes check_spe Inefficient SPE? check_degradation->check_spe No improve_handling->check_spe optimize_spe Optimize SPE Protocol: - Check column conditioning - Optimize wash and elution steps check_spe->optimize_spe Yes check_precipitation Analyte Precipitation? check_spe->check_precipitation No optimize_spe->check_precipitation adjust_solvent Adjust Final Solvent: - Reconstitute in methanol/water - Avoid purely aqueous solutions check_precipitation->adjust_solvent Yes end Improved Yield check_precipitation->end No adjust_solvent->end Extraction_Workflow sample_prep Sample Preparation (Tissue Homogenization in Acidic Buffer with Internal Standard) extraction Solvent Extraction (Isopropanol and Acetonitrile) sample_prep->extraction centrifugation Centrifugation (Pellet Debris) extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) supernatant_collection->spe concentration Sample Concentration (Nitrogen Evaporation) spe->concentration reconstitution Reconstitution (In appropriate solvent for analysis) concentration->reconstitution analysis Downstream Analysis (e.g., LC-MS/MS) reconstitution->analysis

References

Technical Support Center: Detection of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methyltetradecanoyl-CoA. The information is designed to help enhance the sensitivity and reliability of its detection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting and quantifying this compound?

A1: The most sensitive and specific method for the quantification of long-chain acyl-CoAs (LCACoAs), including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate measurement even at low physiological concentrations.[1][5]

Q2: What are the key steps in a typical LC-MS/MS workflow for this compound analysis?

A2: A standard workflow involves:

  • Sample Preparation: Extraction of acyl-CoAs from the biological matrix (e.g., tissue, cells). This often includes a solid-phase extraction (SPE) step to purify and concentrate the analytes.[1][2][6]

  • Chromatographic Separation: Separation of this compound from other acyl-CoAs and matrix components using a reversed-phase HPLC or UPLC column.[5][7]

  • Mass Spectrometric Detection: Ionization of the analyte using electrospray ionization (ESI) followed by detection using a triple quadrupole mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[1][5][7][8]

Q3: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode ESI-MS/MS?

A3: In positive ion mode, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][8][9][10][11][12] This predictable fragmentation is the basis for using MRM to selectively detect and quantify acyl-CoAs.[3] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[8][9][11][12]

Q4: Can I analyze other acyl-CoAs simultaneously with this compound?

A4: Yes, LC-MS/MS methods are well-suited for the simultaneous analysis of multiple acyl-CoA species in a single run.[2][13] This allows for the profiling of different chain lengths and saturation states of acyl-CoAs, providing a broader picture of the metabolic state.[3][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction and recovery of this compound.[3] 2. Ion suppression from matrix components. 3. Suboptimal MS parameters. 4. Degradation of the analyte during sample preparation.1. Optimize the solid-phase extraction (SPE) protocol. Consider alternative extraction methods that minimize steps. Some methods use a fast SPE protocol without evaporation to improve recovery.[1][2][5] 2. Improve chromatographic separation to better resolve the analyte from interfering matrix components. Use of a divert valve can also help. 3. Optimize MS parameters such as declustering potential (DP) and collision energy (CE) for the specific transition of this compound.[8] 4. Keep samples cold during preparation and use fresh, pre-cooled solvents.[6] Store extracts at -70°C.[6]
High Background Noise 1. Contamination from solvents, reagents, or labware. 2. Presence of co-eluting isobaric interferences.1. Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all labware. 2. Enhance chromatographic resolution by adjusting the gradient, flow rate, or using a longer column. Ensure the MRM transition is highly specific to this compound.
Poor Peak Shape 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Sample overload.1. For reversed-phase separation of acyl-CoAs, using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape and resolution.[1][5] 2. Flush the column with a strong solvent or replace it if necessary. 3. Dilute the sample extract before injection.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the LC system.1. Use a column oven to maintain a stable temperature.[14] 2. Ensure mobile phases are properly prepared and degassed. 3. Purge the pump and lines to remove any air bubbles.
Low Method Precision/Accuracy 1. Variability in manual sample preparation steps.[3] 2. Lack of an appropriate internal standard.1. Automate sample preparation where possible. Ensure consistent timing and handling for all samples. 2. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) or an odd-chain length acyl-CoA that is not present in the sample to correct for extraction variability and matrix effects.[3][10]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for long-chain acyl-CoA quantification, which can be expected to be similar for this compound.

Parameter Reported Values Reference
Accuracy 94.8% to 110.8%[1][5][6]
Inter-run Precision (CV) 2.6% to 12.2%[1][5][6]
Intra-run Precision (CV) 1.2% to 4.4%[1][5][6]
Limit of Detection (LOD) 2 to 133 nM[8]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on common practices for long-chain acyl-CoA analysis.[1][5][6][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize frozen tissue or cell pellets in a pre-cooled solution of 0.1 M KH₂PO₄ and 2-propanol.[6] An internal standard (e.g., heptadecanoyl-CoA) should be added at this stage.[6]

  • Precipitation: Add saturated aqueous ammonium sulfate (B86663) and acetonitrile (B52724) to the homogenate to precipitate proteins.[6]

  • Centrifugation: Centrifuge the mixture and collect the supernatant.[6]

  • Dilution: Dilute the supernatant with 0.1 M KH₂PO₄, pH 4.9.[6]

  • SPE Cleanup: Load the diluted supernatant onto a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).

2. LC Separation

  • Column: Use a C18 reversed-phase column (e.g., UPLC or HPLC).[5][7]

  • Mobile Phase A: Water with ammonium hydroxide (B78521) (for high pH separation).[5][7]

  • Mobile Phase B: Acetonitrile with ammonium hydroxide.[5][7]

  • Gradient: Employ a binary gradient starting with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[14]

  • Column Temperature: Maintain a constant temperature, for instance, 35°C.[14]

3. MS/MS Detection

  • Ionization: Positive electrospray ionization (ESI+).[5][7]

  • Mass Analyzer: Triple quadrupole mass spectrometer.[5][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For this compound, the precursor ion [M+H]⁺ would be monitored for its transition to the product ion resulting from the neutral loss of 507 Da. The exact m/z values will need to be determined based on the precise mass of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenize Homogenization with Internal Standard Tissue->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract LC LC Separation (Reversed-Phase C18) Extract->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Tandem MS (MRM Detection) ESI->MS Quant Quantification MS->Quant fatty_acid_metabolism FA 11-Methyltetradecanoic Acid (Fatty Acid) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL + CoA + ATP AcylCoA This compound ACSL->AcylCoA BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx LipidSynth Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynth AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

References

Technical Support Center: Quantifying Low-Abundance 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 11-Methyltetradecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the specific challenges encountered when measuring this low-abundance long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: Quantifying this compound, a long-chain acyl-CoA, presents several analytical hurdles. Due to its low endogenous concentrations, detection can be difficult. The molecule is also susceptible to degradation and can be lost during sample preparation due to its amphiphilic nature. Key challenges include:

  • Instability: Acyl-CoAs are prone to hydrolysis and enzymatic degradation in aqueous solutions.[1]

  • Analyte Loss: The phosphate (B84403) group can adhere to glass and metal surfaces, leading to significant sample loss.[2]

  • Matrix Effects: Co-eluting substances from complex biological samples can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and skewed quantification.[3][4]

  • Poor Ionization Efficiency: The inherent chemical properties of acyl-CoAs can result in poor ionization, leading to weak signal intensity in mass spectrometry.[5]

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high selectivity and sensitivity.[6] Specifically, a targeted approach using Multiple Reaction Monitoring (MRM) is often employed to enhance specificity and achieve lower limits of detection.[7]

Q3: How can I improve the stability of this compound during sample preparation?

A3: To enhance stability, it is crucial to work quickly and at low temperatures. Using an acidic quenching solvent, such as a mixture of acetonitrile, methanol, and water, can help mitigate degradation.[8] Additionally, some studies suggest that using glass vials instead of plastic can reduce signal loss for CoA species.[9]

Q4: What is derivatization and is it necessary for this compound analysis?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties.[10] For long-chain acyl-CoAs, derivatization of the phosphate group through methylation can improve chromatographic peak shape and reduce analyte loss.[2] While not always mandatory, it can significantly enhance sensitivity and is recommended for very low-abundance species.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or very low signal for this compound Analyte Degradation: The sample may have degraded during extraction or storage.- Ensure rapid sample processing at low temperatures. - Use appropriate acidic quenching solutions.[8] - Minimize freeze-thaw cycles.
Inefficient Extraction: The extraction protocol may not be suitable for long-chain acyl-CoAs.- Optimize the extraction solvent. A common choice is a mixture of isopropanol, acetonitrile, and water. - Consider solid-phase extraction (SPE) for sample cleanup and concentration.[2][6]
Poor Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.- Optimize ion source parameters (e.g., temperature, gas flows). - Consider chemical derivatization to improve ionization efficiency.[5] - Ensure the mobile phase pH is optimal for ionization.
Poor peak shape and inconsistent retention time Suboptimal Chromatography: The LC method may not be adequately separating the analyte from matrix components.- Optimize the LC gradient and column chemistry. A C18 reversed-phase column is commonly used.[11] - Consider derivatization to improve chromatographic behavior.[2]
Column Overload or Contamination: The analytical column may be compromised.- Ensure proper sample cleanup to remove contaminants.[12] - Inject smaller sample volumes. - Regularly flush the column.
High variability in quantitative results Matrix Effects: Co-eluting compounds are suppressing or enhancing the analyte signal.- Improve sample cleanup using techniques like SPE.[12] - Use a stable isotope-labeled internal standard specific to long-chain acyl-CoAs to normalize for matrix effects.
Inconsistent Sample Handling: Variations in extraction or processing are introducing errors.- Standardize all sample handling steps. - Use an automated liquid handler for improved precision.

Experimental Protocols

General Protocol for Extraction of Long-Chain Acyl-CoAs from Cultured Cells

  • Cell Quenching and Lysis:

    • Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid) to the culture dish to quench metabolic activity and lyse the cells.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Concentration:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

LC-MS/MS Analysis using Multiple Reaction Monitoring (MRM)

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure separation.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 m/z).[7] The precursor ion will be the m/z of protonated this compound, and the product ion will be the precursor m/z minus 507. A second common fragment is the CoA moiety itself at m/z 428.[7]

    • Optimization: Infuse a standard of a similar long-chain acyl-CoA to optimize collision energy and other MS parameters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Culture quench Quenching & Lysis (Acidic Acetonitrile) start->quench Wash with PBS extract Centrifugation (Protein Removal) quench->extract concentrate Evaporation extract->concentrate reconstitute Reconstitution concentrate->reconstitute lc LC Separation (C18 Column) reconstitute->lc Injection ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis ms->data

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_stability Stability Solutions cluster_extraction Extraction Solutions cluster_ms MS Solutions start Low/No Signal Detected check_stability Review Sample Stability Procedures start->check_stability Possible Degradation check_extraction Evaluate Extraction Efficiency start->check_extraction Possible Loss check_ms Optimize MS Parameters start->check_ms Possible Poor Ionization sol_temp Use Low Temperatures check_stability->sol_temp sol_quench Acidic Quenching check_stability->sol_quench sol_vials Use Glass Vials check_stability->sol_vials sol_spe Implement SPE check_extraction->sol_spe sol_solvent Optimize Solvent check_extraction->sol_solvent sol_derivatize Consider Derivatization check_ms->sol_derivatize sol_tune Tune Ion Source check_ms->sol_tune

Caption: A troubleshooting decision tree for low signal intensity issues.

References

Technical Support Center: Analysis of 11-Methyltetradecanoyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methyltetradecanoyl-CoA in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions related to the quantification of this and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in plasma?

A1: The most common and robust method for the quantification of long-chain acyl-CoAs, including this compound, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low-abundance analytes in a complex matrix like plasma.[1]

Q2: Why is sample preparation so critical for acyl-CoA analysis?

A2: Sample preparation is a critical step due to the inherent instability of acyl-CoAs and the complexity of the plasma matrix.[1] Key challenges include preventing enzymatic degradation, minimizing chemical hydrolysis of the thioester bond, and efficiently removing highly abundant proteins like albumin that can interfere with the analysis.[1] A robust sample preparation protocol is essential for accurate and reproducible results.

Q3: What are the key considerations for sample collection and storage?

A3: Due to the instability of acyl-CoAs, immediate processing of plasma samples after collection is recommended. If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. The choice of anticoagulant during blood collection can also impact results, with EDTA generally being preferred.

Q4: I cannot find a commercial standard for this compound. What are my options?

A4: The availability of specific branched-chain acyl-CoA standards can be limited. In such cases, researchers may need to consider custom synthesis of the standard. Alternatively, for initial method development, a stable isotope-labeled version of a structurally similar long-chain acyl-CoA can be used as an internal standard to control for extraction efficiency and matrix effects.

Q5: What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?

A5: While specific data for this compound is not widely published, all acyl-CoAs share a common fragmentation pattern. In positive ion mode, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment) is typically observed.[3] Another common product ion is found at m/z 428.[1] These transitions are often used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments to ensure specificity.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in plasma.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Inefficient protein precipitation.- Analyte degradation during sample preparation.- Poor retention on Solid Phase Extraction (SPE) column.- Analyte adsorption to plasticware.- Ensure complete protein precipitation by using ice-cold organic solvents (e.g., acetonitrile) or acids (e.g., sulfosalicylic acid).- Keep samples on ice throughout the preparation process and minimize the time between steps.- Optimize the SPE method, including the choice of sorbent, wash, and elution solvents.- Use low-adsorption or glass vials and pipette tips.[1]
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Mismatch between injection solvent and mobile phase.- Co-elution with interfering matrix components.- Use a guard column and flush the analytical column regularly.- For reversed-phase chromatography of acyl-CoAs, a slightly acidic mobile phase (e.g., with formic acid or ammonium (B1175870) acetate) is often used.- Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.- Improve sample cleanup or adjust the chromatographic gradient to better separate the analyte from interferences.
High Signal Variability (Poor Precision) - Inconsistent sample preparation.- Instability of the analyte in the autosampler.- Fluctuations in the MS source.- Ion suppression from the plasma matrix.- Ensure precise and consistent handling during each step of the sample preparation.- Keep the autosampler temperature low (e.g., 4°C) to minimize degradation.- Check for a stable spray in the electrospray source and clean it if necessary.- Use a stable isotope-labeled internal standard to correct for matrix effects. Improve sample cleanup to remove interfering phospholipids.
No Analyte Peak Detected - Analyte concentration is below the limit of detection (LOD).- Incorrect MS parameters (e.g., MRM transitions).- Complete degradation of the analyte.- Concentrate the sample during the preparation step.- Optimize MS parameters by infusing a standard of a similar long-chain acyl-CoA if the specific standard is unavailable.- Review sample handling and storage procedures to ensure analyte stability.

Quantitative Data Summary

As specific quantitative data for this compound is not widely available in the scientific literature, the following table presents typical performance characteristics for the analysis of other long-chain acyl-CoAs in biological matrices, which can serve as a benchmark for method development and validation.

AnalyteMatrixMethodLOD (Limit of Detection)LOQ (Limit of Quantitation)RecoveryReference
Various Acyl-CoAs Rat OrgansLC-MS/MS2 - 133 nM-80 - 114%[3]
Short-chain Acyl-CoAs Cell CultureLC-MS/MS--59 - 80% (using SSA)A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed Central
Long-chain Acyl-CoAs Rat LiverLC-MS/MS--94.8 - 110.8% (Accuracy)LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general procedure for the extraction of long-chain acyl-CoAs from plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled long-chain acyl-CoA in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) (or 10% trichloroacetic acid or 2.5% sulfosalicylic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of long-chain acyl-CoAs.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for this compound):

      • Precursor Ion (Q1): Calculated m/z for [M+H]⁺.

      • Product Ion (Q3): Calculated m/z for [M+H-507]⁺ (for quantification) and m/z 428 (for confirmation).

    • Collision Energy: Optimize for the specific analyte.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the instrument used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample Collection (EDTA tubes) P2 Spike with Internal Standard P1->P2 P3 Protein Precipitation (Ice-cold Acetonitrile) P2->P3 P4 Centrifugation (14,000 x g, 4°C) P3->P4 P5 Supernatant Collection P4->P5 P6 Drying under Nitrogen P5->P6 P7 Reconstitution in Mobile Phase P6->P7 A1 Injection into LC System P7->A1 A2 Reversed-Phase Chromatography (C18) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM Mode) A3->A4 A5 Data Acquisition & Processing A4->A5

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway cluster_pathway Potential Biological Activity of Methyl-Branched Fatty Acids Metabolite This compound LOX 5-Lipoxygenase (5-LOX) Metabolite->LOX Inhibition Apoptosis Apoptosis Metabolite->Apoptosis Induction Inflammation Leukotriene Production (Inflammation) LOX->Inflammation Catalyzes Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cancer Cell Death Caspase3->CellDeath

Caption: Potential signaling pathway influenced by methyl-branched fatty acids.

Troubleshooting_Tree Start Low or No Signal? Check_MS Check MS Performance (Tune & Calibrate) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Check_LC Check LC Performance (Pressure, Peak Shape of IS) LC_OK LC OK? Check_LC->LC_OK Check_Sample Review Sample Prep & Storage Sample_OK Sample Prep OK? Check_Sample->Sample_OK MS_OK->Check_LC Yes Clean_Source Clean MS Source MS_OK->Clean_Source No LC_OK->Check_Sample Yes Check_Fittings Check for Leaks Replace Column LC_OK->Check_Fittings No Optimize_Prep Optimize Extraction Check for Degradation Sample_OK->Optimize_Prep No Success Problem Resolved Sample_OK->Success Yes Clean_Source->Check_MS Check_Fittings->Check_LC Optimize_Prep->Check_Sample

Caption: A logical troubleshooting workflow for low signal issues.

References

Technical Support Center: Measurement of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts in 11-Methyltetradecanoyl-CoA measurements.

Troubleshooting Guide

Issue 1: Low or no signal for this compound

Potential Cause Question to Ask Suggested Solution
Degradation of Analyte Was the sample processing and extraction performed quickly and at low temperatures? Are samples stored correctly?Keep samples on ice or at 4°C throughout the extraction process. Store extracts at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.[1]
Inefficient Extraction Has the extraction protocol been optimized for branched-chain long-chain acyl-CoAs?Consider solid-phase extraction (SPE) methods, which have shown good recovery for acyl-CoAs. Ensure the solvent system is appropriate for the polarity of this compound.
Ion Suppression (Matrix Effect) Is there evidence of co-eluting species in the chromatogram? Does the signal improve upon sample dilution?Dilute the sample to reduce the concentration of interfering matrix components.[2] Optimize the chromatographic method to better separate this compound from phospholipids (B1166683) and other matrix components.[2]
Incorrect Mass Spectrometry Parameters Are the precursor and product ions for this compound correctly defined in the MS/MS method?Confirm the m/z values for the precursor ion ([M+H]⁺) and the characteristic product ions. For most acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pattern.[3][4]

Issue 2: High variability in replicate measurements

Potential Cause Question to Ask Suggested Solution
Inconsistent Sample Handling Is there a standardized protocol for sample collection, quenching, and extraction?Implement a strict, standardized protocol for all samples to ensure consistency.
Matrix Effect Variability Are you using an appropriate internal standard?The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended to correct for variations in extraction efficiency and matrix effects.[5][6][7] If a labeled standard is unavailable, a structurally similar odd-chain or branched-chain acyl-CoA can be used, but its performance must be validated.
Instrumental Instability Is the LC-MS/MS system equilibrated and calibrated?Ensure the system is stable before running the sample batch. Run system suitability tests and quality control samples throughout the analytical run.

Issue 3: Poor chromatographic peak shape (e.g., tailing, broadening)

Potential Cause Question to Ask Suggested Solution
Column Contamination Has the column been used for many biological samples?Use a guard column and/or perform a column wash with a strong solvent to remove contaminants.
Inappropriate Mobile Phase Is the pH and organic composition of the mobile phase optimized for long-chain acyl-CoAs?For reversed-phase chromatography of long-chain acyl-CoAs, using a mobile phase with a slightly alkaline pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape.
Secondary Interactions Is the analyte interacting with active sites on the column or in the LC system?Consider using a column with different stationary phase chemistry or adding a small amount of a competing agent to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts when measuring this compound?

A1: The most common artifacts arise from:

  • Sample Handling: Degradation due to enzymatic activity or chemical instability. It is crucial to rapidly quench metabolic activity and keep samples cold.

  • Matrix Effects: Co-eluting compounds from the biological matrix, especially phospholipids, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[8][9][10]

  • Extraction Inefficiency: Incomplete or variable recovery during the sample preparation steps.

  • Isomeric Interference: Co-elution of other acyl-CoAs with the same mass can lead to inaccurate measurements if the chromatographic separation is insufficient.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: Peak identity should be confirmed by:

  • Retention Time Matching: Comparing the retention time to that of an authentic chemical standard.

  • MS/MS Fragmentation: Matching the fragmentation pattern of the unknown peak to that of a standard or to theoretical fragmentation patterns. For acyl-CoAs, look for the characteristic neutral loss of 507 Da and the fragment ion at m/z 428.[3][11] High-resolution mass spectrometry can provide additional confidence in the elemental composition.

Q3: What type of internal standard is best for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., [¹³C₁₅]-11-Methyltetradecanoyl-CoA). This is because it will have nearly identical chemical and physical properties, and will co-elute, ensuring it experiences the same extraction efficiency and matrix effects.[6] If a stable isotope-labeled standard is not available, a structurally similar branched-chain acyl-CoA of a different chain length (e.g., 13-Methylpentadecanoyl-CoA) can be a suitable alternative, but its performance should be carefully validated.

Q4: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A4: The exact mass of this compound (C₃₆H₆₄N₇O₁₇P₃S) is approximately 991.34 g/mol . The expected ions in positive mode would be:

  • Precursor Ion ([M+H]⁺): m/z 992.3

  • Product Ions: A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).

    • [M+H - 507]⁺: m/z 485.3

    • Another characteristic fragment corresponding to the phosphoadenosine portion is often observed at m/z 428.0 .

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol is a general procedure that can be adapted for the extraction of this compound.

  • Cell Lysis and Quenching:

    • Aspirate the culture medium and wash the cells (e.g., a 10 cm dish with ~10⁷ cells) twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) to the plate.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Precipitation and Phase Separation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of the extraction solvent.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a solvent that removes polar impurities but retains the long-chain acyl-CoAs (e.g., 2 mL of 30% methanol in water).

    • Elute the acyl-CoAs with a suitable solvent (e.g., 1 mL of 80% methanol containing 0.1% ammonium hydroxide).

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 50% methanol).

    • Centrifuge to remove any particulates and transfer the supernatant to an autosampler vial.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: 992.3 -> 485.3 (and/or 992.3 -> 428.0).

    • Collision Energy: Optimize for the specific instrument and analyte.

Data Presentation

Table 1: Example MRM transitions for selected long-chain acyl-CoAs

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Myristoyl-CoA (C14:0)978.4471.4
Palmitoyl-CoA (C16:0)1006.4499.4
Stearoyl-CoA (C18:0)1034.5527.5
This compound 992.3 485.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis & Quenching protein_pellet Protein Precipitation cell_lysis->protein_pellet spe Solid-Phase Extraction protein_pellet->spe dry_reconstitute Dry & Reconstitute spe->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound measurement.

troubleshooting_logic cluster_matrix Matrix Effects cluster_degradation Analyte Degradation cluster_extraction Extraction Issues start Inconsistent or Low Signal? check_matrix Dilute Sample start->check_matrix check_temp Keep Samples Cold start->check_temp validate_protocol Validate Protocol start->validate_protocol optimize_chrom Optimize Chromatography check_matrix->optimize_chrom use_is Use Stable Isotope IS optimize_chrom->use_is check_storage Store at -80°C check_temp->check_storage check_recovery Check Recovery validate_protocol->check_recovery

Caption: Troubleshooting logic for artifact avoidance.

References

Technical Support Center: Optimization of Enzyme Kinetics Assays with 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzyme kinetics assays involving 11-Methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and accurate experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during enzyme kinetics assays with this compound, a long-chain branched fatty acyl-CoA.

Issue 1: Low or No Enzyme Activity Detected

Question: I am not observing any significant enzyme activity with this compound as a substrate. What are the possible causes and solutions?

Answer:

Several factors can contribute to low or undetectable enzyme activity. Consider the following troubleshooting steps:

  • Substrate Solubility: this compound, being a long-chain fatty acyl-CoA, has very low aqueous solubility and a tendency to form micelles, which can make it unavailable to the enzyme.

    • Solution: Prepare the substrate solution with a non-ionic detergent like Triton X-100 or CHAPS at a concentration above its critical micelle concentration (CMC) but low enough to not denature the enzyme. It is crucial to determine the optimal detergent concentration empirically.

  • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme and always store it according to the manufacturer's recommendations. Include a positive control with a known substrate to verify enzyme activity.

  • Inappropriate Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for the enzyme.

    • Solution: Review the literature for the optimal conditions for your specific enzyme or enzyme class (e.g., acyl-CoA oxidases, dehydrogenases). Perform a matrix of experiments to determine the optimal pH and temperature.

  • Missing Cofactors: Many enzymes that metabolize acyl-CoAs require specific cofactors. For example, acyl-CoA dehydrogenases require FAD, and the subsequent steps in β-oxidation require NAD+ and Coenzyme A.

    • Solution: Ensure that all necessary cofactors are present in the reaction mixture at appropriate concentrations.

Issue 2: High Background Signal or Non-linear Reaction Progress Curves

Question: My assay shows a high background signal, or the reaction progress curves are not linear. How can I address this?

Answer:

High background and non-linearity can arise from substrate instability or issues with the detection method.

  • Substrate Auto-oxidation: Thioester bonds in acyl-CoAs can be susceptible to hydrolysis, and the fatty acid chain can undergo oxidation, leading to a high background.

    • Solution: Prepare fresh substrate solutions for each experiment. Store the this compound stock solution at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Micelle Formation Affecting Kinetics: Above its CMC, this compound will form micelles. This can lead to complex kinetics that do not follow the Michaelis-Menten model, often resulting in non-linear progress curves.[1]

    • Solution: It is critical to determine the CMC of this compound under your specific assay conditions (buffer, pH, temperature, ionic strength). Aim to work at substrate concentrations below the CMC to ensure you are measuring the kinetics of the monomeric substrate. If you must work above the CMC, be aware that the kinetic parameters obtained will be apparent and may not reflect the true enzyme-substrate interaction.

  • Interference with Detection Method: The substrate or other components in the reaction mixture might interfere with the detection method (e.g., absorbance or fluorescence).

    • Solution: Run control reactions without the enzyme to measure any substrate-dependent background signal. If using a coupled assay, ensure that the coupling enzymes are not a source of background signal and that their activities are not rate-limiting.

Issue 3: Irreproducible Kinetic Data

Question: I am getting inconsistent results and poor reproducibility in my kinetic measurements. What could be the reason?

Answer:

Irreproducibility often stems from variability in sample preparation and assay execution.

  • Inconsistent Substrate Preparation: The solubility and micellar state of this compound can be highly sensitive to the preparation method.

    • Solution: Develop a standardized and well-documented protocol for preparing the substrate solution, including the type and concentration of detergent, sonication time and intensity (if used), and temperature. Always prepare fresh dilutions from a concentrated stock.

  • Pipetting Errors: The viscosity of solutions containing detergents and the small volumes often used in kinetic assays can lead to pipetting inaccuracies.

    • Solution: Use calibrated pipettes and consider using reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting steps and ensure consistency across wells.

  • Enzyme Concentration Variability: Inaccurate determination of the active enzyme concentration will lead to variability in Vmax and kcat values.

    • Solution: Accurately determine the concentration of your enzyme stock. For comparative studies, use the same batch of enzyme throughout.

Frequently Asked Questions (FAQs)

Q1: What types of enzymes are expected to use this compound as a substrate?

A1: this compound is a branched-chain fatty acyl-CoA. Therefore, enzymes involved in the β-oxidation of fatty acids are the most likely candidates. Specifically, you should consider:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the first step of β-oxidation in mitochondria. There are different ACADs with varying substrate specificities for short-, medium-, long-, and very-long-chain acyl-CoAs.[2][3] Some ACADs have been shown to have activity towards branched-chain substrates.[4]

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the initial step of β-oxidation in peroxisomes, which is particularly important for very-long-chain and branched-chain fatty acids.[5][6][7][8][9]

  • Other enzymes in the β-oxidation pathway: Enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases are also involved in the metabolism of this molecule.

Q2: How can I prepare a stock solution of this compound for my assays?

A2: Due to its hydrophobicity, preparing a stable and consistent stock solution is crucial. Here is a recommended procedure:

  • Dissolving the powder: Weigh out the desired amount of this compound powder in a glass vial. Add a small amount of an organic solvent in which it is soluble, such as ethanol (B145695) or DMSO, to dissolve the powder completely.

  • Adding buffer and detergent: To this solution, add your aqueous assay buffer containing a pre-determined optimal concentration of a non-ionic detergent (e.g., Triton X-100). The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Sonication: Sonicate the solution briefly in a water bath sonicator to ensure homogeneity and the formation of uniform micelles if working above the CMC.

  • Storage: Aliquot the stock solution into small, single-use vials, flush with an inert gas like argon, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What detection methods can be used for enzyme kinetics assays with this compound?

A3: The choice of detection method depends on the enzyme being studied and the product being formed. Common methods include:

  • Spectrophotometric Assays:

    • Coupled Assays: For acyl-CoA dehydrogenases, the reduction of FAD can be coupled to the reduction of a chromogenic substrate. For acyl-CoA oxidases, the production of hydrogen peroxide can be coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.[10][11]

    • Direct Detection: If the product has a distinct absorbance spectrum from the substrate, its formation can be monitored directly.

  • Fluorometric Assays: These are often more sensitive than spectrophotometric assays. Similar to the coupled spectrophotometric assays, the reaction can be coupled to the production of a fluorescent product.[11]

  • HPLC-based Assays: This method allows for the direct separation and quantification of the substrate and product over time. It is a very robust method but is generally not suitable for high-throughput screening.

  • Mass Spectrometry-based Assays: This is a highly sensitive and specific method for monitoring the reaction and can be used in a continuous or discontinuous format.

Q4: How does the critical micelle concentration (CMC) of this compound affect my kinetic measurements?

A4: The CMC is the concentration at which the acyl-CoA monomers begin to form micelles. This is a critical parameter for long-chain fatty acyl-CoAs.[1][12][13][14]

  • Below the CMC: The substrate is present as monomers, and the enzyme kinetics are likely to follow the Michaelis-Menten model. This is the ideal concentration range for determining intrinsic kinetic parameters like Km and Vmax.

  • Above the CMC: The substrate exists as a mixture of monomers and micelles. The enzyme may interact with both forms, leading to complex kinetic behavior, including substrate inhibition at very high concentrations.[15] The kinetic parameters obtained in this range are apparent and will be influenced by the partitioning of the substrate between the monomeric and micellar phases.

Data Presentation

Due to the limited availability of specific kinetic data for enzymes acting on this compound in the public domain, the following tables present hypothetical yet realistic data to illustrate how to structure and compare results. These values are based on typical ranges observed for enzymes acting on similar long-chain branched fatty acyl-CoAs.

Table 1: Hypothetical Kinetic Parameters for Acyl-CoA Dehydrogenase with Different Substrates

SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)
Palmitoyl-CoA (C16:0)51.2
This compound150.8
Stearoyl-CoA (C18:0)80.9

Note: This data is for illustrative purposes only.

Table 2: Effect of Detergent on the Apparent Kinetic Parameters for an Acyl-CoA Oxidase with this compound

Detergent (0.1%)Apparent Km (µM)Apparent Vmax (µmol/min/mg)
None500.1
Triton X-100200.5
CHAPS250.4

Note: This data is for illustrative purposes only and highlights the importance of detergent optimization.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This protocol is a general method that can be adapted for this compound. It is based on the horseradish peroxidase (HRP)-coupled detection of hydrogen peroxide.[10][11]

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • 10 mM 4-Aminoantipyrine (4-AAP)

  • 100 mM Phenol

  • Horseradish Peroxidase (HRP), 10 mg/mL

  • 10 mM this compound stock solution (prepared as described in the FAQs)

  • Enzyme solution (Acyl-CoA Oxidase)

Procedure:

  • Prepare a reaction master mix containing:

    • Potassium Phosphate Buffer (to final volume)

    • 4-AAP (to a final concentration of 0.5 mM)

    • Phenol (to a final concentration of 2 mM)

    • HRP (to a final concentration of 1 unit/mL)

  • Add the master mix to a 96-well plate.

  • Add varying concentrations of the this compound substrate to the wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution to each well.

  • Immediately measure the increase in absorbance at 500 nm over time using a plate reader.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

Protocol 2: General HPLC-based Assay for Acyl-CoA Dehydrogenase Activity

This protocol provides a framework for a discontinuous assay to measure the conversion of this compound to its enoyl-CoA product.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 10 mM FAD

  • 10 mM this compound stock solution

  • Enzyme solution (Acyl-CoA Dehydrogenase)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Set up reaction tubes containing the assay buffer, FAD, and this compound at various concentrations.

  • Pre-warm the tubes to the desired reaction temperature.

  • Initiate the reactions by adding the enzyme solution.

  • At specific time points, stop the reaction in individual tubes by adding the quenching solution.

  • Centrifuge the quenched reactions to pellet any precipitated protein.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the substrate and product using an appropriate gradient of mobile phases (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Detect the substrate and product by their absorbance at 260 nm (for the CoA moiety).

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation Reaction_Setup Reaction Setup (96-well plate) Enzyme_Prep->Reaction_Setup Substrate_Prep This compound Stock Preparation Substrate_Prep->Reaction_Setup Buffer_Prep Assay Buffer with Cofactors Buffer_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with Enzyme Reaction_Setup->Initiate_Reaction Data_Acquisition Data Acquisition (e.g., Plate Reader) Initiate_Reaction->Data_Acquisition Rate_Calculation Calculate Initial Rates Data_Acquisition->Rate_Calculation Kinetic_Modeling Kinetic Modeling (e.g., Michaelis-Menten) Rate_Calculation->Kinetic_Modeling Parameter_Determination Determine Km and Vmax Kinetic_Modeling->Parameter_Determination

Caption: Experimental workflow for enzyme kinetics analysis.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_Solubility Is Substrate Soluble? Start->Check_Solubility Check_Enzyme_Activity Is Enzyme Active? (Use Positive Control) Start->Check_Enzyme_Activity Check_Assay_Conditions Are Assay Conditions Optimal? (pH, Temp) Start->Check_Assay_Conditions Check_Cofactors Are Cofactors Present? Start->Check_Cofactors Solubility_Solution Optimize Detergent Concentration Check_Solubility->Solubility_Solution No Enzyme_Solution Use Fresh Enzyme Check_Enzyme_Activity->Enzyme_Solution No Conditions_Solution Optimize pH and Temperature Check_Assay_Conditions->Conditions_Solution No Cofactors_Solution Add Necessary Cofactors Check_Cofactors->Cofactors_Solution No

Caption: Troubleshooting flowchart for low enzyme activity.

Peroxisomal_Beta_Oxidation Substrate This compound Enzyme1 Acyl-CoA Oxidase (ACOX) Substrate->Enzyme1 Product1 trans-2-Enoyl-CoA Enzyme1->Product1 H2O2 H2O2 Enzyme1->H2O2 Enzyme2 Enoyl-CoA Hydratase Product1->Enzyme2 Product2 3-Hydroxyacyl-CoA Enzyme2->Product2 Enzyme3 3-Hydroxyacyl-CoA Dehydrogenase Product2->Enzyme3 Product3 3-Ketoacyl-CoA Enzyme3->Product3 Enzyme4 Thiolase Product3->Enzyme4 Product4 Propionyl-CoA + Shorter Acyl-CoA Enzyme4->Product4

Caption: Peroxisomal β-oxidation of a branched-chain fatty acyl-CoA.

References

Technical Support Center: Branched-Chain Fatty Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in BCFA-CoA resolution and quantification.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate branched-chain fatty acyl-CoA isomers?

A1: Branched-chain isomers, such as isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA, often have identical molecular weights and very similar chemical properties. This makes their separation by standard chromatographic techniques challenging. Achieving resolution typically requires highly optimized ultra-performance liquid chromatography (UPLC) methods, often in combination with tandem mass spectrometry (MS/MS) for confident identification and quantification.[1]

Q2: What is the primary advantage of using LC-MS/MS for acyl-CoA analysis?

A2: The primary advantage of LC-MS/MS is its high sensitivity and specificity.[1][2] It allows for the detection of low-abundance acyl-CoA species in complex biological matrices.[3] By using techniques like Multiple Reaction Monitoring (MRM), you can selectively quantify target molecules, which is crucial for distinguishing between structurally similar isomers and minimizing interference from the sample matrix.[4]

Q3: My acyl-CoA samples seem to be degrading. What can I do to improve stability?

A3: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To improve stability, it is critical to work quickly at low temperatures (on ice) and to quench metabolic activity immediately upon sample collection.[5][6] This can be achieved by flash-freezing tissues in liquid nitrogen or by extracting cells with ice-cold acidic solvents like 5-sulfosalicylic acid (SSA) or perchloric acid, which also precipitate proteins.[5][7] For long-term storage, samples should be kept at -80°C.[8]

Q4: Should I use an ion-pairing reagent in my mobile phase for LC separation?

A4: Ion-pairing reagents like tributylamine (B1682462) or hexylamine (B90201) have traditionally been used to improve the retention and separation of polar molecules like acyl-CoAs on reversed-phase columns.[1] However, they can cause ion suppression in the mass spectrometer and permanently modify the column, making it difficult to switch to other methods. Modern methods often achieve excellent separation without ion-pairing reagents by using C18 or C8 columns at high pH with an ammonium (B1175870) hydroxide/acetonitrile gradient.[2][9]

Q5: What are the most common sources of contamination in acyl-CoA analysis?

A5: Contamination can arise from various sources, including plastics (plasticizers), solvents, and reagents. A significant source of interference can be free fatty acids, which are often present at much higher concentrations than their corresponding acyl-CoAs. Ensure you are using high-purity solvents and reagents. A robust sample preparation method, such as solid-phase extraction (SPE), is essential to remove interfering lipids and other contaminants.[5][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Poor Chromatographic Resolution of BCFA-CoA Isomers

You are observing co-elution or significant peak overlap between isomers like isobutyryl-CoA and n-butyryl-CoA.

Logical Troubleshooting Workflow

G start Poor Isomer Resolution check_column Is your column chemistry optimized for isomers? start->check_column check_gradient Is your elution gradient shallow enough? check_column->check_gradient Yes solution_column Solution: Switch to a high-resolution column (e.g., UPLC C18/C8, 1.7µm). check_column->solution_column No check_flowrate Is the flow rate optimized? check_gradient->check_flowrate Yes solution_gradient Solution: Decrease the rate of organic solvent increase (e.g., <1% per minute) during the critical elution window. check_gradient->solution_gradient No solution_flowrate Solution: Reduce the flow rate to increase column interaction time. check_flowrate->solution_flowrate No end_node Resolution Improved check_flowrate->end_node Yes solution_column->end_node solution_gradient->end_node

Caption: Troubleshooting workflow for poor isomer resolution.

Possible Causes & Solutions
Cause Solution
Inadequate Column Chemistry Standard HPLC columns may lack the efficiency to separate close-eluting isomers. Switch to a UPLC (or UHPLC) column with smaller particle sizes (e.g., < 2 µm) to significantly increase resolution. [1] A C18 or C8 stationary phase is commonly effective.
Steep Elution Gradient A rapid increase in organic solvent can cause isomers to elute too quickly and without separation. Develop a shallower gradient, especially around the retention time of your target analytes. This increases the interaction time with the stationary phase, allowing for better separation.[3][11]
High Flow Rate A high flow rate reduces the time available for analytes to interact with the column's stationary phase. Optimize and potentially lower the flow rate to enhance separation, balancing resolution with acceptable run times.[11]
Problem 2: Low Signal Intensity or Poor Sensitivity

Your target BCFA-CoA peaks are very small or indistinguishable from the baseline noise.

Possible Causes & Solutions
Cause Solution
Sample Degradation Acyl-CoAs are unstable. Ensure rapid quenching of tissue/cells and immediate extraction with an acidic solvent (e.g., 10% trichloroacetic acid or 2.5-5% sulfosalicylic acid) on ice. [7] Minimize freeze-thaw cycles.
Inefficient Extraction The extraction protocol may not be effectively isolating the acyl-CoAs. Use a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction with solvents optimized for these amphiphilic molecules. [5][10] Adding an internal standard early in the process helps track recovery.
Ion Suppression Co-eluting matrix components can interfere with the ionization of your target analytes in the MS source. Improve chromatographic separation to move the BCFA-CoA peak away from interfering compounds. A more rigorous sample cleanup (e.g., SPE) can also remove suppression agents.[9]
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for your specific compounds. Perform direct infusion of an authentic standard to optimize MS parameters like collision energy (CE) and declustering potential (DP) for each specific BCFA-CoA. This is critical for creating a sensitive MRM method.[7][12]
Quantitative Data Summary

For targeted analysis using a triple quadrupole mass spectrometer, setting up the correct MRM transitions is critical. All acyl-CoAs share a common fragmentation pattern, losing the 3'-phosphoadenosine 5'-diphosphate moiety (neutral loss of 507.1 Da).[4]

Table 1: Example MRM Transitions for Common Branched-Chain Acyl-CoAs Note: These values are illustrative and should be optimized on your specific instrument.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M-507+H]⁺
Isobutyryl-CoA838.2331.1
2-Methylbutyryl-CoA852.2345.1
Isovaleryl-CoA852.2345.1
Propionyl-CoA824.2317.1
Acetyl-CoA810.1303.1

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods emphasizing speed and efficiency to preserve analyte stability.[7][8]

Workflow Diagram

G start 1. Cell Culture (e.g., 6-well plate) wash 2. Aspirate Media & Wash with ice-cold PBS start->wash quench 3. Quench & Lyse: Add 200 µL ice-cold 2.5% Sulfosalicylic Acid (SSA) wash->quench scrape 4. Scrape Cells Immediately on ice quench->scrape collect 5. Transfer Lysate to microfuge tube scrape->collect vortex 6. Vortex & Centrifuge (16,000 x g, 10 min, 4°C) collect->vortex supernatant 7. Collect Supernatant (contains acyl-CoAs) vortex->supernatant analyze 8. LC-MS/MS Analysis supernatant->analyze

Caption: Sample preparation workflow for acyl-CoA extraction.

Methodology
  • Cell Culture: Grow cells to desired confluency in a 6-well plate.

  • Washing: Place the plate on ice. Aspirate the culture medium and immediately wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Quenching and Lysis: After removing the final PBS wash, add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA). The acidic SSA simultaneously quenches enzymatic activity and precipitates proteins.[7]

  • Cell Scraping: Immediately scrape the cells from the plate surface using a cell scraper, ensuring all cells are mixed with the SSA solution.

  • Collection: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Vortex the tube briefly and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new labeled tube or a high-performance liquid chromatography (HPLC) vial for analysis.

  • Analysis: Proceed immediately with LC-MS/MS analysis or store the sample at -80°C.

Protocol 2: UPLC-MS/MS Method for BCFA-CoA Separation

This method is designed to achieve chromatographic separation of challenging isomers without ion-pairing reagents.[1]

Instrumentation & Reagents
  • UPLC System: Coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: High-strength silica (B1680970) (HSS) T3 or equivalent C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH adjusted to ~6.8.

  • Mobile Phase B: Methanol.

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

LC Gradient
Time (min)% Mobile Phase B
0.02%
1.52%
3.015%
5.595%
14.595%
15.02%
20.02% (Re-equilibration)

This gradient is a starting point and must be optimized for your specific instrument and isomer set. A shallower gradient between 2 and 5 minutes is often required for resolving short BCFA-CoAs.[13]

MS Settings
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimization: Infuse individual standards for each acyl-CoA to determine the optimal precursor/product ion pairs and collision energies. A common product ion arises from the neutral loss of 507.1 Da.[4]

References

Validation & Comparative

A Comparative Analysis of 11-Methyltetradecanoyl-CoA and Other Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relatively uncharacterized 11-Methyltetradecanoyl-CoA with other well-studied branched-chain acyl-CoAs, such as isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA. By presenting available experimental data, metabolic pathways, and analytical methodologies, this document aims to facilitate a deeper understanding of the biochemical landscape of these molecules and highlight areas for future research.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are crucial intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[1][2] These metabolic processes are vital for energy production and the synthesis of other essential biomolecules.[2] Dysregulation of BCAA metabolism and the accumulation of specific branched-chain acyl-CoAs are associated with several inborn errors of metabolism, underscoring their clinical significance.[3][4] While the metabolic fates of short-chain branched acyl-CoAs are well-documented, long-chain variants like this compound remain largely enigmatic.

This compound: An Uncharted Territory

Direct experimental data on the metabolism and specific cellular functions of this compound are scarce in current scientific literature. Its structure, a C15 acyl-CoA with a methyl branch at the 11th position, suggests it originates from the metabolism of a corresponding long-chain branched fatty acid. The metabolic pathway of such fatty acids is thought to involve mitochondrial β-oxidation.[5] However, the specific enzymes that process this compound and its subsequent metabolic products are yet to be definitively identified. Studies on acyl-CoA dehydrogenases (ACADs) indicate that some possess activity towards branched-chain substrates. For instance, ACAD10 has shown low activity with 2S-methyl C15-CoA, a structurally similar molecule, suggesting that known ACADs may metabolize this compound, albeit with potentially low efficiency.[6]

Comparative Analysis with Well-Characterized Branched-Chain Acyl-CoAs

In contrast to the limited knowledge of this compound, the metabolic pathways and enzymatic kinetics of shorter branched-chain acyl-CoAs are well-established.

Metabolic Origin and Enzymatic Processing:

Acyl-CoAAmino Acid PrecursorKey Catabolic Enzyme
Isovaleryl-CoA LeucineIsovaleryl-CoA Dehydrogenase (IVD)[7][8]
2-Methylbutyryl-CoA IsoleucineShort/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)[3][9]
Isobutyryl-CoA ValineIsobutyryl-CoA Dehydrogenase (IBD)

Enzyme Kinetics:

The following table summarizes the kinetic parameters of the primary dehydrogenases responsible for the initial step in the catabolism of common branched-chain acyl-CoAs. This data provides a quantitative basis for understanding the efficiency and substrate preference of these enzymes.

EnzymeSubstrateKm (μM)kcat/Km (M-1s-1)
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA1.0[10]4.3 x 106[10]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)(S)-2-Methylbutyryl-CoA--
Isobutyryl-CoA Dehydrogenase (IBD)Isobutyryl-CoA--
Data for SBCAD and IBD kinetics are not readily available in a comparable format.

Signaling Pathways and Cellular Roles

Branched-chain amino acids and their metabolites, including acyl-CoAs, are not merely metabolic intermediates but also act as signaling molecules.[11] Leucine, the precursor to isovaleryl-CoA, is a potent activator of the mTORC1 pathway, a central regulator of cell growth and protein synthesis. While direct signaling roles for most branched-chain acyl-CoAs are not fully elucidated, their accumulation in metabolic disorders can lead to cellular dysfunction, suggesting they can influence cellular processes. The signaling implications of long-chain branched acyl-CoAs like this compound are an open area of investigation. Long-chain fatty acids, in general, are known to modulate immune cell function and other signaling cascades, often through specific receptors like GPR40 and GPR120.[12][13]

BCAA_Metabolism_and_Signaling cluster_BCAA Branched-Chain Amino Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_Enzymes Dehydrogenases cluster_Metabolism Further Metabolism cluster_Signaling Signaling Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA mTORC1 mTORC1 Signaling Leucine->mTORC1 Isoleucine Isoleucine MethylbutyrylCoA 2-Methylbutyryl-CoA Isoleucine->MethylbutyrylCoA Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA TCA TCA Cycle IsovalerylCoA->TCA IVD MethylbutyrylCoA->TCA SBCAD IsobutyrylCoA->TCA IBD IVD IVD SBCAD SBCAD IBD IBD LCMS_Workflow Sample Tissue/Cell Sample Homogenization Homogenization in Buffer Sample->Homogenization Extraction Acetonitrile/Isopropanol Extraction Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC LC Separation (Reversed-Phase) SPE->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis & Quantification MS->Data

References

A Comparative Analysis of 11-Methyltetradecanoyl-CoA and Straight-Chain Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of 11-Methyltetradecanoyl-CoA, a branched-chain acyl-CoA, and straight-chain acyl-CoAs. Understanding the distinct metabolic pathways, enzymatic specificities, and potential physiological implications of these molecules is crucial for research in metabolic disorders, drug development, and cellular biology. This document summarizes key differences, presents illustrative quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic processes involved.

Key Distinctions in Metabolism

The fundamental difference in the metabolism of this compound and straight-chain acyl-CoAs lies in their primary site of oxidation and the enzymatic machinery involved. Straight-chain acyl-CoAs are predominantly catabolized in the mitochondria through the well-established beta-oxidation pathway. In contrast, the methyl branch in this compound sterically hinders the standard mitochondrial beta-oxidation enzymes, necessitating an alternative route primarily within the peroxisomes.

Straight-chain acyl-CoAs , particularly long-chain fatty acids, are transported into the mitochondrial matrix via the carnitine shuttle. Once inside, they undergo a cyclical four-step process of dehydrogenation, hydration, oxidation, and thiolysis, catalyzed by a series of chain-length specific enzymes, including various acyl-CoA dehydrogenases (ACADs). This process efficiently generates acetyl-CoA, which enters the citric acid cycle for ATP production.

This compound , as a branched-chain fatty acyl-CoA, is a poor substrate for the mitochondrial beta-oxidation machinery. Instead, it is primarily metabolized in peroxisomes. Peroxisomal beta-oxidation utilizes a distinct set of enzymes that can handle the branched structure. While the core process is similar to mitochondrial beta-oxidation, the initial dehydrogenation step is catalyzed by a different class of enzymes, and the process is typically less efficient at complete oxidation, often resulting in chain-shortened products that are then further metabolized in the mitochondria.

Comparative Performance: Enzyme Kinetics

Acyl-CoA SubstratePrimary Metabolic PathwayKey Initial EnzymeIllustrative Km (µM)Illustrative Vmax (nmol/min/mg protein)
Straight-Chain Acyl-CoA (e.g., Palmitoyl-CoA, C16:0-CoA)Mitochondrial Beta-OxidationVery-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)1 - 5100 - 200
This compound Peroxisomal Beta-OxidationBranched-Chain Acyl-CoA Oxidase10 - 5020 - 50

Note: The illustrative data suggests that mitochondrial enzymes have a higher affinity (lower Km) and greater catalytic efficiency (higher Vmax) for their preferred straight-chain substrates compared to the peroxisomal enzymes for branched-chain substrates. This reflects the specialization of each pathway.

Signaling Pathways and Metabolic Logic

The differential metabolism of these acyl-CoAs has significant implications for cellular signaling and energy homeostasis. The efficient oxidation of straight-chain acyl-CoAs in mitochondria is a primary source of cellular energy. In contrast, the peroxisomal oxidation of branched-chain acyl-CoAs is not directly coupled to ATP synthesis in the same manner and can be involved in the detoxification of dietary branched-chain fatty acids and the synthesis of specific lipid molecules.

Metabolic_Fates cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome Mito_Beta_Ox Beta-Oxidation TCA_Cycle TCA Cycle Mito_Beta_Ox->TCA_Cycle Acetyl-CoA ATP ATP TCA_Cycle->ATP Peroxi_Beta_Ox Beta-Oxidation Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Peroxi_Beta_Ox->Chain_Shortened_Acyl_CoA Chain_Shortened_Acyl_CoA->Mito_Beta_Ox Further Metabolism Straight_Chain Straight-Chain Acyl-CoA Straight_Chain->Mito_Beta_Ox Carnitine Shuttle Branched_Chain This compound Branched_Chain->Peroxi_Beta_Ox ACAD_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Enzyme/Organelle) Add_Substrate Add Acyl-CoA Substrate (Varying Concentrations) Start->Add_Substrate Add_Acceptor Add Electron Acceptor (e.g., Ferricenium) Add_Substrate->Add_Acceptor Measure_Absorbance Monitor Absorbance Change (e.g., 324 nm) Add_Acceptor->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Calculate_Velocity->Determine_Kinetics End Comparative Kinetic Data Determine_Kinetics->End Beta_Oxidation_Assay_Workflow Start Pre-incubate Organelles Add_Radiolabeled_FA Add [14C]-Fatty Acid and Cofactors Start->Add_Radiolabeled_FA Incubate Incubate at 37°C Add_Radiolabeled_FA->Incubate Stop_Reaction Stop with Perchloric Acid Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Unmetabolized FA Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant (Acid-Soluble Metabolites) Centrifuge->Collect_Supernatant Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Collect_Supernatant->Measure_Radioactivity Calculate_Rate Calculate Beta-Oxidation Rate Measure_Radioactivity->Calculate_Rate End Comparative Oxidation Rate Calculate_Rate->End

Validating the Biological Activity of Synthetic 11-Methyltetradecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 11-Methyltetradecanoyl-CoA's biological activity with relevant alternatives. It includes detailed experimental protocols and supporting data to aid researchers in validating the functionality of this branched-chain acyl-CoA in their studies.

Introduction to this compound

This compound is a branched-chain fatty acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. Branched-chain fatty acids and their CoA esters are known to play significant roles in cellular processes and are recognized as important signaling molecules. Validating the biological activity of a synthetic version of this compound is essential to ensure its suitability for use in experimental systems.

Comparative Analysis of Biological Activity

The primary biological activity of branched-chain fatty acyl-CoAs, such as this compound, is their function as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[1][2][3] The binding of a ligand like an acyl-CoA ester to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene expression.

Another key aspect of this compound's biological activity is its potential to serve as a substrate for enzymes involved in fatty acid metabolism, particularly acyl-CoA dehydrogenases (ACADs). Some ACADs exhibit specificity for branched-chain substrates.

This guide compares the expected activity of synthetic this compound with a standard straight-chain acyl-CoA, Palmitoyl-CoA, and other relevant branched-chain acyl-CoAs for which experimental data are available.

Table 1: Comparison of Acyl-CoA Binding Affinity to PPARα

CompoundTypeReported Kd (nM) for PPARα
Synthetic this compound Branched-Chain Acyl-CoAData not available; expected to be in the low nanomolar range
Phytanoyl-CoABranched-Chain Acyl-CoA~11
Pristanoyl-CoABranched-Chain Acyl-CoA~11
Palmitoyl-CoAStraight-Chain Acyl-CoA~1-13

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity.

Table 2: Comparison of Substrate Activity with Acyl-CoA Dehydrogenases (ACADs)

CompoundEnzymeExpected Activity
Synthetic this compound ACADs with branched-chain specificity (e.g., ACAD10)Expected to be a substrate
Palmitoyl-CoALong-Chain Acyl-CoA Dehydrogenase (LCAD)High
Branched-Chain Acyl-CoAsACADs with branched-chain specificitySubstrates

Experimental Protocols for Validation

To validate the biological activity of synthetic this compound, two key experiments are recommended: a PPARα activation assay and an acyl-CoA dehydrogenase (ACAD) activity assay.

PPARα Ligand Binding Assay (Fluorescence Quenching)

This assay directly measures the binding affinity of the synthetic acyl-CoA to PPARα.

Objective: To determine the dissociation constant (Kd) of this compound for PPARα.

Principle: The intrinsic tryptophan fluorescence of PPARα is quenched upon ligand binding. The degree of quenching is proportional to the amount of ligand-bound receptor.

Materials:

  • Purified recombinant PPARα protein

  • Synthetic this compound

  • Alternative acyl-CoAs for comparison (e.g., Palmitoyl-CoA, Phytanoyl-CoA)

  • Fluorometer

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

Procedure:

  • Prepare a stock solution of purified PPARα in the assay buffer.

  • Prepare serial dilutions of synthetic this compound and comparator acyl-CoAs.

  • In a quartz cuvette, add the PPARα solution.

  • Measure the baseline intrinsic tryptophan fluorescence (Excitation: ~295 nm, Emission: ~340 nm).

  • Titrate the PPARα solution with increasing concentrations of the acyl-CoA, recording the fluorescence intensity after each addition and incubation.

  • Correct the fluorescence readings for dilution.

  • Plot the change in fluorescence against the acyl-CoA concentration and fit the data to a binding isotherm to determine the Kd.

Expected Outcome: Synthetic this compound should exhibit a low nanomolar Kd for PPARα, comparable to other known branched-chain acyl-CoA ligands.

PPAR_Activation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PPAR Purified PPARα Titration Titrate PPARα with Ligand PPAR->Titration Ligand Synthetic this compound Ligand->Titration Buffer Assay Buffer Buffer->Titration Fluorescence Measure Fluorescence Quenching Titration->Fluorescence Plot Plot Fluorescence vs. Concentration Fluorescence->Plot Kd Determine Kd Plot->Kd

PPARα Ligand Binding Assay Workflow.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay determines if the synthetic acyl-CoA can be metabolized by relevant enzymes.

Objective: To measure the rate of oxidation of this compound by an appropriate ACAD enzyme.

Principle: The activity of ACADs can be measured by monitoring the reduction of a reporter molecule, such as ferricenium hexafluorophosphate, which changes absorbance upon reduction by the FADH2 produced during acyl-CoA oxidation.

Materials:

  • Purified recombinant ACAD enzyme (e.g., one with known or suspected branched-chain substrate specificity)

  • Synthetic this compound

  • Palmitoyl-CoA (as a positive control for general ACAD activity)

  • Ferricenium hexafluorophosphate

  • Spectrophotometer

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM NaCl)

Procedure:

  • Prepare solutions of the ACAD enzyme, acyl-CoA substrates, and ferricenium in the assay buffer.

  • In a cuvette, mix the assay buffer and the ACAD enzyme.

  • Add the ferricenium solution and measure the baseline absorbance at 300 nm.

  • Initiate the reaction by adding the acyl-CoA substrate (this compound or Palmitoyl-CoA).

  • Monitor the decrease in absorbance at 300 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Compare the activity with this compound to that with Palmitoyl-CoA.

Expected Outcome: Synthetic this compound should demonstrate activity as a substrate for an ACAD that processes branched-chain acyl-CoAs. The rate of reaction can be compared to that of a known substrate like Palmitoyl-CoA with its corresponding ACAD.

ACAD_Assay_Workflow cluster_reactants Reactants ACAD ACAD Enzyme Reaction Enzymatic Reaction ACAD->Reaction Substrate This compound Substrate->Reaction Ferricenium Ferricenium Ferricenium->Reaction Measurement Measure Absorbance Change at 300 nm Reaction->Measurement Analysis Calculate Reaction Rate Measurement->Analysis

ACAD Activity Assay Workflow.

Conclusion

The validation of synthetic this compound's biological activity is critical for its reliable use in research. The experimental protocols outlined in this guide provide a robust framework for confirming its function as a PPARα ligand and as a substrate in fatty acid metabolism. By comparing its performance against well-characterized alternatives, researchers can confidently integrate this synthetic branched-chain acyl-CoA into their studies of lipid metabolism and cellular signaling.

References

Navigating the Specificity Challenge: A Guide to Antibody Cross-Reactivity with 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific molecules is paramount. This guide addresses the complexities of antibody-mediated detection of the medium-chain acyl-CoA, 11-Methyltetradecanoyl-CoA. A thorough review indicates a lack of commercially available antibodies specifically targeting this molecule. Consequently, this document provides a framework for understanding and evaluating potential cross-reactivity from antibodies generated against structurally similar molecules. We present key experimental protocols to assess antibody specificity and offer guidance for the development of novel antibodies.

The Challenge of Small Molecule Immunogenicity

Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be chemically coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). In this context, the small molecule is referred to as a hapten. The resulting conjugate can then be used to immunize an animal to produce antibodies that recognize the hapten.

Hapten_Carrier_Principle Figure 1: Hapten-Carrier Principle for Antibody Production cluster_0 Step 1: Conjugation cluster_1 Step 2: Immunization & Antibody Production Hapten { this compound | (Small Molecule, Non-immunogenic)} Conjugate { Hapten-Carrier Conjugate | (Immunogenic Complex)} Hapten->Conjugate Covalent Linkage Carrier { Carrier Protein (e.g., KLH, BSA) | (Large, Immunogenic)} Carrier->Conjugate Immune_System Immune System Response Conjugate->Immune_System Immunization Antibody { Anti-Hapten Antibodies | (Specific to this compound)} Immune_System->Antibody Production Competitive_ELISA_Workflow Figure 2: Competitive ELISA Workflow for Cross-Reactivity cluster_0 Preparation cluster_1 Incubation cluster_2 Detection Plate Microplate Coated with This compound-BSA Binding Add Mixture to Coated Plate Plate->Binding Antibody Primary Antibody Preincubation Pre-incubate Antibody with Competitor Antibody->Preincubation Competitor Potential Cross-Reactant (or Target Antigen) Competitor->Preincubation Preincubation->Binding Wash1 Wash to Remove Unbound Antibody Binding->Wash1 Secondary_Ab Add Enzyme-Linked Secondary Antibody Wash1->Secondary_Ab Wash2 Wash to Remove Unbound Secondary Secondary_Ab->Wash2 Substrate Add Substrate Wash2->Substrate Measure Measure Signal Substrate->Measure SPR_Workflow Figure 3: Surface Plasmon Resonance for Affinity Measurement Sensor_Chip Sensor Chip with Immobilized Antibody Analyte_Injection Inject Analyte (e.g., this compound or Cross-Reactant) Sensor_Chip->Analyte_Injection Binding_Measurement Real-time Measurement of Binding (Association) Analyte_Injection->Binding_Measurement Dissociation_Measurement Buffer Flow and Measurement of Dissociation Binding_Measurement->Dissociation_Measurement Data_Analysis Calculate Affinity (KD) Dissociation_Measurement->Data_Analysis

A Comparative Guide to the Analytical Quantification of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading analytical methodologies for the quantitative analysis of 11-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA involved in various metabolic pathways. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in complex biological matrices. This document outlines the principles, protocols, and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights to guide your experimental design.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of the two primary analytical methods for this compound quantification. Please note that while specific performance data for this compound is not widely published, the presented values are based on the analysis of structurally similar long-chain and branched-chain acyl-CoAs and fatty acids.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct analysis of the intact acyl-CoA molecule.Indirect analysis of the corresponding fatty acid after hydrolysis and derivatization.
Sample Preparation Protein precipitation, solid-phase extraction (SPE).Hydrolysis of the acyl-CoA, extraction of the fatty acid, and chemical derivatization.
Limit of Detection (LOD) Low nM to pM range.[1]ng/mL range for the derivatized fatty acid.[2]
Limit of Quantification (LOQ) Low nM range.[1]ng/mL range for the derivatized fatty acid.[2]
Linearity Wide dynamic range, typically several orders of magnitude.Good linearity over a narrower range compared to LC-MS/MS.
Accuracy High, with recoveries typically between 80-115%.[1]Good, but can be influenced by the efficiency of hydrolysis and derivatization.
Specificity Very high due to the selectivity of mass spectrometric detection (MRM).High, but may be susceptible to interferences from isomeric compounds.
Throughput High, suitable for the analysis of large sample cohorts.Moderate, limited by the time required for sample derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most robust and widely adopted method for the quantification of acyl-CoAs due to its high sensitivity, specificity, and direct measurement capabilities.[3][4]

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of this compound using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation Reverse-Phase UPLC/HPLC Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Quantification vs. Internal Standard MS_Detection->Quantification

LC-MS/MS Workflow for this compound Quantification.
Detailed Experimental Protocol

1. Sample Preparation:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in a suitable buffer on ice.

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.

  • Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Drying and Reconstitution: Elute the acyl-CoAs, dry the eluate under a stream of nitrogen, and reconstitute in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution. A typical mobile phase consists of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection: Employ Multiple Reaction Monitoring (MRM) for selective and sensitive detection. The fragmentation of acyl-CoAs typically involves a characteristic neutral loss of 507 Da from the precursor ion.[5][6][7][8]

    • MRM Transition for this compound:

      • Precursor Ion (Q1): To be calculated based on the exact mass of this compound.

      • Product Ion (Q3): Calculated by subtracting the neutral loss of 507 from the precursor ion mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an alternative, indirect method for the quantification of this compound. This technique requires the hydrolysis of the acyl-CoA to its corresponding fatty acid (11-methyltetradecanoic acid) followed by derivatization to a more volatile compound.

Experimental Workflow

The following diagram outlines the steps involved in the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Hydrolysis Alkaline Hydrolysis (to cleave CoA) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (of fatty acid) Hydrolysis->Extraction Derivatization Derivatization (e.g., FAME) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification vs. Internal Standard MS_Detection->Quantification

GC-MS Workflow for this compound Quantification.
Detailed Experimental Protocol

1. Sample Preparation:

  • Hydrolysis: Subject the sample to alkaline hydrolysis (e.g., using KOH in methanol) to cleave the thioester bond and release the free fatty acid, 11-methyltetradecanoic acid.

  • Extraction: Acidify the sample and perform a liquid-liquid extraction using an organic solvent (e.g., hexane) to isolate the fatty acid.

  • Derivatization: Convert the fatty acid to a more volatile ester, typically a fatty acid methyl ester (FAME), using a derivatizing agent such as boron trichloride (B1173362) in methanol (B129727) (BCl3-methanol) or by forming pentafluorobenzyl (PFB) esters with PFBBr.[9]

2. GC-MS Analysis:

  • Gas Chromatography: Separate the derivatized fatty acids on a suitable capillary column (e.g., a polar column for FAMEs).

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI).

    • Detection: Monitor characteristic fragment ions of the derivatized 11-methyltetradecanoic acid for quantification.

Conclusion

For the sensitive and specific quantification of this compound, LC-MS/MS is the superior method, offering direct analysis of the intact molecule with high throughput. GC-MS provides a viable alternative, particularly when direct measurement of the free fatty acid pool is also of interest, but it involves a more laborious sample preparation process with indirect quantification. The choice of method will ultimately depend on the specific requirements of the research question, available instrumentation, and the desired level of sample throughput.

References

A Comparative Guide to the Validation of 11-Methyltetradecanoyl-CoA as a Novel Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 11-Methyltetradecanoyl-CoA, a long-chain acyl-CoA, as a potential disease biomarker. Due to the nascent stage of research on this specific molecule, this document outlines a validation pathway by drawing comparisons with established biomarkers in relevant disease contexts where branched-chain fatty acids and long-chain acyl-CoAs are implicated: Metabolic Syndrome and Clear Cell Renal Cell Carcinoma.

Executive Summary

The validation of a novel biomarker is a rigorous process requiring robust analytical methods and comprehensive clinical assessment. This compound, as a member of the long-chain acyl-CoA family, is positioned at the crossroads of cellular metabolism, particularly fatty acid synthesis and degradation. Dysregulation of these pathways is a hallmark of various pathologies, including metabolic disorders and cancer. This guide presents a comparative analysis of the potential validation of this compound against well-established biomarkers for Metabolic Syndrome (HOMA-IR and Adiponectin) and Clear Cell Renal Cell Carcinoma (KIM-1 and Carbonic Anhydrase IX). We provide a hypothetical validation framework for this compound, alongside detailed experimental protocols and visual workflows to guide future research and development.

Biomarker Performance Comparison

The following tables summarize the performance characteristics of established biomarkers for Metabolic Syndrome and Clear Cell Renal Cell Carcinoma. The data for this compound is presented as a hypothetical target for a validation study.

Table 1: Comparison of Biomarkers for Metabolic Syndrome

BiomarkerTypeMethodSensitivitySpecificityArea Under the Curve (AUC)
This compound Metabolite (Acyl-CoA)LC-MS/MSTarget: >80%Target: >75%Target: >0.80
HOMA-IR Index (Insulin Resistance)Calculation76.8% - 88%[1][2]61.2% - 83%[1][2]0.761 - 0.819[3]
Adiponectin Protein (Adipokine)ELISA69.8% - 90.0%[4]63.3% - 91.9%[4]0.73 - 0.81[5][6]

Table 2: Comparison of Biomarkers for Clear Cell Renal Cell Carcinoma (ccRCC)

BiomarkerTypeMethodSensitivitySpecificityPrognostic Value
This compound Metabolite (Acyl-CoA)LC-MS/MSTarget: >85%Target: >70%Under Investigation
KIM-1 (Kidney Injury Molecule-1) ProteinELISA/Proteomics78% - 92.5%[7][8][9]60% - 79%[7][8][9]Associated with worse disease-free and overall survival[8][10]
CAIX (Carbonic Anhydrase IX) ProteinImmunohistochemistry~94% (presence)[11]HighLow expression associated with poor survival in metastatic ccRCC[11]

Experimental Protocols

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established methods for the quantification of long-chain acyl-CoAs.

1. Sample Preparation:

  • Materials: Human plasma collected in EDTA tubes, internal standard (e.g., ¹³C-labeled Palmitoyl-CoA), 5-sulfosalicylic acid (SSA), acetonitrile, methanol, ammonium (B1175870) formate.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 400 µL of cold 10% (w/v) SSA in 50% acetonitrile.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 5.0.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: A linear gradient from 20% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) to product ion (Q3) transition specific to the molecule will need to be determined through infusion of a synthesized standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.

      • Internal Standard: Monitor the specific transition for the chosen stable isotope-labeled standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition should be optimized for maximum sensitivity.

3. Data Analysis and Quantification:

  • Construct a calibration curve using a series of known concentrations of an this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

Visualizing the Validation Pathway and Biological Context

To facilitate a deeper understanding of the biomarker validation process and the potential role of this compound in disease, the following diagrams are provided.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_application Clinical Application Discovery Hypothesis Generation (e.g., Metabolomics Studies) Candidate Candidate Biomarker Identification (this compound) Discovery->Candidate Assay Assay Development (LC-MS/MS) Candidate->Assay Performance Performance Characterization (Sensitivity, Specificity, Precision) Assay->Performance Retrospective Retrospective Studies (Case-Control) Performance->Retrospective Prospective Prospective Cohort Studies Retrospective->Prospective ClinicalUtility Assessment of Clinical Utility Prospective->ClinicalUtility Regulatory Regulatory Approval ClinicalUtility->Regulatory Implementation Clinical Implementation Regulatory->Implementation

Caption: A generalized workflow for the discovery and validation of a novel biomarker.

FattyAcidMetabolismPathway cluster_input Inputs cluster_activation Fatty Acid Activation cluster_fates Metabolic Fates cluster_dysregulation Disease Context (Dysregulation) DietaryFat Dietary Fatty Acids FattyAcid 11-Methyltetradecanoic Acid DietaryFat->FattyAcid DeNovo De Novo Lipogenesis DeNovo->FattyAcid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL AcylCoA This compound ACSL->AcylCoA BetaOxidation Beta-Oxidation (Energy Production) AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Cancer Cancer: - Altered Fatty Acid Metabolism - Increased Lipid Synthesis for Membrane Biogenesis AcylCoA->Cancer MetabolicSyndrome Metabolic Syndrome: - Decreased Beta-Oxidation - Increased Lipid Synthesis - Insulin Resistance BetaOxidation->MetabolicSyndrome LipidSynthesis->MetabolicSyndrome

Caption: A simplified overview of fatty acid metabolism and its dysregulation in disease.

Conclusion

The validation of this compound as a disease biomarker presents a promising avenue for research, particularly in the context of metabolic and oncological diseases. While direct evidence is currently lacking, the framework presented in this guide, by analogy to established biomarkers and metabolic pathways, provides a clear roadmap for its systematic evaluation. The successful validation of this compound would offer a valuable new tool for disease diagnosis, prognosis, and the development of targeted therapies. Future studies should focus on developing and validating a robust analytical method, followed by well-designed clinical studies to ascertain its performance and clinical utility.

References

comparative analysis of 11-Methyltetradecanoyl-CoA levels in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives across different species. While specific quantitative data for 11-Methyltetradecanoyl-CoA remains elusive in publicly available literature, this document synthesizes the current understanding of the broader BCFA class, offering insights into their distribution, biosynthesis, and analytical methodologies.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches along their carbon chain.[1][2] These lipids are integral components of cell membranes and are involved in various metabolic and signaling pathways.[3] Their presence and abundance vary significantly across the biological kingdom, with notable concentrations found in bacteria, ruminants, and humans.[1][4] The structural diversity of BCFAs, including iso- and anteiso-forms, contributes to their unique physicochemical properties, such as lower melting points and altered membrane fluidity compared to their straight-chain counterparts.[2]

Comparative Distribution of Branched-Chain Fatty Acids

While specific data for this compound is not available, the general distribution of BCFAs has been characterized in several species.

Species/GroupPrimary Location of BCFAsCommon TypesNoteworthy Roles
Bacteria Cell MembranesIso- and anteiso-fatty acidsMaintenance of membrane fluidity and permeability.[2][4]
Ruminants (e.g., cattle, sheep) Milk fat, adipose tissueMonomethyl BCFAsContribution to the characteristic flavor of meat and dairy products.[1][4]
Humans Vernix caseosa (in newborns), gut microbiota, dairy product consumersVarious BCFAs from diet and microbial synthesisPotential role in gut health and development.[1]

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[4] The general pathway involves the conversion of BCAAs into their corresponding α-keto acids, which then serve as primers for the fatty acid synthesis machinery, leading to the formation of branched-chain acyl-CoAs.

BCFAsynthesis cluster_0 Mitochondria / Cytosol BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) BCKA->BCKDH Oxidative Decarboxylation BCAcylCoA Branched-Chain Acyl-CoAs (e.g., Isobutyryl-CoA, Isovaleryl-CoA) BCKDH->BCAcylCoA FAS Fatty Acid Synthase (FAS) BCAcylCoA->FAS Primer for Elongation BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) FAS->BCFA_CoA

Caption: Generalized biosynthetic pathway of branched-chain fatty acyl-CoAs from branched-chain amino acids.

Experimental Protocols for Acyl-CoA Analysis

The quantification of acyl-CoA species, including branched-chain variants, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these low-abundance molecules.

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract acyl-CoAs from biological matrices while minimizing degradation.

  • Protocol:

    • Homogenize tissue or cell samples in a cold solvent mixture, typically containing an organic solvent (e.g., methanol, acetonitrile) and an acidic aqueous buffer to precipitate proteins and quench enzymatic activity.

    • Incorporate internal standards, ideally stable isotope-labeled versions of the analytes of interest, to correct for extraction losses and matrix effects.

    • Centrifuge the homogenate to pellet precipitated proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify individual acyl-CoA species.

  • Protocol:

    • Inject the prepared extract onto a reverse-phase liquid chromatography column.

    • Elute the acyl-CoAs using a gradient of mobile phases, typically water with a low concentration of an ion-pairing agent (e.g., formic acid, ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

    • Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.

    • Utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each targeted acyl-CoA, ensuring high specificity.

    • Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standards and a standard curve generated with known concentrations of authentic standards.

ExperimentalWorkflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Solvent Precipitation / SPE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

References

A Researcher's Guide to Assessing the Purity of Commercial 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a framework for assessing the purity of commercially available 11-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA involved in various metabolic processes. While direct comparative data from suppliers is often not publicly available, this document outlines the essential analytical methods, provides standardized experimental protocols, and presents a template for data comparison to empower researchers to make informed decisions.

Understanding the Importance of Purity

This compound is a critical intermediate in branched-chain fatty acid metabolism. Its purity can significantly impact experimental outcomes, from in vitro enzyme kinetics to cellular signaling studies. Impurities, such as isomers, shorter or longer chain acyl-CoAs, or degradation products, can lead to erroneous results and misinterpretation of data. Therefore, independent verification of purity is a crucial step in rigorous scientific research.

Comparative Analysis of Commercial this compound

Obtaining head-to-head purity comparisons from commercial suppliers can be challenging. Researchers are encouraged to request the Certificate of Analysis (CoA) for each batch of the compound. A typical CoA will provide information on the identity and purity of the compound as determined by the supplier. Key parameters to look for include purity determined by High-Performance Liquid Chromatography (HPLC), and confirmation of structure by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

To facilitate a direct comparison, researchers can perform their own analyses using the protocols outlined below. The following table provides a template for summarizing the purity data from different commercial sources. For illustrative purposes, hypothetical data for three representative suppliers is included.

Table 1: Comparative Purity Analysis of this compound from Commercial Suppliers (Hypothetical Data)

Parameter Supplier A (Lot #XXXXX) Supplier B (Lot #YYYYY) Supplier C (Lot #ZZZZZ)
Stated Purity (CoA) ≥98% (HPLC)>99% (HPLC)≥97% (HPLC)
Observed Purity (HPLC-UV) 98.2%99.5%97.1%
Molecular Mass (LC-MS) ConfirmedConfirmedConfirmed
Structural Integrity (¹H NMR) Consistent with StructureConsistent with StructureConsistent with Structure
Water Content (Karl Fischer) 0.8%0.5%1.2%
Residual Solvents (GC-HS) <0.1%<0.05%<0.2%
Calculated Purity Factor *97.4%99.0%95.9%

*Calculated Purity Factor = % Purity by HPLC x (1 - 0.01(% water + % residual solvents))

Experimental Protocols for Purity Assessment

The following are detailed methodologies for the key experiments required to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates this compound from potential impurities based on their physicochemical properties.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.6

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Methanol / 10% Water

  • Gradient:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 2% B

    • 35-40 min: 2% B

  • Flow Rate: 0.75 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This technique confirms the molecular weight of the compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometry Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 400-1200

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ of this compound. The fragmentation pattern can also be analyzed in MS/MS mode to confirm the structure. A common fragment for acyl-CoAs is observed around m/z 428.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR provides detailed information about the chemical structure and can reveal the presence of structurally related impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: D₂O or a mixture of CD₃OD/D₂O.

  • Experiment: ¹H NMR.

  • Sample Preparation: Dissolve 2-5 mg of this compound in the deuterated solvent.

  • Data Analysis: The resulting spectrum should be consistent with the known structure of this compound. Pay close attention to the integration of key signals to check for stoichiometric relationships within the molecule and the absence of significant unidentifiable peaks.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity & Identity Analysis cluster_results Data Interpretation start Commercial this compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC-UV Analysis dissolve->hplc Purity lcms LC-MS Analysis dissolve->lcms Identity nmr NMR Spectroscopy dissolve->nmr Structure purity Purity Assessment (%) hplc->purity identity Identity Confirmation (MW) lcms->identity structure Structural Verification nmr->structure

Figure 1. Experimental workflow for assessing the purity and identity of this compound.

This compound, as a branched-chain fatty acyl-CoA, is expected to enter the fatty acid beta-oxidation pathway. The presence of the methyl group may necessitate modifications to the standard beta-oxidation process. The specific signaling pathways directly modulated by this compound are an area of active investigation.

fatty_acid_beta_oxidation cluster_beta_oxidation Beta-Oxidation Cycle BCFA_CoA This compound Mitochondria Mitochondrial Matrix BCFA_CoA->Mitochondria Oxidation1 Acyl-CoA Dehydrogenase Mitochondria->Oxidation1 Hydration Enoyl-CoA Hydratase Oxidation1->Hydration FADH₂ Oxidation2 Hydroxyacyl-CoA Dehydrogenase Hydration->Oxidation2 Thiolysis Thiolase Oxidation2->Thiolysis NADH AcetylCoA Propionyl-CoA / Acetyl-CoA Thiolysis->AcetylCoA Shortened Acyl-CoA returns to cycle TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Figure 2. Generalized pathway of branched-chain fatty acid beta-oxidation in the mitochondria.

Alternative Compounds

For certain applications, researchers might consider alternatives to this compound. The choice of an alternative will depend on the specific research question.

  • Other Branched-Chain Acyl-CoAs: Compounds like 10-methylundecanoyl-CoA or 12-methyltetradecanoyl-CoA could be used to investigate the influence of the methyl branch position on enzyme activity or cellular signaling.

  • Straight-Chain Acyl-CoAs: Myristoyl-CoA (C14:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA) can serve as controls to dissect the specific effects of the branched-chain structure.

  • Non-hydrolyzable Analogs: To study binding interactions without metabolic turnover, non-hydrolyzable analogs of this compound, where the thioester bond is replaced with a more stable linkage, could be synthesized.

Conclusion

The rigorous assessment of the purity of this compound is a critical, yet often overlooked, aspect of research in metabolism and drug discovery. By requesting and critically evaluating Certificates of Analysis, and by independently verifying purity using the standardized protocols provided in this guide, researchers can enhance the reliability and reproducibility of their experimental findings. The provided templates and diagrams serve as a valuable resource for planning and executing these essential quality control measures.

A Functional Comparison of Enzymes Acting on 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes known to metabolize branched-chain fatty acyl-CoAs, with a specific focus on substrates structurally similar to 11-Methyltetradecanoyl-CoA. Due to the limited availability of specific kinetic data for this compound, this guide leverages published data on analogous substrates to offer insights into potential enzymatic activity. The information presented is intended to guide experimental design and inform research in fatty acid metabolism and related therapeutic areas.

Enzyme Candidates for this compound Metabolism

The primary candidates for the metabolism of this compound are members of the acyl-CoA dehydrogenase (ACAD) family. These mitochondrial flavoenzymes catalyze the initial α,β-dehydrogenation step in fatty acid β-oxidation.[1] While many ACADs have specificity for straight-chain fatty acids, some exhibit activity towards branched-chain substrates.

Based on current literature, the following enzymes are of particular interest:

  • Acyl-CoA Dehydrogenase 10 (ACAD10): This enzyme has demonstrated activity with branched-chain fatty acyl-CoAs.[1] Studies have shown that ACAD10 is expressed in the fetal brain, suggesting a role in the metabolism of fatty acids crucial for brain development.[1]

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is known to be involved in the metabolism of long-chain and branched-chain fatty acids.[1] While its substrate specificity can overlap with other ACADs, it plays a distinct role in the processing of these complex lipids.

Quantitative Data Summary

EnzymeSubstrateSpecific ActivityKinetic Parameters (Km, Vmax, kcat)Source
ACAD10 R and S, 2-methyl-pentadecanoyl-CoA (150 µM)1.4 mU/mg proteinNot determinedHe et al., 2011[1]
LCAD Branched-chain fatty acyl-CoAsData not availableNot determinedGeneral literature[1]

Note: The activity of ACAD10 towards 2-methyl-C15-CoA was measured in extracts from cells expressing the recombinant enzyme. The authors noted that they were unable to purify the enzyme for a more detailed kinetic characterization.[1] This suggests that precise kinetic constants for ACAD10 with branched-chain substrates are yet to be established.

Experimental Protocols

Synthesis of this compound

The synthesis of a custom acyl-CoA substrate like this compound is a prerequisite for enzymatic assays. A general chemo-enzymatic method can be employed:

Materials:

  • 11-Methyltetradecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification and analysis

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, ATP, Triton X-100, and Coenzyme A.

  • Enzyme Addition: Add a suitable amount of acyl-CoA synthetase to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding 11-Methyltetradecanoic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., perchloric acid) to precipitate the protein.

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., acetonitrile (B52724) in water) to remove salts and unreacted precursors.

    • Elute the this compound with a higher concentration of organic solvent.

  • Analysis and Quantification:

    • Analyze the purified product by reverse-phase HPLC, monitoring absorbance at 260 nm.

    • Quantify the concentration of the synthesized acyl-CoA using a standard curve of a known acyl-CoA or by measuring the absorbance at 260 nm and using the extinction coefficient for adenosine.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

The standard method for measuring ACAD activity is the electron transfer flavoprotein (ETF) fluorescence reduction assay. This assay measures the decrease in ETF fluorescence as it accepts electrons from the ACAD-substrate complex.[2] A more recent adaptation allows for a higher-throughput microplate format.[2]

Materials:

  • Purified recombinant ACAD enzyme (e.g., ACAD10, LCAD)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • This compound (or other acyl-CoA substrate)

  • Potassium phosphate buffer (pH 7.2)

  • Anaerobic environment (e.g., anaerobic chamber or enzymatic oxygen scavenging system)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~380 nm, Emission: ~495 nm)

Protocol (Microplate Format):

  • Anaerobic Preparation: Prepare all reagents and the microplate in an anaerobic environment to prevent the reoxidation of reduced ETF by oxygen. An enzymatic oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) can be included in the reaction buffer.[2]

  • Reaction Mixture: In each well of a 96-well microplate, prepare a reaction mixture containing potassium phosphate buffer and ETF.

  • Enzyme Addition: Add the purified ACAD enzyme to the wells.

  • Initiation of Reaction: Start the reaction by adding the this compound substrate.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time using a microplate reader. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. The specific activity can be determined by normalizing the rate to the amount of ACAD enzyme used. For kinetic analysis, vary the substrate concentration and fit the initial rates to the Michaelis-Menten equation.

Visualizations

fatty_acid_beta_oxidation_pathway This compound This compound ACAD (e.g., ACAD10, LCAD) ACAD (e.g., ACAD10, LCAD) This compound->ACAD (e.g., ACAD10, LCAD) FAD -> FADH2 trans-2-Enoyl-CoA trans-2-Enoyl-CoA ACAD (e.g., ACAD10, LCAD)->trans-2-Enoyl-CoA Further Beta-Oxidation Steps Further Beta-Oxidation Steps trans-2-Enoyl-CoA->Further Beta-Oxidation Steps

Caption: Initial step of branched-chain fatty acid β-oxidation.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay Start Start Synthesize this compound Synthesize this compound Start->Synthesize this compound Purify by SPE Purify by SPE Synthesize this compound->Purify by SPE Quantify by HPLC Quantify by HPLC Purify by SPE->Quantify by HPLC Prepare Reaction Mix (ETF, Buffer) Prepare Reaction Mix (ETF, Buffer) Quantify by HPLC->Prepare Reaction Mix (ETF, Buffer) Add ACAD Enzyme Add ACAD Enzyme Prepare Reaction Mix (ETF, Buffer)->Add ACAD Enzyme Add Substrate Add Substrate Add ACAD Enzyme->Add Substrate Monitor Fluorescence Monitor Fluorescence Add Substrate->Monitor Fluorescence Analyze Data Analyze Data Monitor Fluorescence->Analyze Data

Caption: Workflow for synthesis and enzymatic assay.

References

A Comparative Analysis of 11-Methyltetradecanoyl-CoA and Myristoyl-CoA in Protein N-Myristoylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of N-myristoyltransferase (NMT) is crucial for developing novel therapeutics and dissecting cellular signaling pathways. This guide provides a detailed comparison of the canonical NMT substrate, myristoyl-CoA, and its branched-chain analog, 11-methyltetradecanoyl-CoA, with a focus on their effects on protein N-myristoylation.

Protein N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a wide range of eukaryotic and viral proteins.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for proper protein localization, function, and signal transduction.[3][4][5] While NMT exhibits a high degree of specificity for myristoyl-CoA, studies have shown that it can utilize alternative fatty acyl-CoA substrates, including branched-chain analogs like this compound.

Biochemical Properties and NMT Substrate Activity

Myristoyl-CoA is a straight-chain 14-carbon fatty acyl-CoA, the canonical substrate for NMT. In contrast, this compound (also known as isomyristoyl-CoA) is a branched-chain fatty acid analog, with a methyl group at the 11th carbon position. This structural difference influences its interaction with the acyl-CoA binding pocket of NMT.

While direct comparative kinetic data (Km and Vmax) for this compound is not extensively available in the literature, studies on branched-chain fatty acids have indicated that they can be effective substrates for NMT. In fact, isomyristic acid has been described as a "remarkably good" substrate for NMT, suggesting that the enzyme can accommodate this structural variation. This indicates that the acyl-CoA binding site of NMT has some flexibility.

For myristoyl-CoA, kinetic parameters have been determined in various studies, though these can vary depending on the peptide substrate and assay conditions.

Acyl-CoA SubstrateNMT IsoformPeptide SubstrateK_m_ (µM)V_max_ (relative)
Myristoyl-CoAHuman NMT1Hs pp60src (2-9)8.24 ± 0.62100%
Myristoyl-CoAHuman NMT2Hs pp60src (2-9)7.24 ± 0.79-
This compound --Data not available Qualitatively a "good substrate"

Table 1: Comparative kinetic data for myristoyl-CoA with N-myristoyltransferase. Data for this compound is qualitative based on existing literature.

Cellular Incorporation and Functional Consequences

The ability of this compound to act as an NMT substrate implies that 11-methyltetradecanoic acid can be incorporated into cellular proteins. The functional consequences of this altered myristoylation are an area of active investigation. The introduction of a branched-chain fatty acid in place of a straight chain can alter the hydrophobicity and conformational flexibility of the acylated protein's N-terminus.

These changes could potentially affect:

  • Protein-membrane interactions: The altered shape and hydrophobicity of the lipid anchor may influence the strength and dynamics of membrane binding.

  • Protein-protein interactions: The modified N-terminus could affect the binding affinity and specificity for other proteins.

  • Subcellular localization: Changes in membrane and protein interactions can lead to altered subcellular targeting of the modified protein.

  • Protein stability: The stability of the acylated protein might be affected by the different lipid modification.

Further research is needed to fully elucidate the specific functional differences between proteins myristoylated with myristic acid versus 11-methyltetradecanoic acid.

Signaling Pathways and Experimental Workflows

The process of N-myristoylation is a key step in numerous signaling pathways. The modification enables the anchoring of signaling proteins to cellular membranes, which is often a prerequisite for their activity.

N_Myristoylation_Pathway cluster_cytosol Cytosol cluster_membrane Cellular Membrane MyristicAcid Myristic Acid AcylCoASynthetase Acyl-CoA Synthetase MyristicAcid->AcylCoASynthetase MyristoylCoA Myristoyl-CoA AcylCoASynthetase->MyristoylCoA ATP, CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein NascentPeptide Nascent Polypeptide (with N-terminal Glycine) NascentPeptide->NMT MembraneProtein Membrane-Associated Signaling Complex MyristoylatedProtein->MembraneProtein Membrane Targeting

Figure 1: N-Myristoylation Signaling Pathway.

To study and compare the effects of this compound and myristoyl-CoA, a series of in vitro and cellular assays can be employed.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Synth_MyrCoA Synthesize Myristoyl-CoA NMT_Assay NMT Activity Assay (e.g., Fluorescence-based) Synth_MyrCoA->NMT_Assay Synth_11MeCoA Synthesize 11-Methyl- tetradecanoyl-CoA Synth_11MeCoA->NMT_Assay Kinetics Determine Km and Vmax NMT_Assay->Kinetics MetabolicLabeling Metabolic Labeling of Cells ProteinIsolation Isolation of Acylated Proteins MetabolicLabeling->ProteinIsolation MassSpec Mass Spectrometry Analysis ProteinIsolation->MassSpec FunctionalAssays Functional Assays (Localization, Interaction) ProteinIsolation->FunctionalAssays

Figure 2: Experimental Workflow for Comparison.

Experimental Protocols

In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the N-myristoylation reaction.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA or this compound

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like c-Src)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare stock solutions of NMT, acyl-CoA substrates, peptide substrate, and CPM in the assay buffer.

  • In each well of the 96-well plate, add the assay buffer, NMT enzyme, and the acyl-CoA substrate (either myristoyl-CoA or this compound at varying concentrations for kinetic analysis).

  • Initiate the reaction by adding the peptide substrate.

  • Immediately add the CPM fluorescent probe. The reaction of CPM with the free thiol group of the released CoA results in an increase in fluorescence.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 387 nm and emission at 463 nm for CPM).

  • The initial reaction rates are calculated from the linear phase of the fluorescence increase.

  • For kinetic analysis, perform the assay with a range of acyl-CoA concentrations while keeping the peptide substrate concentration constant (and vice versa) to determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.

Synthesis of this compound

The synthesis of this compound can be achieved from 11-methyltetradecanoic acid.

Materials:

  • 11-methyltetradecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Dissolve 11-methyltetradecanoic acid in an appropriate solvent (e.g., ethanol).

  • In a reaction tube, combine the reaction buffer, ATP, MgCl₂, and CoA.

  • Add the dissolved 11-methyltetradecanoic acid to the reaction mixture.

  • Initiate the enzymatic reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 1-2 hours).

  • Monitor the formation of the acyl-CoA product by methods such as HPLC.

  • Purify the this compound using techniques like solid-phase extraction or HPLC.

Conclusion

While myristoyl-CoA is the preferred substrate for N-myristoyltransferase, the enzyme demonstrates a degree of promiscuity, accepting branched-chain analogs such as this compound. The qualitative evidence suggests it is a competent substrate, but a full quantitative comparison of its kinetic parameters with those of myristoyl-CoA is still needed to precisely understand its efficiency. The incorporation of this non-canonical fatty acid into cellular proteins opens up avenues for exploring the nuanced roles of the myristoyl group in protein function and for the development of novel chemical biology tools and therapeutic strategies targeting protein N-myristoylation. Further research focusing on direct kinetic comparisons and the functional consequences of protein acylation with 11-methyltetradecanoic acid will be invaluable to the field.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized laboratory chemicals like 11-Methyltetradecanoyl-CoA is a critical component of laboratory safety and operational integrity. Due to the absence of specific disposal protocols for this compound, it must be treated as a hazardous chemical waste. Adherence to a structured disposal plan is essential to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Characterization and Segregation:

  • Identify the Waste Stream: All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be considered chemical waste.

  • Segregate from Other Waste: This chemical waste must be segregated from general laboratory trash, sharps, and biohazardous waste. It should also be kept separate from incompatible chemicals to prevent any unintended reactions.

2. Containment and Labeling:

  • Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Irritant," "Handle with Care"). The date of waste accumulation should also be clearly marked on the label.

3. Storage and Accumulation:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.

  • Follow Accumulation Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area and the time frame for its removal.

4. Arrange for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Provide Necessary Documentation: Be prepared to provide information about the waste, including its chemical composition and quantity, as requested by the disposal service.

Data Presentation: Waste Segregation Summary

For clarity and quick reference, the following table summarizes the segregation of waste generated during the handling of this compound.

Waste TypeContainer TypeDisposal Stream
Solid Waste (Contaminated gloves, wipes, weigh boats)Lined, sealed chemical waste containerHazardous Chemical Waste
Liquid Waste (Unused solutions, rinsates)Sealable, chemical-resistant bottleHazardous Chemical Waste
Sharps (Contaminated needles, broken glass)Puncture-resistant sharps containerHazardous Chemical Sharps Waste
Empty Chemical Container Original container, defaced labelHazardous Chemical Waste (if not triple-rinsed)

Experimental Protocols: Decontamination of Labware

For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.

  • Initial Rinse: Rinse the labware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, chloroform). Collect the rinsate as hazardous liquid waste.

  • Detergent Wash: Wash the rinsed labware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely or dry it in an oven as appropriate.

Visualization of the Disposal Workflow

The logical steps for the proper disposal of this compound are illustrated in the following diagram.

A Step 1: Wear Appropriate PPE (Safety Goggles, Lab Coat, Gloves) B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Use Designated, Labeled Hazardous Waste Containers B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS for Pickup and Disposal D->E

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 11-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Methyltetradecanoyl-CoA. The following procedures are designed to ensure the safe handling, use, and disposal of this long-chain fatty acyl-CoA.

I. Personal Protective Equipment (PPE)

When working with this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The minimum required PPE includes:

  • Lab Coat: A fire-resistant lab coat is recommended to protect clothing and skin from potential splashes and spills.[1]

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard are essential to shield the eyes from splashes, dust, or flying debris.[2][3][4] A face shield should be worn over safety glasses whenever there is a significant risk of splashing.[1][2][4]

  • Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[2][4] For tasks with a higher risk of exposure, consider double-gloving or using more robust chemical-resistant gloves.[2] Gloves should be inspected before use and changed immediately upon contamination.[4]

  • Footwear and Clothing: Closed-toe shoes and long pants are required to protect the feet and legs from spills.[2][4]

For situations with a risk of aerosol generation, respiratory protection such as an N95 respirator or a higher-level respirator may be necessary, depending on the specific experimental conditions and a thorough risk assessment.[1]

Table 1: Summary of Required Personal Protective Equipment

PPE ItemSpecificationPurpose
Lab Coat Fire-resistant recommendedProtects skin and clothing from splashes.[1]
Eye Protection ANSI Z.87.1 compliant safety glasses or gogglesProtects eyes from chemical splashes and debris.[2][3][4]
Face Shield To be worn over safety glasses/gogglesProvides additional protection against splashes.[1][2][4]
Gloves Disposable nitrile gloves (minimum)Prevents skin contact with the chemical.[2][4]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[2][4]
Clothing Long pantsProtects legs from chemical exposure.[2][4]
Respiratory Protection N95 or higher (as needed)Protects against inhalation of aerosols.[1]

II. Operational Plan: Handling and Experimental Workflow

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the manufacturer's recommendations for storage temperature, which is typically in a freezer (-20°C or -80°C) to maintain stability.

B. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • Use calibrated instruments for weighing and dispensing the compound.

  • Avoid generating dust or aerosols. If working with a solid form, handle it carefully. If in solution, avoid splashing.

  • Prepare solutions in appropriate solvents as required by the experimental protocol.

Experimental Workflow for Cellular Uptake and Metabolism:

The following diagram outlines a typical experimental workflow for studying the cellular effects of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solution treatment Treat Cells with Compound prep_solution->treatment cell_culture Culture Target Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation harvest Harvest Cells incubation->harvest extraction Extract Metabolites harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing analysis->data_proc

Fig 1. Experimental workflow for studying this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste:

    • Unused or waste this compound, as well as any solutions containing it, should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[5]

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in a designated solid hazardous waste container.

  • Disposal Procedure:

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Table 2: Disposal Guidelines

Waste TypeDisposal ContainerDisposal Method
Unused/Waste Chemical Labeled Hazardous Liquid WasteCollection by EHS for incineration or other approved method.
Contaminated Solids Labeled Hazardous Solid WasteCollection by EHS for proper disposal.
Sharps Sharps ContainerAutoclave if biologically contaminated, then dispose of as hazardous waste.

IV. Signaling Pathway Context

Long-chain fatty acyl-CoAs like this compound are key metabolic intermediates. They are substrates for various metabolic pathways, including beta-oxidation for energy production and the synthesis of complex lipids. The following diagram illustrates the central role of acyl-CoAs in cellular metabolism.

G cluster_pathways Metabolic Fates fatty_acid Fatty Acid (e.g., 11-Methyltetradecanoic Acid) acyl_coa This compound fatty_acid->acyl_coa Acyl-CoA Synthetase beta_oxidation Beta-Oxidation (Mitochondria/Peroxisomes) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (ER) acyl_coa->lipid_synthesis amp_ppi AMP + PPi acyl_coa->amp_ppi atp ATP atp->acyl_coa coa CoA-SH coa->acyl_coa

Fig 2. Activation and metabolic fate of a long-chain fatty acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.